L-Alanyl-L-alanine
Description
Ala-Ala is a metabolite found in the aging mouse brain.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJQIDDEAULHB-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173127 | |
| Record name | L-Alanyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alanylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028680 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1948-31-8, 1644661-10-8 | |
| Record name | L-Alanyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dialanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Alanyl-D-alanine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644661108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alanyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-L-alanyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-ALANYL-D-ALANINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37AOH3N58S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY4X7L3WAM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alanylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028680 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
L-Alanyl-L-alanine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of L-Alanyl-L-alanine. The information is curated for researchers, scientists, and professionals in drug development who require precise data for their work. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to illustrate key concepts and workflows.
Chemical and Physical Properties
This compound is a dipeptide composed of two L-alanine amino acid residues linked by a peptide bond.[1][2] It is a white to off-white crystalline powder.[1] This compound is of interest in various fields of biochemical and pharmaceutical research as a model dipeptide for physicochemical studies and as a building block in the synthesis of more complex peptides.[3][4]
Identifiers and Molecular Characteristics
Proper identification and characterization are fundamental in scientific research. The following table summarizes the key identifiers and molecular properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid | [5] |
| Synonyms | Ala-Ala, Di-L-alanine, N-L-Alanyl-L-alanine | [6] |
| CAS Number | 1948-31-8 | [1][2][6] |
| Molecular Formula | C₆H₁₂N₂O₃ | [1][2][5] |
| Molecular Weight | 160.17 g/mol | [2][5] |
| Canonical SMILES | C--INVALID-LINK--C(=O)O">C@@HN | [5] |
| InChI Key | DEFJQIDDEAULHB-IMJSIDKUSA-N | [5] |
Physicochemical Data
The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Notes | Source(s) |
| Melting Point | 280-285 °C | Decomposes | [3] |
| Boiling Point | 286.06 °C | Rough estimate | [3] |
| Solubility | Soluble in water | 0.1 g/mL in H₂O, clear solution | [3] |
| pKa (acidic) | 3.16 ± 0.10 | Predicted | [3] |
| pKa (basic) | 8.13 | Calculated (for strongest basic) | [7] |
| LogP | -3.38 | Extrapolated | [5] |
| Appearance | White crystalline powder | [1][3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines generalized protocols for the synthesis, purification, and analysis of this compound, adapted from established methods for similar dipeptides.
Synthesis of this compound
This compound can be synthesized using either liquid-phase or solid-phase peptide synthesis (SPPS) techniques. SPPS is often preferred for its efficiency and ease of purification.[2]
2.1.1. Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol is a generalized procedure based on the synthesis of similar short peptides.[3][7]
-
Resin Preparation: Swell a suitable resin, such as Fmoc-L-Ala-Wang resin, in a non-polar solvent like dichloromethane (B109758) (DCM) followed by a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound L-alanine using a solution of 20% piperidine (B6355638) in DMF. This exposes the free amine group for the subsequent coupling step.
-
Coupling: Activate the carboxyl group of the incoming Fmoc-L-alanine-OH using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF. Add this activated amino acid solution to the deprotected resin to form the peptide bond.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Cleave the synthesized dipeptide from the resin and remove any side-chain protecting groups (if present) using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) with scavengers.
-
Precipitation and Isolation: Precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether. Isolate the peptide by centrifugation and wash with cold ether.
2.1.2. Liquid-Phase Peptide Synthesis
This classical approach involves the sequential coupling of protected amino acids in solution.[2]
-
Protection of Amino Acids: Protect the N-terminus of one L-alanine molecule with a suitable protecting group (e.g., Boc) and the C-terminus of a second L-alanine molecule (e.g., as a methyl ester).
-
Coupling: Activate the carboxyl group of the N-protected L-alanine using a coupling agent (e.g., DCC or EDC). React the activated amino acid with the C-protected L-alanine in a suitable organic solvent to form the protected dipeptide.
-
Deprotection: Remove the N- and C-terminal protecting groups to yield this compound.
-
Purification: Purify the final product from byproducts and unreacted starting materials using techniques such as recrystallization or column chromatography.
Purification
Purification of the crude this compound is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Column: A C18 stationary phase is commonly used for peptide purification.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is typically employed.
-
Detection: The peptide is detected by its absorbance at a low wavelength, usually 210-220 nm.
-
Fraction Collection and Lyophilization: Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a powder.
Analytical Methods
The identity and purity of this compound can be confirmed using analytical HPLC and mass spectrometry.
2.3.1. High-Performance Liquid Chromatography (HPLC)
A specific HPLC method for the quantitative detection of this compound has been described.[9]
-
Chromatographic Column: Amino bonded silica (B1680970) gel column.
-
Column Temperature: 30 °C.
-
Mobile Phase: Acetonitrile-0.05 mol/L monopotassium phosphate (B84403) buffer solution (645:350), with the pH of the buffer adjusted to 4.0 with phosphoric acid.
-
Flow Rate: 0.7 ml/min.
-
Detection Wavelength: 215 nm.
-
Quantification: External standard method.
Visualizations
Diagrams are provided to illustrate key experimental workflows and logical relationships relevant to this compound.
Caption: Generalized workflow for the solid-phase synthesis and purification of this compound.
Caption: Logical relationship of this compound's core chemical identifiers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-L-Alanyl-L-alanine | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN105510497A - Quantitative detection method of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to L-Alanyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dipeptide L-Alanyl-L-alanine, covering its fundamental physicochemical properties, detailed experimental protocols for its synthesis and analysis, and relevant biological context.
Core Molecular Information
This compound is a dipeptide composed of two L-alanine amino acid residues joined by a peptide bond.[1][2] It serves as a fundamental building block in peptide synthesis and is utilized in various biochemical studies as a model dipeptide.[3]
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₂O₃ | [1][2][3][4][5] |
| Molecular Weight | 160.17 g/mol | [1][3][4][5] |
| CAS Number | 1948-31-8 | [1][2][4] |
| Appearance | White crystalline powder | [2][3] |
| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid | [1] |
Experimental Protocols
This section details methodologies for the chemical synthesis and analysis of this compound.
Solution-phase peptide synthesis is a conventional and effective method for producing dipeptides like this compound. The general strategy involves the protection of reactive groups, coupling of the amino acid units, and subsequent deprotection.
Objective: To synthesize this compound by forming a peptide bond between two L-alanine molecules.
Methodology:
-
N-terminal Protection of L-Alanine:
-
Dissolve L-alanine in a suitable solvent system (e.g., a 1:1 mixture of dioxane and water).
-
Add an N-terminal protecting group reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), along with a base (e.g., triethylamine) to maintain alkaline conditions.
-
Stir the mixture at room temperature for several hours to allow for the formation of Boc-L-alanine.
-
Work up the reaction by acidifying the solution and extracting the Boc-L-alanine with an organic solvent like ethyl acetate.
-
-
C-terminal Protection of L-Alanine:
-
In a separate reaction, protect the carboxyl group of a second L-alanine molecule, for instance, by converting it to a methyl ester (L-alanine methyl ester, H-Leu-OMe). This is typically achieved by reacting L-alanine with methanol (B129727) in the presence of an acid catalyst.
-
-
Coupling Reaction:
-
Dissolve the N-protected L-alanine (Boc-L-Ala-OH) and the C-protected L-alanine (H-Ala-OMe) in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add a coupling agent, for example, dicyclohexylcarbodiimide (B1669883) (DCC), and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).[6]
-
Stir the reaction, allowing it to slowly warm to room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
-
Work-up and Purification of the Protected Dipeptide:
-
Upon completion, filter the reaction mixture to remove by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with dilute acid and base solutions to remove unreacted starting materials.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide (Boc-L-Ala-L-Ala-OMe).
-
Purify the crude product using flash column chromatography or recrystallization.[6]
-
-
Deprotection:
-
Boc Group Removal: Treat the purified protected dipeptide with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to remove the N-terminal Boc group.[6]
-
Ester Hydrolysis: Saponify the methyl ester using a base like sodium hydroxide (B78521) in a mixture of water and a miscible organic solvent to deprotect the C-terminus.
-
Neutralize the reaction mixture and purify the final this compound product, typically by recrystallization or preparative HPLC.
-
Raman spectroscopy, particularly in combination with Raman optical activity (ROA), is a powerful technique for studying the conformational structure of peptides like this compound in solution and how it is affected by factors such as pH.[7]
Objective: To analyze the conformational changes of this compound in response to pH variations.
Methodology:
-
Sample Preparation:
-
Prepare aqueous solutions of this compound at various pH levels (e.g., acidic, neutral, and basic) to generate the cationic, zwitterionic, and anionic forms of the dipeptide.
-
The concentration should be optimized for the spectrometer, typically in the range of 50-100 mg/mL.
-
-
Spectra Acquisition:
-
Record Raman and ROA spectra for each sample using a suitable spectrometer.
-
The excitation wavelength is typically in the visible range (e.g., 532 nm) to minimize fluorescence.
-
Acquire spectra over a relevant wavenumber range (e.g., 400-1800 cm⁻¹) to capture key vibrational modes of the peptide backbone and side chains.
-
-
Data Analysis and Interpretation:
-
Assign the observed vibrational bands to specific molecular motions using computational methods, such as density functional theory (DFT) calculations. Isotopic labeling (e.g., with ¹⁵N and ¹³C) can be used to confirm assignments.[7]
-
Analyze the differences in the Raman and ROA spectra at different pH values. Changes in band positions and intensities can be correlated with specific conformational changes in the peptide backbone (ψ and φ angles) and the orientation of functional groups.[7]
-
Diagrams and Workflows
This section provides visual representations of a key experimental workflow and a relevant biological pathway.
The following diagram illustrates the general workflow for the solid-phase peptide synthesis (SPPS) of a dipeptide, which is an alternative and widely used method for synthesizing peptides like this compound.
Caption: Workflow for solid-phase synthesis of this compound.
While this compound itself is not a primary signaling molecule, its stereoisomer, D-Alanyl-D-alanine, is a critical component of bacterial cell wall peptidoglycan precursors. These precursors are recognized by the host's innate immune system, triggering signaling pathways. The diagram below illustrates a simplified representation of this process, where peptidoglycan fragments are recognized by Toll-like receptors (TLRs), leading to an inflammatory response.
Caption: Simplified TLR2 signaling pathway initiated by peptidoglycan.[8]
References
- 1. This compound | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1948-31-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 1948-31-8 [chemicalbook.com]
- 4. This compound - CAS:1948-31-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. L-Alanine, N-L-alanyl- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound conformational changes induced by pH as monitored by the Raman optical activity spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]
The Biological Role of L-Alanyl-L-alanine in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Alanyl-L-alanine, a dipeptide composed of two L-alanine (B1666807) residues, plays a multifaceted role in cellular metabolism. Primarily serving as a source of the proteogenic amino acid L-alanine, its metabolic significance is intrinsically linked to the pathways governing amino acid utilization, energy balance, and, in certain organisms, cell wall biosynthesis. This technical guide provides an in-depth exploration of the metabolic pathways involving this compound, detailing its transport, enzymatic degradation, and the subsequent metabolic fate of its constituent amino acid. Furthermore, this document summarizes available quantitative data, presents detailed experimental protocols for its analysis, and visualizes key processes through signaling and workflow diagrams to support further research and application in drug development.
Introduction
Dipeptides have emerged as critical molecules in cellular nutrition and metabolism. This compound, while seemingly a simple dipeptide, is involved in several key biological processes. In microorganisms like Enterococcus faecalis, it is a crucial component in the biosynthesis of the peptidoglycan cell wall, contributing to bacterial structural integrity.[1] In mammalian systems, its primary role is nutritional, providing a readily absorbable source of L-alanine. This is particularly relevant in specialized nutritional formulations and cell culture media, where dipeptides can offer advantages in terms of solubility and stability over free amino acids. The metabolic breakdown of this compound releases L-alanine, which is a key player in the glucose-alanine cycle and can influence central energy-sensing pathways such as the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathways.
Metabolic Pathways and Cellular Fate
The metabolic journey of this compound involves cellular uptake, enzymatic hydrolysis, and the integration of its constituent L-alanine into central metabolism.
Cellular Uptake and Transport
The intestinal absorption of this compound in mammals is a critical first step in its metabolism. Evidence suggests that it is transported across the intestinal brush border membrane by peptide transporters, as well as being hydrolyzed by extracellular peptidases, with subsequent uptake of free L-alanine.[2] The uptake in the jejunum appears to be a combination of transport of the intact dipeptide and uptake of L-alanine released by extracellular hydrolysis.[2]
Enzymatic Hydrolysis
Once in the proximity of or inside the cell, this compound is hydrolyzed into two molecules of L-alanine. This reaction is catalyzed by dipeptidases, which are present in various cellular compartments, including the cytosol and on the cell surface.
-
Cytosolic Peptidases: A variety of cytosolic peptidases exhibit broad specificity and are capable of hydrolyzing dipeptides. These enzymes play a crucial role in the final stages of protein degradation and in the metabolism of absorbed dipeptides.
-
Membrane-Bound Peptidases: Peptidases located on the brush border of intestinal and renal cells, as well as on the surface of other cell types, can hydrolyze extracellular dipeptides.
The degradation of this compound is a critical step, as the biological effects are primarily mediated by the resulting L-alanine molecules.
Metabolic Fate of L-Alanine
The L-alanine released from the hydrolysis of this compound enters the cellular amino acid pool and participates in several key metabolic pathways:
-
Protein Synthesis: As a proteogenic amino acid, L-alanine is a fundamental building block for protein synthesis.
-
Gluconeogenesis: In the liver, L-alanine is a major substrate for gluconeogenesis via the glucose-alanine cycle. It is converted to pyruvate (B1213749) by alanine (B10760859) aminotransferase (ALT), and pyruvate then enters the gluconeogenic pathway to produce glucose.
-
Energy Production: Pyruvate derived from L-alanine can be converted to acetyl-CoA and enter the citric acid (TCA) cycle for complete oxidation and ATP production.
-
Transamination Reactions: L-alanine participates in transamination reactions, contributing to the synthesis of other amino acids.
Signaling Roles of L-Alanine
While a direct signaling role for the dipeptide this compound has not been definitively established in mammals, its metabolic product, L-alanine, can significantly influence cellular signaling pathways related to energy homeostasis.
AMP-Activated Protein Kinase (AMPK) Pathway
L-alanine has been identified as an activator of AMPK in hepatic cells.[2] The proposed mechanism involves the intracellular metabolism of L-alanine, which leads to a decrease in TCA cycle intermediates and an increase in the AMP/ATP ratio, a key activator of AMPK.[2] Activated AMPK, in turn, promotes catabolic pathways to restore cellular energy levels.
Mammalian Target of Rapamycin (mTOR) Pathway
The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acids are known to be potent activators of mTORC1. While the direct effect of this compound on mTOR has not been extensively studied, the resulting L-alanine can contribute to the overall amino acid pool that signals to mTORC1.
Quantitative Data
Quantitative data on the tissue distribution and enzyme kinetics of this compound are crucial for understanding its physiological significance. While comprehensive data is still emerging, some information is available.
Table 1: Available Quantitative Data for this compound and Related Enzymes
| Parameter | Value | Organism/System | Reference |
| Dipeptidase Activity | |||
| Urinary Dipeptidase Activity (Normal) | 12.0 +/- 4.4 IU/g of creatinine | Human | [3] |
| Urinary Dipeptidase Activity (Chronic Nephritis) | 55.9 +/- 35.0 IU/g of creatinine | Human | [3] |
| Tissue Concentration | |||
| This compound | Detected but not quantified | Mouse Organs | [4] |
| This compound | Detected but not quantified | Human Blood |
Note: Specific kinetic parameters (Km, Vmax) for the hydrolysis of this compound by specific mammalian peptidases are not well-documented in publicly available literature and represent a key area for future research.
Experimental Protocols
Accurate and reproducible methods for the quantification of this compound and the measurement of dipeptidase activity are essential for research in this area.
Quantification of this compound by HPLC-UV
This method is suitable for the quantification of this compound in various samples.
-
Principle: Separation of this compound by high-performance liquid chromatography (HPLC) followed by detection using an ultraviolet (UV) detector.
-
Chromatographic Conditions:
-
Column: Amino bonded silica (B1680970) column.
-
Mobile Phase: Acetonitrile and 0.05 mol/L potassium dihydrogen phosphate (B84403) buffer (pH 4.0) in a ratio of 645:350.
-
Flow Rate: 0.7 ml/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Prepare the sample solution by diluting the test sample with the mobile phase.
-
Filter both the standard and sample solutions through a 0.45 µm membrane filter.
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Quantify the amount of this compound in the sample by comparing the peak area or height to that of the standard (external standard method).[1]
-
Quantification of Dipeptides by UPLC-MS/MS
This highly sensitive and specific method is ideal for analyzing dipeptides in complex biological matrices.
-
Principle: Ultra-performance liquid chromatography (UPLC) for rapid separation of dipeptides, followed by detection and quantification using tandem mass spectrometry (MS/MS). Derivatization is often employed to enhance sensitivity.
-
Sample Preparation:
-
Extract amino acids and dipeptides from pulverized frozen tissue using ice-cold 0.1 M HCl containing an internal standard (e.g., norleucine).
-
For liquid samples, dilute with 0.1 M HCl containing the internal standard.
-
Derivatize the samples with a labeling reagent such as AccQ-Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate). This involves mixing the sample with borate (B1201080) buffer, adding the reagent, incubating, and then heating.
-
Dilute the derivatized sample with water and centrifuge.
-
-
UPLC-MS/MS Analysis:
-
The specific UPLC gradient and MS/MS parameters (e.g., parent and fragment ions, collision energies) need to be optimized for each dipeptide of interest.
-
Measurement of Dipeptidase Activity
This fluorometric assay allows for the quantification of dipeptidase activity using this compound as a substrate.
-
Principle: The dipeptidase in the sample hydrolyzes this compound to produce L-alanine. The L-alanine is then quantified using a coupled enzyme system involving L-alanine dehydrogenase and diaphorase, which results in the production of a fluorescent signal.
-
Reagents:
-
This compound (substrate)
-
L-alanine dehydrogenase
-
Diaphorase
-
NAD+
-
Resazurin (fluorescent indicator)
-
-
Procedure:
Role in Drug Development and Biotechnology
The understanding of this compound metabolism has implications for several areas:
-
Drug Delivery: Dipeptides can be used as carriers to improve the absorption and delivery of certain drugs.
-
Nutritional Therapy: this compound can be a valuable component of specialized medical foods and parenteral nutrition solutions, providing a stable and readily utilizable source of alanine.
-
Cell Culture Media: The use of dipeptides like this compound in cell culture media for the production of biopharmaceuticals can enhance cell growth and productivity by overcoming the limitations of free amino acid solubility and stability.
Conclusion and Future Directions
This compound is a dipeptide with significant, albeit often indirect, roles in metabolic pathways. Its primary function in mammals is to serve as a source of L-alanine, which is integral to central carbon and nitrogen metabolism and can influence key energy-sensing pathways. While its direct signaling functions remain to be fully elucidated, the metabolic consequences of its hydrolysis are profound.
Future research should focus on:
-
Quantitative Tissue Distribution: Comprehensive quantitative analysis of this compound concentrations in various tissues and physiological states.
-
Enzyme Kinetics: Detailed characterization of the kinetic parameters (Km and Vmax) of the specific peptidases responsible for this compound hydrolysis in different cell types.
-
Direct Signaling Roles: Investigation into whether this compound itself can act as a signaling molecule, independent of its hydrolysis to L-alanine.
-
Therapeutic Applications: Further exploration of the potential of this compound and other dipeptides in clinical nutrition and as drug delivery vehicles.
This guide provides a comprehensive overview of the current knowledge on the biological role of this compound, offering a foundation for researchers and professionals to build upon in their respective fields. The provided methodologies and visualizations aim to facilitate further investigation into the intricate metabolic functions of this important dipeptide.
References
- 1. researchgate.net [researchgate.net]
- 2. L-Alanine Exporter, AlaE, of Escherichia coli Functions as a Safety Valve to Enhance Survival under Feast Conditions [mdpi.com]
- 3. Expression of the alaE gene is positively regulated by the global regulator Lrp in response to intracellular accumulation of l-alanine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Influence of L-leucine and L-alanine on Lrp regulation of foo, coding for F1651, a Pap homologue - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Alanyl-L-alanine as a Putative Metabolite of Mycoplasma genitalium: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mycoplasma genitalium, a bacterium with one of the smallest known genomes of a self-replicating organism, presents a unique paradigm in cellular metabolism. Its limited biosynthetic capabilities necessitate a heavy reliance on the host environment for essential nutrients. While the direct synthesis of the dipeptide L-Alanyl-L-alanine by M. genitalium is unlikely due to its reduced genome, its classification as a metabolite in databases such as PubChem suggests an exogenous origin. This guide explores the hypothetical pathway by which M. genitalium may acquire and process this compound from its host. We present genomic evidence for the presence of peptide transport systems and intracellular peptidases that could facilitate this process. Furthermore, this document provides detailed experimental protocols for the detection and quantification of this compound in M. genitalium, aiming to equip researchers with the tools to validate this hypothesis and explore its potential implications in the bacterium's physiology and pathogenesis.
Introduction to Mycoplasma genitalium Metabolism
Mycoplasma genitalium is a pathogenic bacterium primarily colonizing the urogenital tract in humans.[1] Its genome, consisting of approximately 580 kilobase pairs, encodes a minimal set of genes necessary for life.[2] Consequently, M. genitalium lacks many of the biosynthetic pathways found in other bacteria, including those for the de novo synthesis of amino acids.[3] This metabolic austerity forces the organism to acquire essential building blocks, such as amino acids and peptides, directly from its host. The presence of various transport systems in its genome, including ABC transporters, underscores this dependency.[3][4]
The Hypothetical Pathway of this compound Acquisition and Metabolism
The presence of this compound as a metabolite of M. genitalium is most plausibly explained by its uptake from the host environment, followed by intracellular hydrolysis. This proposed pathway involves two key steps:
-
Transport: The uptake of this compound from the extracellular milieu into the bacterial cytoplasm.
-
Hydrolysis: The cleavage of the dipeptide into two L-alanine molecules by intracellular peptidases.
Genomic Evidence for Peptide Transport
The genome of M. genitalium encodes several ABC (ATP-binding cassette) transporters, which are known to be involved in the transport of a wide range of substrates, including peptides.[5] Specifically, genes annotated as components of an oligo-/di-peptide transport system have been identified.[5] While the specific substrates of these transporters in M. genitalium have not been experimentally characterized, their presence provides a genetic basis for the import of small peptides like this compound.
Genomic Evidence for Peptidase Activity
Once inside the cell, imported dipeptides would require hydrolysis to release their constituent amino acids for use in protein synthesis or other metabolic processes. The M. genitalium genome contains genes annotated as putative peptidases. For instance, the gene pip (MG_020) is annotated as a putative proline iminopeptidase, indicating the presence of enzymes capable of cleaving peptide bonds.[6] Although the substrate specificity of these peptidases in M. genitalium has not been extensively studied, bacterial peptidases are known to have broad substrate specificities, making it conceivable that one or more of these enzymes could hydrolyze this compound.[7][8]
Visualizing the Hypothetical Pathway
The following diagram illustrates the proposed mechanism for the presence of this compound as a transient intracellular metabolite in M. genitalium.
Quantitative Data Presentation (Hypothetical)
As there is currently no published quantitative data on this compound concentrations in M. genitalium, the following tables are provided as templates for future experimental work. These tables illustrate how data could be structured to compare metabolite levels under different conditions.
Table 1: Hypothetical Intracellular Concentrations of this compound and L-Alanine in M. genitalium
| Condition | This compound (μM) | L-Alanine (μM) |
| Standard Growth Medium | Below Limit of Detection | 150 ± 25 |
| Medium Supplemented with 1 mM this compound | 5 ± 1.5 | 450 ± 50 |
| Peptidase Inhibitor + Supplemented Medium | 25 ± 5 | 160 ± 30 |
Table 2: Hypothetical Kinetic Parameters of a Putative M. genitalium Dipeptidase
| Substrate | Km (mM) | Vmax (μmol/min/mg protein) |
| This compound | 0.5 | 10.2 |
| Glycyl-Glycine | 1.2 | 5.8 |
| L-Leucyl-L-Leucine | 0.8 | 8.5 |
Experimental Protocols
The following protocols provide a framework for the detection and quantification of this compound in M. genitalium. These are generalized methods based on established techniques for bacterial metabolomics and peptide analysis.
Mycoplasma genitalium Culture and Sample Preparation
-
Culture: Cultivate M. genitalium in appropriate SP-4 medium to mid-logarithmic phase. For experiments investigating uptake, supplement the medium with a known concentration of this compound.
-
Harvesting: Pellet the cells by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove residual medium components.
-
Metabolism Quenching: Immediately quench metabolic activity by resuspending the cell pellet in a pre-chilled (-20°C) extraction solvent, such as a mixture of acetonitrile, methanol, and water (40:40:20 v/v/v).[9]
-
Lysis: Lyse the cells by sonication or bead beating while keeping the samples on ice.
-
Protein Precipitation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to precipitate proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites for analysis.
LC-MS/MS for this compound Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of small molecules like dipeptides.[10][11]
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column suitable for polar molecules.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to separate this compound from other metabolites.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of this compound to quantify its concentration in the bacterial extracts.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the investigation of this compound in M. genitalium.
Conclusion and Future Directions
The classification of this compound as a metabolite of Mycoplasma genitalium presents an intriguing area of research. While direct biosynthetic pathways are absent in this organism, the presence of putative peptide transporters and peptidases in its genome provides a plausible mechanism for its acquisition from the host. The experimental protocols outlined in this guide offer a roadmap for researchers to test this hypothesis and to quantify the presence of this dipeptide in M. genitalium.
Future research should focus on:
-
Functional Characterization: Expressing and characterizing the substrate specificity of the putative oligo-/di-peptide transporters and peptidases of M. genitalium.
-
Metabolomic Profiling: Performing comprehensive metabolomic studies on M. genitalium grown in different conditions to identify and quantify this compound and other small peptides.
-
Physiological Role: Investigating the role of peptide uptake in the overall physiology and pathogenesis of M. genitalium.
A deeper understanding of how this minimalist organism scavenges nutrients from its environment could reveal novel targets for antimicrobial drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. KEGG GENOME: Mycoplasmoides genitalium G37 [kegg.jp]
- 3. Mycoplasma genitalium: whole genome sequence analysis, recombination and population structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courses.cs.duke.edu [courses.cs.duke.edu]
- 5. Subtractive Genomics Approach for Identification of Novel Therapeutic Drug Targets in Mycoplasma genitalium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Metabolomics reveals mycoplasma contamination interferes with the metabolism of PANC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Conformational analysis of L-Alanyl-L-alanine in solution
An In-Depth Technical Guide to the Conformational Analysis of L-Alanyl-L-alanine in Solution
Abstract
This compound (Ala-Ala), the second simplest dipeptide, serves as a fundamental model for understanding the intrinsic conformational preferences of peptide backbones, which is crucial for protein science and drug design. Its small size and flexibility make it an ideal system for detailed investigation using a synergistic combination of experimental and computational techniques. This guide provides a comprehensive overview of the methodologies used to analyze the conformational landscape of this compound in aqueous solution. We delve into the influence of the molecular charge state (pH) on its structure, present detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, and outline a typical computational workflow. The analysis reveals that while the zwitterionic and cationic forms of the dipeptide predominantly adopt a single, stable conformation, the anionic form exists as an equilibrium of at least two distinct conformers.[1][2][3][4] This work synthesizes key findings and methods to provide a robust framework for researchers studying peptide conformation.
The Conformational Landscape of this compound
The conformation of a peptide backbone is defined by a set of torsion or dihedral angles, primarily phi (φ), psi (ψ), and omega (ω).[5][6] For this compound, the peptide bond is predominantly found in the trans conformation (ω ≈ 180°). The flexibility of the dipeptide is therefore largely described by the φ and ψ angles.
In aqueous solution, the conformational behavior of this compound is highly dependent on its charge state, which is controlled by the pH of the environment.[1][4][7]
-
Zwitterionic (AAZW) and Cationic (AA+) Forms: At neutral and acidic pH, respectively, the main-chain peptide conformations are found to be very similar.[1][2][3] Extensive studies combining NMR spectroscopy and quantum-level computations have consistently shown the presence of a single dominant conformation in solution.[8]
-
Anionic (AA-) Form: In a basic environment, the conformational landscape becomes more complex. The anion adopts at least two distinct, approximately equally populated conformers.[1][2][3][4] This indicates a lower energy barrier between conformational states compared to the zwitterionic and cationic forms.
While higher-energy conformers may exist for all charge states, their populations are typically too small and their lifetimes too short to be directly detected by standard NMR experiments.[1][2][4]
Quantitative Conformational Data
The combination of experimental NMR data and computational modeling provides precise values for the key dihedral angles defining the peptide's structure in solution. For the zwitterionic form, the dominant conformation is characterized by angles corresponding to the polyproline II (PII) or β-strand region of the Ramachandran plot.
Table 1: Equilibrium Dihedral Angles for this compound Zwitterion in Aqueous Solution
| Parameter | Dihedral Angle (φ) | Dihedral Angle (ψ) | Reference |
|---|---|---|---|
| Value | ~ -153° | ~ 147° | [8][9] |
Note: The torsion angles can vary by approximately 10 degrees around these equilibrium values at room temperature.[8]
NMR spin-spin coupling constants (J-couplings) are exceptionally sensitive probes of local molecular geometry and are crucial for validating computationally derived structures.[1][2] The three-bond coupling between the amide proton and the alpha-proton (³JHNHα) is particularly informative for determining the φ angle.
Table 2: Representative Experimental J-Coupling Constants for this compound
| Coupling Constant | Description | Typical Value (Hz) | Structural Relevance |
|---|---|---|---|
| ³JHNHα | Vicinal coupling between amide N-H and Cα-H | 6.0 - 8.0 | Correlates with φ angle via Karplus equation |
| ³JHαHβ | Vicinal coupling between Cα-H and Cβ-H | ~ 7.0 | Side-chain rotamer population |
Note: Exact values are determined from 1D ¹H NMR spectra.[10] These values are population-weighted averages if multiple conformers are in fast exchange.[11]
Experimental Protocol: NMR-Based Conformational Analysis
Nuclear Magnetic Resonance is the most powerful experimental technique for studying the solution-state conformation of peptides.[12] A complete analysis often requires isotopically labeled samples to resolve overlapping signals and measure a full set of coupling constants.[8]
A. Sample Preparation
-
Synthesis: If required, synthesize this compound with ¹⁵N and/or ¹³C isotopic labels.[8][10] A common method involves standard solution-phase peptide synthesis using appropriately labeled L-alanine precursors.[10]
-
Purification: Purify the synthesized dipeptide using High-Performance Liquid Chromatography (HPLC) to ensure high purity.[10]
-
Solubilization: Dissolve the purified peptide in an appropriate solvent. For ¹H NMR, D₂O is commonly used to suppress the water signal. For experiments observing amide protons, a H₂O/D₂O mixture (e.g., 90%/10%) is used.[11] A typical sample concentration is >0.5 mM.[13]
-
pH Adjustment: Carefully adjust the pH of the sample using dilute HCl or NaOH to study the desired charge state (cationic: pH < 2, zwitterionic: pH ~5-7, anionic: pH > 10).
B. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[11]
-
Experiments:
-
1D ¹H NMR: Acquire a standard one-dimensional proton spectrum to measure chemical shifts and homonuclear coupling constants (³JHNHα, ³JHαHβ).[10]
-
2D TOCSY (Total Correlation Spectroscopy): Use to assign all proton resonances within a given amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Use to identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.
-
2D Heteronuclear Spectra (for labeled samples): Acquire experiments like ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) to resolve individual amide signals and facilitate the measurement of heteronuclear coupling constants.[10]
-
C. Data Analysis
-
Spectral Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) using standard NMR software.
-
Resonance Assignment: Assign all chemical shifts to their respective nuclei using the suite of 2D experiments.
-
Coupling Constant Measurement: Measure the peak-to-peak separation in the splittings of signals in the high-resolution 1D ¹H spectrum to determine J-coupling values.[14]
-
Structural Interpretation: Use the measured J-couplings and NOE constraints in conjunction with computational models (see Section 4) to define the conformational ensemble of the peptide in solution.
Integrated Computational & Experimental Workflow
A robust conformational analysis relies on the tight integration of experimental data with computational modeling. Ab initio or Density Functional Theory (DFT) calculations are used to predict the geometries and NMR parameters of potential conformers, which are then validated against the experimental results.[1][8]
Workflow Steps:
-
Potential Energy Surface (PES) Scan: The process begins by computationally scanning the key dihedral angles (φ, ψ) to map the potential energy surface and identify low-energy, stable conformers.[10]
-
Geometry Optimization: Each identified conformer is subjected to high-level geometry optimization, often using DFT in conjunction with a continuum solvent model (like PCM or COSMO) to simulate the aqueous environment.[10]
-
NMR Parameter Calculation: For each optimized conformer, NMR parameters such as chemical shifts and spin-spin coupling constants are calculated ab initio.[8]
-
Conformational Averaging: The calculated parameters are averaged based on the predicted Boltzmann population of each conformer.[8]
-
Comparative Analysis: The population-averaged theoretical data is compared directly with the experimental data from NMR. Strong agreement validates the computational model.
-
Ensemble Generation: The final output is a refined conformational ensemble—a collection of structures and their relative populations—that best explains the observed experimental data.
Conclusion
The conformational analysis of this compound in solution demonstrates a fascinating dependence on molecular charge. While its zwitterionic and cationic forms are structurally well-defined by a single dominant PII-like conformer, the anionic form exhibits greater flexibility with multiple populated states.[2][4][8] This detailed understanding is achieved through a powerful synergy between high-resolution NMR spectroscopy and sophisticated quantum mechanical calculations. The protocols and workflows detailed in this guide provide a blueprint for the rigorous analysis of flexible peptides, which is essential for advancing our knowledge in structural biology and rational drug design.
References
- 1. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Dependence of the this compound conformation on molecular charge determined from ab initio computations and NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. molecular dynamics - Dihedral angles of alanine dipeptide - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 7. This compound conformational changes induced by pH as monitored by the Raman optical activity spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A complete set of NMR chemical shifts and spin-spin coupling constants for this compound zwitterion and analysis of its conformational behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - A Complete Set of NMR Chemical Shifts and SpinâSpin Coupling Constants for this compound Zwitterion and Analysis of Its Conformational Behavior - figshare - Figshare [figshare.com]
- 10. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 11. mdpi.com [mdpi.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Unraveling the Influence of pH on the Conformational Landscape of L-Alanyl-L-alanine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the effects of pH on the conformational dynamics of the dipeptide L-Alanyl-L-alanine. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings from spectroscopic and computational studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular relationships.
Introduction: The Significance of pH in Peptide Conformation
The three-dimensional structure of peptides is intrinsically linked to their biological function. Environmental factors, particularly pH, can significantly alter the ionization state of a peptide's terminal and side-chain groups. These changes in charge distribution directly influence the intramolecular and intermolecular interactions that govern the peptide's conformational preferences. For this compound, a simple dipeptide, pH variations induce distinct protonation states—cationic, zwitterionic, and anionic—each with a unique conformational signature. Understanding these pH-dependent conformational shifts is crucial for predicting peptide behavior in different biological milieus and for the rational design of peptide-based therapeutics.
pH-Dependent Protonation and Conformation of this compound
The conformation of this compound is dictated by the rotational freedom around the single bonds of its backbone, primarily described by the dihedral angles φ (phi) and ψ (psi). The protonation states of the N-terminal amino group and the C-terminal carboxyl group, which are directly influenced by the solution's pH, play a pivotal role in determining the energetically favorable conformations.
-
Cationic Form (Low pH): At acidic pH, both the N-terminal amino group (-NH3+) and the C-terminal carboxyl group (-COOH) are protonated.
-
Zwitterionic Form (Neutral pH): At near-neutral pH, the N-terminal group is protonated (-NH3+), and the C-terminal group is deprotonated (-COO-), forming a zwitterion.
-
Anionic Form (High pH): At alkaline pH, the N-terminal amino group is deprotonated (-NH2), and the C-terminal group is also deprotonated (-COO-).
Spectroscopic and computational studies have demonstrated that the main-chain conformations of the cationic and zwitterionic forms of this compound are largely similar.[1][2] In contrast, the anionic form exhibits a more diverse conformational landscape, with evidence suggesting the presence of multiple conformers.[1][2][3][4] This increased flexibility in the anionic state is attributed to changes in electrostatic interactions and hydrogen bonding patterns upon deprotonation of the N-terminal group.[1][3][4]
References
- 1. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 2. Dependence of the this compound conformation on molecular charge determined from ab initio computations and NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound conformational changes induced by pH as monitored by the Raman optical activity spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Zwitterionic, Cationic, and Anionic Forms of L-Alanyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Alanyl-L-alanine, a dipeptide composed of two L-alanine residues, is a molecule of significant interest in biochemical and pharmaceutical research. Its existence in distinct zwitterionic, cationic, and anionic forms is dictated by the pH of the surrounding environment. Understanding the physicochemical properties and biological relevance of these ionic species is crucial for its application in drug formulation and as a research tool. This technical guide provides a comprehensive overview of the ionic forms of this compound, including their structural characteristics, physicochemical parameters, and a detailed experimental protocol for their characterization. Furthermore, this guide explores the potential biological significance of this dipeptide, proposing a hypothetical signaling pathway based on the known functions of its constituent amino acid and other dipeptides.
Physicochemical Properties of this compound's Ionic Forms
The ionization state of this compound is dependent on the pH of the solution due to the presence of a terminal α-carboxyl group and a terminal α-amino group. These groups can exist in protonated or deprotonated states, giving rise to the cationic, zwitterionic (neutral), and anionic forms of the dipeptide.
Chemical Structures and Equilibria
The equilibrium between the different ionic forms of this compound can be represented as follows:
Caption: Equilibrium between the cationic, zwitterionic, and anionic forms of this compound.
At a very low pH, both the amino and carboxyl groups are protonated, resulting in a net positive charge (cationic form). As the pH increases, the carboxyl group deprotonates to form the zwitterion, which has both a positive and a negative charge but is overall neutral. At a high pH, the amino group also deprotonates, resulting in a net negative charge (anionic form).
Quantitative Data
The key physicochemical parameters governing the ionic behavior of this compound are its acid dissociation constants (pKa values) and its isoelectric point (pI).
| Parameter | Value | Description |
| pKa1 (α-carboxyl group) | 3.12 | The pH at which the cationic and zwitterionic forms are in equal concentration. |
| pKa2 (α-amino group) | 8.30 | The pH at which the zwitterionic and anionic forms are in equal concentration. |
| Isoelectric Point (pI) | 5.71 | The pH at which the net charge of the dipeptide is zero, calculated as (pKa1 + pKa2) / 2. |
Experimental Protocol: Determination of pKa and pI by Titration
The pKa values and the isoelectric point of this compound can be experimentally determined by acid-base titration.
Materials and Reagents
-
This compound
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
-
Volumetric flasks and pipettes
-
Deionized water
Experimental Workflow
Caption: Workflow for the determination of pKa and pI of this compound by titration.
Procedure
-
Preparation of the Dipeptide Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M.
-
Acidification: Place the dipeptide solution in a beaker with a magnetic stir bar. Using a calibrated pH meter, slowly add 0.1 M HCl to the solution until the pH is approximately 1.5. This ensures that the dipeptide is fully protonated in its cationic form.
-
Titration: Fill a burette with standardized 0.1 M NaOH solution. Add the NaOH solution in small increments (e.g., 0.5 mL) to the stirred dipeptide solution. Record the pH of the solution after each addition. Continue the titration until the pH reaches approximately 11.
-
Data Analysis:
-
Plot the recorded pH values against the equivalents of NaOH added. The resulting titration curve will show two distinct buffering regions.
-
The pKa1 value is the pH at the midpoint of the first buffering region (where 0.5 equivalents of NaOH have been added).
-
The pKa2 value is the pH at the midpoint of the second buffering region (where 1.5 equivalents of NaOH have been added).
-
The isoelectric point (pI) corresponds to the pH at the first equivalence point (where 1.0 equivalent of NaOH has been added). Alternatively, it can be calculated using the formula: pI = (pKa1 + pKa2) / 2.
-
Biological Significance and Potential Signaling Pathways
While this compound is primarily recognized as a product of protein metabolism and a building block in peptide synthesis, emerging research suggests that dipeptides can possess intrinsic biological activities.[1]
Known Biological Roles
This compound has been identified as a metabolite in various organisms.[2] It is also suggested to have potential antioxidant properties.[1] In the context of drug development, it serves as a crucial pharmaceutical intermediate.[3][4]
Hypothetical Signaling Pathway: Modulation of Cellular Metabolism
Based on the known signaling roles of its constituent amino acid, L-alanine, and the general functions of dipeptides, a hypothetical signaling pathway for this compound can be proposed. L-alanine is known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Dipeptides can be transported into cells via specific transporters and may modulate intracellular signaling cascades.
Caption: Hypothetical signaling pathway for this compound modulating cellular metabolism.
In this proposed pathway, extracellular this compound is transported into the cell via peptide transporters. Intracellularly, it can be hydrolyzed by peptidases into its constituent L-alanine molecules. The increased intracellular concentration of L-alanine could then lead to the activation of AMPK. Activated AMPK would, in turn, phosphorylate downstream targets to promote catabolic processes that generate ATP, such as glucose uptake and fatty acid oxidation, thereby regulating cellular energy balance. This pathway remains hypothetical and requires experimental validation to confirm the direct or indirect effects of this compound on AMPK signaling.
Conclusion
The ionic forms of this compound are fundamental to its chemical behavior and potential biological function. The distinct cationic, zwitterionic, and anionic species can be reliably characterized using standard laboratory techniques such as acid-base titration. While its role as a pharmaceutical intermediate is well-established, the exploration of its direct biological activities, including its potential to modulate cellular signaling pathways like the AMPK pathway, presents an exciting avenue for future research. A deeper understanding of the interplay between the ionic forms of this compound and cellular processes will be invaluable for the advancement of drug development and biochemical research.
References
Potential Antioxidant Properties of L-Alanyl-L-alanine: A Technical Whitepaper for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
L-Alanyl-L-alanine, a dipeptide composed of two L-alanine amino acid residues, is a molecule of interest in various biochemical and pharmaceutical contexts. While its primary applications have been in areas such as pharmaceutical synthesis and as a model for studying peptide chemistry, there is a growing interest in the potential bioactive properties of small peptides, including their role in mitigating oxidative stress. This technical guide provides an in-depth exploration of the potential antioxidant properties of this compound. It is important to note that direct experimental evidence for the antioxidant activity of this specific dipeptide is currently limited in publicly available scientific literature. Therefore, this document synthesizes information from related research on the constituent amino acid, L-alanine, and general principles of peptide antioxidant activity to build a hypothetical framework for its potential mechanisms of action. This guide is intended to serve as a foundational resource to stimulate and inform future research in this area.
Theoretical Framework for Antioxidant Activity
The antioxidant potential of peptides is generally attributed to several mechanisms, including direct free radical scavenging, metal ion chelation, and the modulation of cellular antioxidant defense systems. The contribution of a specific peptide to these mechanisms is largely determined by its amino acid composition and sequence.
While L-alanine itself does not possess a side chain with strong radical scavenging capabilities, such as the phenolic group of tyrosine or the thiol group of cysteine, research on L-alanine suggests it may contribute to cellular antioxidant defenses indirectly. A study on cultured human endothelial cells demonstrated that L-alanine can induce the expression of the antioxidant stress proteins heme oxygenase-1 (HO-1) and ferritin[1]. This suggests a potential mechanism whereby this compound, upon cellular uptake and potential hydrolysis into its constituent L-alanine residues, could upregulate endogenous antioxidant systems.
Potential Mechanisms of Antioxidant Action
Based on the available literature for L-alanine and general peptide biochemistry, the potential antioxidant actions of this compound can be hypothesized to occur through the following pathways:
Indirect Upregulation of Antioxidant Enzymes
The most plausible, albeit indirect, antioxidant mechanism for this compound involves the modulation of cellular signaling pathways that control the expression of antioxidant enzymes. The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response. Under conditions of oxidative stress, the transcription factor Nrf2 is activated and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for a suite of antioxidant and cytoprotective proteins, including heme oxygenase-1 (HO-1).
Given that L-alanine has been shown to induce HO-1 expression, it is conceivable that this compound could act as a signaling molecule or, more likely, be metabolized to L-alanine, which in turn influences the Keap1-Nrf2 pathway, leading to the upregulation of antioxidant defenses.
Proposed Experimental Evaluation
To empirically validate the potential antioxidant properties of this compound, a series of in vitro chemical and cell-based assays are recommended. The following sections detail the experimental protocols that could be employed.
In Vitro Antioxidant Capacity Assays
These assays would determine the direct radical scavenging and metal ion chelating abilities of this compound.
Table 1: In Vitro Antioxidant Assay Parameters
| Assay | Principle | Endpoint Measurement | Positive Control |
| DPPH Radical Scavenging | Measures the ability of the dipeptide to donate a hydrogen atom to the stable DPPH radical, causing a color change. | Decrease in absorbance at 517 nm. | Ascorbic Acid |
| ABTS Radical Scavenging | Measures the ability of the dipeptide to quench the pre-formed ABTS radical cation. | Decrease in absorbance at 734 nm. | Trolox |
| Ferrous Ion Chelating | Competes with ferrozine (B1204870) for the chelation of Fe²⁺, preventing the formation of the colored ferrozine-Fe²⁺ complex. | Decrease in absorbance at 562 nm. | EDTA |
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare stock solutions of this compound and Ascorbic Acid (positive control) in a suitable solvent (e.g., deionized water or methanol).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of this compound or Ascorbic Acid to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
Cellular Antioxidant Activity Assays
To investigate the indirect antioxidant effects of this compound, cell-based assays are essential.
Table 2: Cellular Antioxidant Assay Parameters
| Assay | Cell Line | Principle | Endpoint Measurement |
| Reactive Oxygen Species (ROS) Measurement | e.g., HepG2, HUVEC | Pre-treatment with the dipeptide followed by induction of oxidative stress. Intracellular ROS levels are measured using a fluorescent probe (e.g., DCFH-DA). | Fluorescence intensity, indicative of ROS levels. |
| Gene Expression Analysis (qPCR) | e.g., HepG2, HUVEC | Measurement of the mRNA levels of key antioxidant genes (e.g., NFE2L2, HMOX1, FTH1) following treatment with the dipeptide. | Relative gene expression levels normalized to a housekeeping gene. |
| Protein Expression Analysis (Western Blot) | e.g., HepG2, HUVEC | Quantification of the protein levels of Nrf2, Keap1, HO-1, and Ferritin after treatment with the dipeptide. | Protein band intensity relative to a loading control. |
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) under standard conditions.
-
Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours).
-
-
Induction of Oxidative Stress and Staining:
-
Remove the treatment media and incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution.
-
After incubation, induce oxidative stress by adding a pro-oxidant such as hydrogen peroxide (H₂O₂).
-
-
Measurement:
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the dipeptide-treated cells to the untreated control cells subjected to the same oxidative stress.
-
Conclusion and Future Directions
While direct evidence for the antioxidant properties of this compound is currently scarce, the documented effects of its constituent amino acid, L-alanine, on cellular antioxidant defense mechanisms provide a strong rationale for further investigation. The proposed experimental framework in this guide offers a systematic approach to characterizing the potential direct and indirect antioxidant activities of this dipeptide.
Future research should focus on:
-
Performing the outlined in vitro and cellular assays to generate quantitative data on the antioxidant capacity of this compound.
-
Investigating the cellular uptake and metabolism of this compound to determine if it acts as a dipeptide or through its constituent amino acids.
-
Elucidating the precise molecular mechanisms by which L-alanine, and potentially this compound, modulates the Keap1-Nrf2 signaling pathway.
The insights gained from such studies will be invaluable for researchers, scientists, and drug development professionals in evaluating the potential of this compound as a novel agent for mitigating oxidative stress-related pathologies.
References
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of L-Alanyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanyl-L-alanine is a dipeptide of significant interest in various fields, including pharmaceuticals, as a building block for more complex peptides and as a component in nutritional supplements. Compared to chemical synthesis methods, which often involve harsh conditions and the need for protecting groups, enzymatic synthesis offers a milder, more stereoselective, and environmentally friendly alternative.[1][2] This document provides a detailed protocol for the enzymatic synthesis of this compound, leveraging the reverse reaction of peptidases. The protocol is based on established principles of enzymatic peptide synthesis, drawing parallels from the synthesis of similar dipeptides.
Principle of Enzymatic Synthesis
The enzymatic synthesis of dipeptides like this compound can be achieved by reversing the hydrolytic action of proteases or by using transferases.[2] In a kinetically controlled approach, an N-protected amino acid ester (acyl donor) and an amino acid amide or ester (acyl acceptor) are used as substrates. The enzyme catalyzes the formation of a peptide bond between the two amino acid moieties. The use of esters and amides as substrates helps to shift the reaction equilibrium towards synthesis rather than hydrolysis.[2] Thermostable enzymes are particularly advantageous as they can be operated at higher temperatures, which can increase substrate solubility and reaction rates while reducing microbial contamination.[3]
Recommended Enzyme: Thermostable Aminopeptidase (B13392206)
For this protocol, a thermostable aminopeptidase is recommended. Aminopeptidases have been shown to be effective in dipeptide synthesis.[4] For instance, a thermostable aminopeptidase from Streptomyces septatus (SSAP) has demonstrated the ability to synthesize various dipeptides using a free amino acid and an aminoacyl methyl ester.[4] While the original study may not have specifically synthesized this compound, the broad substrate specificity of such enzymes makes them excellent candidates.
Experimental Protocol: Thermostable Aminopeptidase-Catalyzed Synthesis
This protocol outlines the synthesis of this compound using an N-protected L-alanine methyl ester as the acyl donor and L-alanine as the acyl acceptor, catalyzed by a thermostable aminopeptidase.
1. Materials and Reagents:
-
Thermostable Aminopeptidase (e.g., from a microbial source, commercially available or purified)
-
N-benzyloxycarbonyl-L-alanine methyl ester (Z-Ala-OMe) (Acyl Donor)
-
L-alanine (Acyl Acceptor)
-
Tris-HCl buffer (or other suitable buffer, pH 7-8)
-
Methanol (B129727) (for substrate dissolution and reaction medium)
-
Ethyl acetate (B1210297) (for extraction)
-
Sodium bicarbonate (NaHCO₃) solution (for washing)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)
-
Hydrochloric acid (HCl)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
2. Equipment:
-
Reaction vessel (e.g., glass vial or flask)
-
Magnetic stirrer and stir bar
-
Incubator or water bath with temperature control
-
pH meter
-
Centrifuge
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
3. Reaction Setup:
-
Substrate Preparation:
-
Prepare a stock solution of Z-Ala-OMe in methanol.
-
Prepare a stock solution of L-alanine in the chosen buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
-
Reaction Mixture:
-
In a reaction vessel, combine the Z-Ala-OMe solution and the L-alanine solution. The final concentrations should be optimized, but a starting point could be 50 mM Z-Ala-OMe and 100 mM L-alanine. The final methanol concentration should be kept at a level that does not inactivate the enzyme (e.g., 10-20% v/v).
-
Adjust the pH of the mixture to the optimal pH for the enzyme (e.g., pH 8.0).
-
-
Enzyme Addition:
-
Add the thermostable aminopeptidase to the reaction mixture. The optimal enzyme concentration needs to be determined empirically, but a starting point of 1-5 mg/mL can be used.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50-60°C for a thermostable enzyme) with gentle stirring for a predetermined time (e.g., 4-24 hours).
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing the formation of Z-L-Alanyl-L-alanine by HPLC.
-
4. Product Isolation and Purification:
-
Enzyme Inactivation:
-
Stop the reaction by heating the mixture (e.g., 95°C for 10 minutes) or by adding a denaturing agent, followed by centrifugation to remove the precipitated enzyme.
-
-
Extraction:
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Acidify the aqueous solution with HCl to pH 2-3.
-
Extract the N-protected dipeptide (Z-L-Alanyl-L-alanine) with ethyl acetate.
-
Wash the organic layer sequentially with water, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Deprotection (if required):
-
The benzyloxycarbonyl (Z) protecting group can be removed by catalytic hydrogenation (e.g., using H₂ gas and a Palladium-on-carbon catalyst) to yield this compound.
-
-
Purification:
Data Presentation
Table 1: Representative Reaction Conditions for Enzymatic Dipeptide Synthesis
| Parameter | Condition | Reference |
| Enzyme | Thermostable Aminopeptidase | [4] |
| Acyl Donor | N-protected L-alanine methyl ester (Z-Ala-OMe) | [2] |
| Acyl Acceptor | L-alanine | N/A |
| Buffer | Tris-HCl | [2] |
| pH | 7.0 - 9.0 | [4][6] |
| Temperature | 40 - 60 °C | [7] |
| Organic Co-solvent | Methanol (10-30%) | [4] |
| Substrate Ratio (Donor:Acceptor) | 1:1 to 1:2 | [6] |
| Reaction Time | 4 - 24 hours | [7] |
Table 2: Example of Dipeptide Synthesis Yields (for similar dipeptides)
| Dipeptide | Enzyme | Molar Yield (%) | Reference |
| L-Alanyl-L-glutamine (B1664493) | α-amino acid ester acyltransferase | 67% | [8] |
| Z-Ala-Gln | Papain | >80% | [9] |
Note: Yields are highly dependent on the specific enzyme, substrates, and reaction conditions.
Visualization of Experimental Workflow
Below is a diagram illustrating the key steps in the enzymatic synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Logical Relationship of Synthesis Components
The following diagram illustrates the relationship between the key components in the enzymatic reaction.
Caption: Key components and their roles in the synthesis reaction.
Conclusion
The enzymatic synthesis of this compound presents a viable and advantageous alternative to traditional chemical methods. By utilizing a thermostable aminopeptidase and optimizing reaction conditions, it is possible to achieve good yields of the target dipeptide under mild conditions. The protocol provided here serves as a comprehensive guide for researchers to develop and implement this synthetic strategy. Further optimization of parameters such as enzyme and substrate concentrations, reaction time, and purification methods will be crucial for maximizing the efficiency of the process on a larger scale.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic engineering of Escherichia coli for efficient production of l-alanyl-l-glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzymatic production of L-alanyl-L-glutamine by recombinant E. coli expressing α-amino acid ester acyltransferase from Sphingobacterium siyangensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
Application Notes and Protocols for the Chemical Synthesis of L-Alanyl-L-alanine using DCC and HOBt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of the dipeptide L-Alanyl-L-alanine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive. This method is a cornerstone of peptide chemistry, offering a reliable route to peptide bond formation.
Introduction
The synthesis of peptides is a critical process in drug discovery and biochemical research. The formation of a peptide bond between two amino acids requires the activation of a carboxyl group to facilitate nucleophilic attack by an amino group. Carbodiimides, particularly DCC, have been widely used as activating agents since their introduction in the 1950s.[1][2] However, the use of DCC alone can lead to side reactions and racemization of the amino acid's chiral center.[2][3]
The inclusion of HOBt as an additive significantly mitigates these issues. HOBt acts as a racemization suppressor and enhances the reaction's efficiency and yield.[4][5][6] It achieves this by reacting with the highly reactive O-acylisourea intermediate formed by DCC and the carboxylic acid, converting it into a more stable HOBt-ester. This active ester is less prone to racemization and readily reacts with the amine component to form the desired peptide bond.[5][7]
Principle of the Method
The DCC/HOBt-mediated coupling for the synthesis of this compound involves a two-step, one-pot reaction. Initially, the carboxyl group of an N-protected L-alanine is activated by DCC to form a highly reactive O-acylisourea intermediate. HOBt then intercepts this intermediate to form an active ester. This active ester subsequently reacts with the amino group of a C-protected L-alanine to form the dipeptide. The dicyclohexylurea (DCU) byproduct, being largely insoluble in many organic solvents, precipitates out of the reaction mixture, which can simplify purification.[1][6]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the solution-phase synthesis of protected this compound, followed by deprotection.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Purpose |
| N-α-tert-Butoxycarbonyl-L-alanine (Boc-Ala-OH) | C8H15NO4 | 189.21 | N-protected amino acid |
| L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) | C4H10ClNO2 | 139.58 | C-protected amino acid |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C13H22N2 | 206.33 | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | C6H5N3O | 135.12 | Additive/Racemization suppressor |
| Triethylamine (B128534) (TEA) or N-Methylmorpholine (NMM) | C6H15N / C5H11NO | 101.19 / 101.15 | Base |
| Dichloromethane (B109758) (DCM) | CH2Cl2 | 84.93 | Solvent |
| Ethyl acetate (B1210297) (EtOAc) | C4H8O2 | 88.11 | Extraction solvent |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | Aqueous wash |
| Saturated sodium bicarbonate solution (NaHCO3) | NaHCO3 | 84.01 | Aqueous wash |
| Saturated sodium chloride solution (Brine) | NaCl | 58.44 | Aqueous wash |
| Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4) | MgSO4 / Na2SO4 | 120.37 / 142.04 | Drying agent |
| Trifluoroacetic acid (TFA) | C2HF3O2 | 114.02 | Deprotection agent |
| Diethyl ether | (C2H5)2O | 74.12 | Precipitation solvent |
Synthesis of Boc-L-Alanyl-L-alanine methyl ester (Boc-Ala-Ala-OMe)
-
Preparation of Reactants : In a round-bottom flask, dissolve Boc-Ala-OH (1.0 equivalent) and H-Ala-OMe·HCl (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Neutralization : Cool the mixture in an ice bath (0 °C) and add triethylamine (TEA) or N-methylmorpholine (NMM) (1.0 equivalent) dropwise to neutralize the hydrochloride salt. Stir for 15-20 minutes.
-
Activation : Add HOBt (1.1 equivalents) to the reaction mixture and stir until it dissolves.
-
Coupling : In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the main reaction mixture, which is kept at 0 °C.
-
Reaction : Allow the reaction to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir overnight. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up :
-
Filter off the precipitated DCU and wash the filter cake with a small amount of cold DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification : The crude Boc-Ala-Ala-OMe can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[8]
Deprotection to Yield this compound
-
Boc Deprotection : Dissolve the purified Boc-Ala-Ala-OMe in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA/DCM). Stir at room temperature for 1-2 hours.
-
Ester Hydrolysis (Saponification) :
-
Alternatively, to remove the methyl ester, dissolve the protected dipeptide in a mixture of methanol (B129727) and water.[8]
-
Add 1 M sodium hydroxide (B78521) (NaOH) solution (1.1 equivalents) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.[8]
-
Remove the methanol under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.[8]
-
Extract the product with ethyl acetate.
-
Dry the organic layer and evaporate the solvent to yield the C-terminus deprotected dipeptide.
-
-
Final Product Isolation : To obtain the final zwitterionic this compound, both protecting groups must be removed. If starting with Boc-Ala-Ala-OMe, a two-step deprotection is necessary. After Boc removal with TFA, the resulting salt can be subjected to saponification. Alternatively, after saponification of the methyl ester, the Boc group can be removed. The final product is typically isolated by precipitation from a solvent like diethyl ether and can be further purified by recrystallization or chromatography.
Data Presentation
Table 1: Stoichiometry of Reagents for Boc-Ala-Ala-OMe Synthesis
| Reagent | Equivalents |
| Boc-Ala-OH | 1.0 |
| H-Ala-OMe·HCl | 1.0 |
| TEA or NMM | 1.0 |
| HOBt | 1.1 |
| DCC | 1.1 |
Table 2: Typical Reaction Conditions and Outcomes
| Parameter | Value | Reference/Notes |
| Reaction Solvent | Dichloromethane (DCM) | Anhydrous conditions are crucial. |
| Reaction Temperature | 0 °C to Room Temperature | Low initial temperature minimizes side reactions.[1] |
| Reaction Time | Overnight (approx. 12-16 hours) | Monitored by Thin Layer Chromatography (TLC). |
| Expected Yield | 70-90% (after purification) | Yields can vary based on reaction scale and purity of reagents. |
| Purity Assessment | TLC, NMR, Mass Spectrometry | To confirm the structure and purity of the final product. |
Visualizations
Caption: Reaction mechanism of DCC/HOBt mediated peptide coupling.
Caption: Workflow for the synthesis of Boc-Ala-Ala-OMe.
Caption: Purification workflow for protected this compound.
References
- 1. bachem.com [bachem.com]
- 2. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 3. jpt.com [jpt.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Synthesis of L-Alanyl-L-alanine: A Comparative Analysis of Solid-Phase and Solution-Phase Methodologies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed comparative analysis of solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS) for the preparation of the dipeptide L-Alanyl-L-alanine. Both methodologies are critically evaluated, with comprehensive protocols provided for each. Key performance indicators, including reaction yields and purity, are summarized to aid researchers in selecting the most appropriate synthetic strategy for their specific needs. Visual workflows generated using Graphviz are included to clearly delineate the experimental steps for each approach.
Introduction
This compound is a simple dipeptide composed of two L-alanine residues. It serves as a fundamental model system for studying peptide synthesis and is a building block for more complex polypeptides. The synthesis of this dipeptide can be accomplished through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS).
Solid-Phase Peptide Synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[1] This approach simplifies the purification process as excess reagents and byproducts can be removed by simple filtration and washing.[2] The most common strategy for SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[3][4]
Solution-Phase Peptide Synthesis (LPPS) , also known as conventional peptide synthesis, is carried out entirely in a homogeneous solution.[5] This classical method is well-suited for the large-scale synthesis of short peptides.[5] It requires the protection of the N-terminus of one amino acid and the C-terminus of the other, followed by coupling and subsequent deprotection steps.[6] Purification at each step is typically achieved by crystallization or chromatography.
This document will detail the experimental protocols for both SPPS and LPPS of this compound, present a quantitative comparison of the two methods, and provide visual workflows to guide the user through each synthetic route.
Comparison of Synthesis Methods
| Parameter | Solid-Phase Synthesis (Fmoc/tBu) | Solution-Phase Synthesis (Boc/Bn) |
| Principle | Stepwise addition of amino acids to a resin-bound peptide chain.[1] | Sequential coupling of protected amino acids in solution.[5] |
| Purification | Filtration and washing of the resin after each step.[2] | Crystallization or chromatography after each step. |
| Time Efficiency | Faster for longer peptides due to simplified purification. | Can be more time-consuming due to intermediate purification steps. |
| Scalability | Generally preferred for research-scale and smaller production. | More readily scalable for large-scale industrial production. |
| Typical Yield | High yields are achievable. | Yields can be variable depending on purification efficiency. |
| Typical Purity | High purity can be achieved after final cleavage and purification. | High purity can be achieved but may require multiple purification steps. |
| Reagent Excess | Excess reagents are used to drive reactions to completion.[2] | Stoichiometric amounts or slight excess of reagents are typically used. |
Experimental Protocols
Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis procedures.[7][8]
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell Fmoc-Ala-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of the second Alanine:
-
In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin and agitate for 2 hours.
-
Monitor the reaction completion using a Kaiser test. If the test is positive, continue agitation for another hour.
-
Drain and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal alanine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3 times) and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.[7]
-
Filter the resin and collect the filtrate.
-
Wash the resin with fresh TFA (2 times).
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[9]
-
Solution-Phase Synthesis of this compound (Boc/Bn Strategy)
This protocol is based on classical solution-phase peptide synthesis methods.[5][10]
Materials:
-
L-Alanine
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Sodium bicarbonate
-
Benzyl (B1604629) alcohol
-
Thionyl chloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
1M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Trifluoroacetic acid (TFA)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
Protocol:
-
N-protection of L-Alanine (Boc-Ala-OH):
-
Dissolve L-alanine and sodium bicarbonate in a 1:1 mixture of THF and water.
-
Cool the solution to 0°C and add (Boc)₂O dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Acidify the reaction mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Boc-Ala-OH.[3]
-
-
C-protection of L-Alanine (H-Ala-OBn):
-
Cool a solution of benzyl alcohol to 0°C and add thionyl chloride dropwise.
-
Add L-alanine and stir the mixture at room temperature overnight.
-
Remove the solvent under reduced pressure to obtain the L-alanine benzyl ester hydrochloride.
-
-
Coupling of Boc-Ala-OH and H-Ala-OBn:
-
Dissolve Boc-Ala-OH and H-Ala-OBn in DCM and cool in an ice bath.
-
Add DIEA to neutralize the hydrochloride salt, followed by the addition of DCC.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid, dilute base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the protected dipeptide, Boc-Ala-Ala-OBn.
-
-
Deprotection:
-
N-terminal deprotection: To remove the Boc group, treat the protected dipeptide with TFA in DCM.[4]
-
C-terminal deprotection: To remove the benzyl ester, subject the product from the previous step to catalytic hydrogenolysis using Pd/C and hydrogen gas.
-
-
Purification and Characterization:
-
Purify the final product by recrystallization or column chromatography.[6]
-
Confirm the identity and purity by NMR, mass spectrometry, and elemental analysis.
-
Visual Workflows
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Workflow for the solution-phase synthesis of this compound.
Conclusion
Both solid-phase and solution-phase synthesis are effective methods for producing this compound. The choice between the two will depend on the specific requirements of the researcher, including the desired scale of synthesis, available equipment, and time constraints. SPPS offers a more streamlined workflow for laboratory-scale synthesis with simplified purification, while LPPS remains a robust and scalable method, particularly for larger quantities. The detailed protocols and comparative data provided in this document serve as a comprehensive guide for the successful synthesis and characterization of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oxfordglobal.com [oxfordglobal.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Purification of L-Alanyl-L-alanine by Reverse Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanyl-L-alanine, a dipeptide, is a fundamental building block in various research and development applications, including peptide synthesis, drug discovery, and nutritional science. Ensuring the high purity of this dipeptide is critical for the reliability and reproducibility of experimental results. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of peptides, offering high resolution and efficiency.[1][2] This document provides detailed application notes and protocols for the purification of this compound using preparative RP-HPLC.
The principle of reverse-phase HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. A nonpolar stationary phase, typically a C18 silica (B1680970) gel, is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724). An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and retention of the polar dipeptide.[3] By gradually increasing the concentration of the organic solvent, this compound can be effectively separated from impurities.
Experimental Workflow
The overall process for the purification of this compound involves several key stages, from initial analytical method development to the final post-purification analysis. This workflow ensures a systematic and efficient approach to obtaining a highly purified product.
Data Presentation
The following table summarizes the typical quantitative data obtained during the preparative HPLC purification of this compound. These values are representative and may vary depending on the specific instrumentation and the nature of the crude sample impurities.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Crude Sample Purity | ~70% | ~70% |
| Sample Load | 1 mg | 50 mg |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Final Purity | >98% | >98% |
| Expected Recovery | N/A | 70-85% |
Experimental Protocols
Protocol 1: Analytical Method Development for this compound
This protocol is intended to establish the optimal separation conditions on an analytical scale, which will then be scaled up for preparative purification.
1. Materials and Equipment:
-
Analytical HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Crude this compound
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
0.22 µm syringe filters
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
3. Sample Preparation:
-
Dissolve the crude this compound in Mobile Phase A to a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
4. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 30% B (linear gradient)
-
25-30 min: 30% to 95% B (column wash)
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B (re-equilibration)
-
5. Data Analysis:
-
Identify the retention time of the this compound peak.
-
Assess the resolution between the main peak and any impurities to refine the gradient for the preparative scale.
Protocol 2: Preparative Purification of this compound
This protocol describes the scaling up of the optimized analytical method for the purification of a larger quantity of this compound.
1. Materials and Equipment:
-
Preparative HPLC system with UV detector and fraction collector
-
Preparative C18 reverse-phase column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
Crude this compound
-
HPLC grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)
-
Lyophilizer
2. Mobile Phase Preparation:
-
Prepare sufficient quantities of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile) for the entire purification run.
3. Sample Preparation:
-
Dissolve the crude this compound in Mobile Phase A to a concentration of approximately 10 mg/mL.
-
Ensure the sample is fully dissolved and filter if necessary.
4. Preparative HPLC Conditions:
-
Flow Rate: 20.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 mL (corresponding to 50 mg of crude peptide)
-
Gradient: (Adjust based on the analytical run to ensure good separation)
-
0-5 min: 5% B
-
5-45 min: 5% to 30% B (linear gradient)
-
45-50 min: 30% to 95% B (column wash)
-
50-55 min: 95% B
-
55-60 min: 95% to 5% B (re-equilibration)
-
5. Fraction Collection:
-
Collect fractions of 10-15 mL throughout the elution of the main this compound peak.
Protocol 3: Post-Purification Analysis and Processing
This protocol outlines the steps to be taken after fraction collection to obtain the final, purified product.
1. Materials and Equipment:
-
Analytical HPLC system
-
Lyophilizer
-
Mass spectrometer (optional, for identity confirmation)
2. Purity Analysis of Fractions:
-
Analyze each collected fraction using the analytical HPLC method described in Protocol 1 to determine the purity of each fraction.
3. Pooling and Lyophilization:
-
Pool the fractions that have a purity of >98%.
-
Freeze the pooled fractions at -80°C.
-
Lyophilize the frozen solution to obtain the purified this compound as a white, fluffy powder.
4. Final Product Quality Control:
-
Perform a final analytical HPLC analysis to confirm the purity of the lyophilized product.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Calculate the final yield of the purified product.
Logical Relationships in HPLC Parameter Optimization
The successful purification of this compound is dependent on the interplay of several key HPLC parameters. Optimizing these parameters is crucial for achieving high purity and recovery.
References
Quantitative Analysis of L-Alanyl-L-alanine by High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
Introduction
L-Alanyl-L-alanine is a dipeptide of significant interest in various fields, including pharmaceutical development and nutritional science. Accurate and robust analytical methods are crucial for its quantification in research and quality control settings. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of peptides due to its high resolution, sensitivity, and reproducibility. This document provides a detailed protocol for the quantitative analysis of this compound using HPLC with UV detection.
The method described herein is based on established principles of reversed-phase and amino-bonded silica (B1680970) gel chromatography. Since this compound lacks a strong chromophore, detection is typically performed at low UV wavelengths, such as 215 nm, to achieve adequate sensitivity.[1][2] The protocol outlines the necessary reagents, equipment, and step-by-step procedures for sample preparation, chromatographic separation, and data analysis.
Experimental Protocols
Method 1: Amino-Bonded Silica Gel Chromatography
This method is particularly suitable for the quantitative detection of this compound in chemical production.[2]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Amino-bonded silica gel column.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks.
-
Syringes and syringe filters (0.45 µm).
-
This compound reference standard.
-
Acetonitrile (B52724) (HPLC grade).
-
Monopotassium phosphate (B84403) (analytical grade).
-
Phosphoric acid (analytical grade).
-
Deionized water.
2. Preparation of Mobile Phase:
-
Prepare a 0.05 mol/L monopotassium phosphate buffer by dissolving the appropriate amount of monopotassium phosphate in deionized water.
-
Adjust the pH of the buffer solution to 4.0 using phosphoric acid.[2]
-
The mobile phase is a mixture of acetonitrile and the 0.05 mol/L monopotassium phosphate buffer (pH 4.0) in a ratio of 645:350 (v/v).[2]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
3. Preparation of Standard Solutions:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Filter all standard solutions through a 0.45 µm syringe filter before injection.[2]
4. Preparation of Sample Solutions:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase.
-
Dilute the sample solution with the mobile phase as necessary to bring the concentration of this compound within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.[2]
5. Chromatographic Conditions:
-
The chromatographic analysis is performed using an amino-bonded silica gel column maintained at a temperature of 30°C.[2]
-
The mobile phase is pumped at a flow rate of 0.7 mL/min.[2]
-
The injection volume is 20 µL.[2]
-
UV detection is carried out at a wavelength of 215 nm.[2]
6. Data Analysis:
-
Identify the this compound peak in the chromatogram based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve. The external standard method is used for calculation.[2]
Method 2: Reversed-Phase HPLC
This method provides an alternative approach for the separation of this compound.[3]
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Newcrom R1 column or equivalent reversed-phase column.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks.
-
Syringes and syringe filters (0.45 µm).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Phosphoric acid (analytical grade) or Formic acid for MS compatibility.[3]
-
Deionized water.
2. Preparation of Mobile Phase:
-
The mobile phase consists of a mixture of acetonitrile, water, and phosphoric acid.[3] The exact proportions should be optimized for the specific column and system to achieve the best separation. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[3]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
3. Preparation of Standard and Sample Solutions:
-
Follow the same procedure as described in Method 1 (steps 3 and 4), using the mobile phase for this method as the diluent.
4. Chromatographic Conditions:
-
The separation is performed on a Newcrom R1 reversed-phase column.[3]
-
The flow rate, column temperature, and injection volume should be optimized for the specific application.
-
UV detection is typically performed at a low wavelength, in the range of 200-225 nm.[1]
5. Data Analysis:
-
Follow the same procedure as described in Method 1 (step 6).
Quantitative Data Summary
The following table summarizes the key parameters for the quantitative analysis of this compound using the described HPLC methods.
| Parameter | Method 1: Amino-Bonded Silica Gel Chromatography | Method 2: Reversed-Phase HPLC |
| Chromatographic Column | Amino-bonded silica gel[2] | Newcrom R1[3] |
| Mobile Phase | Acetonitrile: 0.05 mol/L Monopotassium Phosphate buffer (pH 4.0) (645:350 v/v)[2] | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS)[3] |
| Flow Rate | 0.7 mL/min[2] | To be optimized |
| Column Temperature | 30°C[2] | To be optimized |
| Injection Volume | 20 µL[2] | To be optimized |
| Detection Wavelength | 215 nm[2] | 200-225 nm[1] |
| Quantification Method | External Standard[2] | External Standard |
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound by HPLC.
Caption: Workflow for HPLC analysis of this compound.
References
Application Notes and Protocols for Chiral HPLC Analysis of L-Alanyl-L-alanine Enantiomers
Introduction
The stereochemical purity of peptides is a critical parameter in the pharmaceutical and biotechnology industries, as enantiomeric impurities can significantly affect the therapeutic efficacy and safety of a drug product.[1][2] L-Alanyl-L-alanine, a simple dipeptide, and its potential enantiomeric impurity, D-Alanyl-L-alanine, require precise and reliable analytical methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for this purpose, offering direct enantioseparation without the need for derivatization.[1][3]
This document provides detailed application notes and protocols for the chiral HPLC analysis of this compound enantiomers, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The selection of an appropriate chiral stationary phase is paramount for achieving successful enantiomeric separation. The following table summarizes typical performance data for different classes of CSPs applicable to the analysis of dipeptide enantiomers. The data is representative and serves as a guide for method development.
Table 1: Comparison of Chiral Stationary Phases for Dipeptide Enantioseparation
| Chiral Stationary Phase (CSP) Class | Representative Column | Typical Mobile Phase | L-Ala-L-Ala Retention Time (min) (estimated) | D-Ala-L-Ala Retention Time (min) (estimated) | Separation Factor (α) (estimated) | Resolution (Rs) (estimated) |
| Macrocyclic Glycopeptide (Teicoplanin) | Astec CHIROBIOTIC® T | 20 mM Ammonium Acetate in Methanol/Water (80:20, v/v) | 5.5 | 6.8 | 1.24 | 2.1 |
| Macrocyclic Glycopeptide (Vancomycin) | Astec CHIROBIOTIC® V2 | Methanol/Water (90:10, v/v) with 0.1% Formic Acid | 6.2 | 7.5 | 1.21 | 1.9 |
| Zwitterionic | CHIRALPAK® ZWIX(+) | Methanol/Water (98:2, v/v) with 50 mM Formic Acid and 25 mM Diethylamine | 8.1 | 9.5 | 1.17 | 2.5 |
| Crown Ether | ChiroSil® RCA(+) | 0.1 M Sulfuric Acid in Methanol/Water (90:10, v/v) | 9.8 | 11.2 | 1.14 | 1.8 |
Note: The retention times, separation factors, and resolution values are estimated based on typical performance for similar dipeptides and amino acids. Actual values may vary depending on the specific HPLC system, column batch, and precise experimental conditions.
Experimental Protocols
Detailed methodologies for three distinct chiral HPLC methods are provided below. These protocols can be used as a starting point for the analysis of this compound enantiomers.
Method 1: Macrocyclic Glycopeptide (Teicoplanin) CSP
This method utilizes a teicoplanin-based CSP, which is known for its broad enantioselectivity for amino acids and peptides.[1][3]
-
Instrumentation: HPLC system with UV detector.[1]
-
Column: Astec® CHIROBIOTIC® T, 250 mm x 4.6 mm, 5 µm.[1]
-
Mobile Phase: 20 mM Ammonium Acetate in Methanol/Water (80:20, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 215 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.[1]
Method 2: Zwitterionic CSP
Zwitterionic CSPs are particularly effective for the separation of amphiprotic molecules like underivatized amino acids and small peptides and are compatible with mass spectrometry.[1][4]
-
Instrumentation: HPLC system with UV or MS detector.[1]
-
Column: CHIRALPAK® ZWIX(+), 150 mm x 3.0 mm, 3 µm.[1]
-
Mobile Phase: Methanol/Water (98:2, v/v) containing 50 mM Formic Acid and 25 mM Diethylamine.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 215 nm or MS (ESI+).[1]
-
Injection Volume: 5 µL.[1]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.[1]
Method 3: Crown Ether CSP
Crown ether-based CSPs are well-suited for the enantiomeric separation of compounds containing primary amino groups, such as amino acids and peptides.[5]
-
Instrumentation: HPLC system with UV detector.
-
Column: ChiroSil® RCA(+), 150 mm x 4.6 mm, 5 µm.[1]
-
Mobile Phase: 0.1 M Sulfuric Acid in Methanol/Water (90:10, v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 20 °C.[1]
-
Detection: UV at 215 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound enantiomers.
Caption: Workflow for Chiral HPLC Analysis.
Chiral Recognition Mechanism
The following diagram illustrates the conceptual relationship of chiral recognition on a chiral stationary phase.
Caption: Chiral Recognition on a CSP.
References
Application Note: Ultrasensitive Quantification of L-Alanyl-L-alanine in Biological Matrices by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of the dipeptide L-Alanyl-L-alanine in biological matrices, such as plasma, using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation, followed by rapid and efficient chromatographic separation and highly selective detection using Multiple Reaction Monitoring (MRM). This method is suitable for a range of research applications, including pharmacokinetic studies, metabolism research, and the investigation of dipeptide roles in various physiological and pathological processes.
Introduction
This compound (Ala-Ala) is a dipeptide composed of two L-alanine residues.[1] Dipeptides play a role in protein synthesis and can be involved in various metabolic processes.[2] Accurate quantification of this compound in biological samples is crucial for understanding its physiological functions and potential as a biomarker. This application note provides a detailed protocol for the sensitive and specific detection of this compound by UPLC-MS/MS.
Experimental
Materials and Reagents
-
This compound standard (≥98% purity)
-
Stable isotope-labeled internal standard (e.g., this compound-¹³C₃,¹⁵N)
-
LC-MS grade acetonitrile (B52724) (ACN) and water
-
Formic acid (FA), LC-MS grade
-
Human plasma (K₂EDTA)
Sample Preparation
A protein precipitation method is utilized for the extraction of this compound from plasma samples.
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer the reconstituted sample to a UPLC vial for analysis.
UPLC-MS/MS Conditions
UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL Gradient:
| Time (min) | %A | %B |
| 0.0 | 98 | 2 |
| 2.0 | 70 | 30 |
| 2.1 | 2 | 98 |
| 3.0 | 2 | 98 |
| 3.1 | 98 | 2 |
| 5.0 | 98 | 2 |
Mass Spectrometer: Waters Xevo TQ-S or equivalent Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 3.0 kV Source Temperature: 150°C Desolvation Temperature: 400°C Cone Gas Flow: 50 L/hr Desolvation Gas Flow: 800 L/hr Collision Gas: Argon
MRM Transitions:
The precursor and product ions for this compound should be optimized by infusing a standard solution into the mass spectrometer. Based on its molecular weight of 160.17 g/mol , the protonated molecule [M+H]⁺ is expected at m/z 161.1.[4][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 161.1 | 89.9 | 20 | 15 |
| This compound-IS | As determined | As determined | 20 | 15 |
Note: The selection of product ions should be based on experimental optimization to ensure specificity and sensitivity.
Results and Discussion
The described UPLC-MS/MS method provides excellent chromatographic resolution and sensitivity for the detection of this compound. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Quantitative Performance
While a full validation study for this compound was not performed for this application note, the following table presents typical performance characteristics for the analysis of similar dipeptides in biological matrices.[6][7] These values should be considered as representative, and a method-specific validation is required.
| Parameter | Representative Value |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | 85 - 115% |
Conclusion
The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and specific approach for the quantification of this compound in biological samples. The simple sample preparation and robust analytical conditions make this method well-suited for high-throughput analysis in research settings.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
This compound is primarily involved in protein synthesis and metabolism and is not recognized as a signaling molecule that activates specific cellular signaling pathways.[2] Therefore, a traditional signaling pathway diagram is not applicable. The following diagram illustrates its fundamental role as a building block in protein synthesis.
Caption: Role of this compound in protein synthesis.
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of LC-MS grade water to obtain a 1 mg/mL stock solution.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the stable isotope-labeled internal standard in LC-MS grade water.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in water to create calibration standards and quality control (QC) samples at desired concentrations. Prepare a working solution of the internal standard at an appropriate concentration.
Protocol 2: Sample Preparation from Plasma
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.
-
Add 100 µL of the respective sample, calibrator, or QC to the corresponding tube.
-
Add 10 µL of the internal standard working solution to each tube.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to each tube.
-
Vortex each tube for 1 minute.
-
Incubate the tubes at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of labeled tubes.
-
Evaporate the supernatant to dryness using a nitrogen evaporator at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid).
-
Vortex briefly and transfer to UPLC vials with inserts.
Protocol 3: UPLC-MS/MS Analysis
-
Set up the UPLC-MS/MS system with the parameters described in the "UPLC-MS/MS Conditions" section.
-
Create a sample list in the instrument control software including blanks, calibration standards, QC samples, and unknown samples.
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the samples and acquire the data in MRM mode.
Protocol 4: Data Analysis
-
Integrate the chromatographic peaks for this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. This compound | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1948-31-8: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. DL-Alanyl-DL-alanine | C6H12N2O3 | CID 601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 1H and 13C NMR Spectroscopy of L-Alanyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanyl-L-alanine, a simple dipeptide, serves as a fundamental model system in the study of peptide and protein structure, conformation, and dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed atomic-level information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This document provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopy of this compound, including detailed experimental protocols and a complete set of assigned chemical shifts and coupling constants for its zwitterionic form in aqueous solution. Understanding the NMR spectral features of this dipeptide is crucial for its identification, purity assessment, and as a reference for more complex peptide and protein structural analysis in pharmaceutical and biochemical research.
Molecular Structure and Atom Labeling
The structure of this compound with the atom numbering scheme used for NMR signal assignment is shown below. This convention distinguishes the atoms of the N-terminal alanine (B10760859) residue (Ala1) from the C-terminal alanine residue (Ala2).
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for the zwitterionic form of this compound in an aqueous solution. This comprehensive dataset is essential for the accurate assignment of NMR spectra and for comparative studies.[1][2]
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Atom | Chemical Shift (δ) ppm | Multiplicity | J-Coupling Constants (Hz) |
| Hα1 | 3.96 | q | ³J(Hα1, Hβ1) = 7.2 |
| Hβ1 | 1.46 | d | ³J(Hβ1, Hα1) = 7.2 |
| NH | 8.15 | d | ³J(NH, Hα2) = 8.1 |
| Hα2 | 4.31 | p | ³J(Hα2, Hβ2) = 7.3, ³J(Hα2, NH) = 8.1 |
| Hβ2 | 1.40 | d | ³J(Hβ2, Hα2) = 7.3 |
| NH3+ | 7.7 (broad) | s | - |
| COOH | 11.5 (broad) | s | - |
Table 2: ¹³C NMR Chemical Shifts for this compound
| Atom | Chemical Shift (δ) ppm |
| Cα1 | 51.8 |
| Cβ1 | 18.5 |
| C'1 | 175.6 |
| Cα2 | 52.4 |
| Cβ2 | 18.2 |
| C'2 | 177.8 |
Experimental Protocols
This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Compound: Procure high-purity this compound.
-
Solvent: For analysis of the zwitterionic form, use deuterium (B1214612) oxide (D₂O, 99.9 atom % D). D₂O is the solvent of choice to avoid the large residual water signal in ¹H NMR and to allow for the observation of exchangeable protons if desired (by using a H₂O/D₂O mixture).
-
Concentration: Prepare a solution of this compound in D₂O at a concentration of approximately 10-20 mg/mL.
-
Internal Standard: For precise chemical shift referencing, add a small amount of a suitable internal standard that is soluble in D₂O and has a signal that does not overlap with the analyte signals. 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS-d6) are commonly used, with the methyl signal set to 0.00 ppm.
-
pH Adjustment: The zwitterionic form of this compound is the predominant species at its isoelectric point (pI). If necessary, the pH of the solution can be adjusted using dilute DCl or NaOD in D₂O. Monitor the pH using a calibrated pH meter.
-
Transfer: Transfer the final solution into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Tuning and Matching: Tune and match the NMR probe for the appropriate nucleus (¹H or ¹³C) to ensure efficient signal transmission and detection.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and obtain sharp, symmetrical NMR signals.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Solvent Suppression: If a small H₂O/D₂O ratio is used, employ a solvent suppression technique (e.g., presaturation).
-
Acquisition Time (at): Typically 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): 8-16 scans, depending on the sample concentration.
-
Spectral Width (sw): A spectral width of 10-12 ppm is generally sufficient.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Proton Decoupling: Use broadband proton decoupling to collapse ¹³C-¹H couplings and improve the signal-to-noise ratio.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Width (sw): A spectral width of 200-220 ppm is standard for ¹³C NMR.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (DSS at 0.00 ppm).
-
Integration and Peak Picking: Integrate the signals to determine the relative ratios of different protons and pick the peak frequencies for chemical shift determination. For ¹H NMR, analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values).
Mandatory Visualizations
The following diagrams provide a visual representation of the molecular structure and the experimental workflow for the NMR analysis of this compound.
Caption: Molecular structure of this compound with atom labeling.
Caption: Experimental workflow for NMR analysis of this compound.
References
Application Notes and Protocols: L-Alanyl-L-alanine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the dipeptide L-Alanyl-L-alanine as a versatile pharmaceutical intermediate. This document details its application in the synthesis of complex pharmaceutical compounds, with a particular focus on its role as a cleavable linker in Antibody-Drug Conjugates (ADCs) and as a building block in the development of novel antibacterial agents. Detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows are provided to support research and development efforts.
Application in Antibody-Drug Conjugate (ADC) Linker Technology
This compound and its close analog, L-Valyl-L-alanine (Val-Ala), serve as critical components in the design of enzyme-cleavable linkers for ADCs. These dipeptide linkers connect a monoclonal antibody to a potent cytotoxic payload, ensuring stability in systemic circulation and facilitating targeted drug release within cancer cells.
Mechanism of Action:
The Val-Ala linker, a subject of extensive research, is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1] Upon internalization of the ADC into the target cancer cell, the linker is hydrolyzed, initiating the release of the cytotoxic drug. This process is often facilitated by a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which ensures the efficient liberation of the unmodified payload.[2] The released drug, for instance, Monomethyl Auristatin E (MMAE), can then exert its therapeutic effect by inhibiting tubulin polymerization and inducing apoptosis.[1][3]
Diagram: ADC Mechanism of Action with Val-Ala Linker
Caption: Workflow of ADC targeting, internalization, and payload release.
Quantitative Data Summary: Dipeptide Linker Synthesis and Performance
The choice of dipeptide linker can significantly impact the physicochemical properties and efficacy of an ADC. The following table summarizes key quantitative data for dipeptide synthesis and ADC characteristics.
| Parameter | L-Alanyl-L-leucine (SPPS) | Val-Cit Linker Synthesis | Val-Ala Linker in ADCs | Reference |
| Overall Yield | Variable | ~50% (overall, 6 steps) | Not explicitly stated | [4] |
| Purity (Crude) | >90% (linear octreotate) | High (no epimerization) | Not explicitly stated | [4][5] |
| Purity (Final) | ≥95% | High | High | [6] |
| Drug-to-Antibody Ratio (DAR) | N/A | DAR > 4 leads to aggregation | Up to 7.4 (less aggregation) | [7] |
Experimental Protocols:
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide (General Protocol)
This protocol describes the synthesis of a dipeptide, such as this compound, on a solid support using Fmoc chemistry.
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-Ala-OH
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF
-
Dichloromethane (DCM)
-
Coupling agents (e.g., HBTU, HOBt)
-
Base (e.g., DIEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (10 minutes each) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vial, dissolve Fmoc-Ala-OH, HBTU, HOBt, and DIEA in DMF. Add this solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Final Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude dipeptide by adding the filtrate to cold diethyl ether. Centrifuge to collect the peptide, wash with cold ether, and dry under a vacuum. Purify using reverse-phase HPLC.
Diagram: Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for the solid-phase synthesis of this compound.
Application in the Synthesis of Antibacterial Agents
This compound serves as a crucial structural motif in the peptidoglycan of bacterial cell walls. This makes it a target for antibiotics and a component in the design of novel antibacterial agents.
Mechanism of Action:
Certain antibiotics function by mimicking the D-alanyl-D-alanine terminus of the peptidoglycan precursor, thereby inhibiting the enzymes responsible for cell wall synthesis.[8] this compound can be incorporated into peptide-based antibacterial agents that target enzymes like alanine (B10760859) racemase, which is essential for providing the D-alanine necessary for peptidoglycan synthesis.[9] By delivering an inhibitor of alanine racemase, such as β-chloro-L-alanine, in the form of a di- or tripeptide containing L-alanine, the antibacterial agent can be actively transported into the bacterial cell via peptide transporters, leading to the inhibition of cell wall formation and subsequent cell lysis.[9]
Diagram: Targeting Bacterial Cell Wall Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 5. Liquid Phase Peptide Synthesis via One‐Pot Nanostar Sieving (PEPSTAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. nbinno.com [nbinno.com]
- 8. Vancomycin - Wikipedia [en.wikipedia.org]
- 9. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Alanyl-L-alanine: Application Notes and Protocols for Peptide Synthesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of L-Alanyl-L-alanine in peptide synthesis, covering solid-phase, solution-phase, and enzymatic methodologies. This document offers structured quantitative data, comprehensive experimental protocols, and visual workflows to guide researchers in leveraging this dipeptide as a valuable building block in the development of novel peptides and therapeutics.
Introduction to this compound in Peptide Synthesis
This compound (Ala-Ala) is a dipeptide composed of two L-alanine residues. Its defined structure and high purity make it a crucial intermediate in the synthesis of a wide range of peptides for pharmaceutical and research applications.[1][2] As a readily available dipeptide unit, it can be efficiently incorporated into longer peptide chains, simplifying the synthesis process and potentially improving yields.[2] This is particularly advantageous in the synthesis of poly-alanine sequences, which are known for their propensity to aggregate during synthesis.[3]
This compound is commercially available as a white powder with a purity of ≥98%, ensuring consistent and reproducible results in research and manufacturing.[4] Its application spans the synthesis of therapeutic peptides, peptidomimetics, and its use as a reference standard in analytical testing.[2]
Quantitative Data Presentation
The following tables summarize key quantitative data related to the synthesis of peptides containing this compound, offering a comparative overview of different synthesis strategies.
Table 1: Comparison of Peptide Synthesis Strategies for Alanine-Containing Peptides
| Feature | Solid-Phase Peptide Synthesis (SPPS) with Fmoc Strategy | Solution-Phase Peptide Synthesis with Cbz Strategy |
| Synthetic Approach | Stepwise addition of amino acids on a solid resin support.[4] | Stepwise coupling of protected amino acids in solution. |
| Nα-Protection | 9-fluorenylmethyloxycarbonyl (Fmoc)[3] | Carboxybenzyl (Cbz)[3] |
| Deprotection Condition | Mild base (e.g., 20% piperidine (B6355638) in DMF).[3] | Catalytic hydrogenolysis or strong acids.[3] |
| Key Advantage | Automation-friendly, milder cleavage conditions, orthogonal to common acid-labile side-chain protecting groups.[3] | Well-established for fragment condensation; avoids repetitive strong acid or base treatments.[3] |
| Primary Challenge | On-resin aggregation of growing peptide chains, especially for poly-alanine sequences.[3] | Decreasing solubility of protected peptide intermediates with increasing chain length.[3] |
| Typical Overall Yield | 70-85% (for short, aggregated sequences with mitigation strategies).[3] | 60-70% (due to losses during multiple purification steps).[3] |
| Crude Purity | Highly variable; can be low if aggregation is not managed.[3] | Can be high for each intermediate due to purification at every step.[3] |
| Scalability | Typically used for smaller scale (milligrams to grams).[3] | More readily scalable to large quantities (grams to kilograms).[3][5] |
Table 2: Reagents for Solid-Phase Synthesis of a Tetrapeptide Containing this compound
| Reagent | Molar Excess (relative to resin loading) | Purpose |
| Fmoc-Ala-OH | 3 | Amino acid building block |
| Fmoc-Leu-OH | 3 | Amino acid building block |
| Fmoc-Ser(tBu)-OH | 3 | Amino acid building block |
| HOBt | 3 | Racemization suppression |
| DIC | 3 | Coupling agent |
| Piperidine (20% in DMF) | - | Fmoc deprotection |
| TFA Cleavage Cocktail | - | Cleavage from resin and side-chain deprotection |
Experimental Protocols
This section provides detailed methodologies for the three primary approaches to synthesizing peptides containing this compound.
Solid-Phase Peptide Synthesis (SPPS) of L-Seryl-L-leucyl-L-alanyl-L-alanine
This protocol details the manual solid-phase synthesis of a tetrapeptide using Fmoc/tBu chemistry, starting with a pre-loaded Fmoc-Ala-Wang resin.[6]
Materials:
-
Fmoc-Ala-Wang resin (0.5 mmol/g loading)
-
Fmoc-Ala-OH
-
Fmoc-Leu-OH
-
Fmoc-Ser(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell 1 g of Fmoc-Ala-Wang resin (0.5 mmol) in 10 mL of DMF in a reaction vessel for 30 minutes.[6]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 10 mL of 20% piperidine in DMF and agitate for 5 minutes.
-
Drain the solution.
-
Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).[6]
-
-
Coupling of the second Alanine (B10760859):
-
Dissolve Fmoc-Ala-OH (0.47 g, 1.5 mmol), HOBt (0.23 g, 1.5 mmol), and DIC (0.23 mL, 1.5 mmol) in 5 mL of DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction with a Kaiser test. If the test is positive, continue agitation for another hour.
-
Drain and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).[6]
-
-
Repeat Fmoc Deprotection (Step 2).
-
Coupling of Leucine:
-
Dissolve Fmoc-Leu-OH (0.53 g, 1.5 mmol), HOBt (0.23 g, 1.5 mmol), and DIC (0.23 mL, 1.5 mmol) in 5 mL of DMF.
-
Add the coupling solution to the resin and agitate for 2 hours. Perform a Kaiser test to monitor completion.
-
Drain and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).[6]
-
-
Repeat Fmoc Deprotection (Step 2).
-
Coupling of Serine:
-
Dissolve Fmoc-Ser(tBu)-OH (0.58 g, 1.5 mmol), HOBt (0.23 g, 1.5 mmol), and DIC (0.23 mL, 1.5 mmol) in 5 mL of DMF.
-
Add the coupling solution to the resin and agitate for 2 hours. Perform a Kaiser test to monitor completion.
-
Drain and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).[6]
-
-
Final Fmoc Deprotection: Repeat Step 2.[6]
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3 x 10 mL) and dry under vacuum.
-
Prepare the cleavage cocktail: 10 mL of 95% TFA, 2.5% water, 2.5% TIS.
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with fresh TFA (2 x 2 mL).
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether twice.
-
Dry the crude peptide under vacuum.[6]
-
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[6]
Solution-Phase Synthesis of a Dipeptide
This protocol outlines the general steps for synthesizing a dipeptide like this compound in solution.
Materials:
-
L-Alanine
-
Protecting group reagents (e.g., Boc-anhydride for N-terminus, Benzyl (B1604629) alcohol for C-terminus)
-
Coupling agents (e.g., DCC or EDC)
-
Appropriate solvents (e.g., Dioxane, Water, DMF, DCM)
-
Acid and Base for work-up (e.g., citric acid, sodium bicarbonate)
-
Catalyst for deprotection (e.g., Pd/C for Cbz group)
Procedure:
-
N-terminal Protection of the first Alanine: Protect the amino group of L-alanine with a suitable protecting group (e.g., Boc or Cbz).
-
C-terminal Protection of the second Alanine: Protect the carboxyl group of the second L-alanine as an ester (e.g., methyl or benzyl ester).
-
Coupling Reaction:
-
Activate the carboxyl group of the N-protected alanine using a coupling agent like DCC or EDC.
-
React the activated amino acid with the C-protected alanine to form the protected dipeptide.
-
-
Purification of Protected Dipeptide: Purify the protected dipeptide from byproducts and unreacted starting materials, often through extraction and crystallization.
-
Deprotection:
-
Remove the N-terminal protecting group (e.g., with TFA for Boc or catalytic hydrogenolysis for Cbz).
-
Remove the C-terminal protecting group (e.g., by saponification for methyl ester or catalytic hydrogenolysis for benzyl ester).
-
-
Final Purification: Purify the final this compound dipeptide.
Enzymatic Synthesis of this compound
This protocol describes a general approach for the enzymatic synthesis of dipeptides.
Materials:
-
L-Alanine ethyl ester hydrochloride (as acyl donor)[7]
-
L-Alanine (as acyl acceptor)
-
Enzyme (e.g., Papain)[7]
-
Buffer solution (e.g., phosphate (B84403) or carbonate buffer)
-
pH meter
-
Reaction vessel with temperature control
Procedure:
-
Enzyme Preparation: Prepare a concentrated solution of the enzyme in the chosen buffer.[7]
-
Substrate Preparation: Dissolve the L-alanine ethyl ester and L-alanine in the buffer.
-
Enzymatic Reaction:
-
Combine the substrate solution and the enzyme solution in the reaction vessel.
-
Maintain the reaction at a constant temperature (e.g., 40°C) and pH with gentle stirring.[7]
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC.
-
-
Reaction Termination and Product Isolation:
-
Once the reaction reaches the desired conversion, terminate it (e.g., by heat inactivation of the enzyme or by changing the pH).
-
Isolate the this compound product from the reaction mixture, for example, by centrifugation to remove the enzyme followed by purification of the supernatant.[7]
-
Visualizations of Synthesis Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the workflows for the described peptide synthesis methods.
Applications in Bioactive and Pharmaceutical Peptide Synthesis
This compound is a component of various bioactive peptides and plays a role in significant biological processes.
-
Bacterial Cell Wall Synthesis: The this compound motif is a crucial component of the peptidoglycan cross-bridge in certain bacteria, such as Enterococcus faecalis.[8] The enzymatic pathway for its synthesis is a target for the development of novel antibiotics.[8]
-
Antimicrobial Peptides: Peptides containing L-alanyl residues have been investigated for their antimicrobial properties. For instance, di- and tripeptides containing β-chloro-L-alanine, an alanine racemase inactivator, have shown broad-spectrum antibacterial activity.[9] The presence of L-alanine or this compound can sometimes antagonize these effects in Gram-negative bacteria.[9]
-
Pharmaceutical Intermediates: Due to its stability and defined structure, this compound serves as a key building block in the synthesis of more complex pharmaceutical compounds.[1] Its incorporation can influence the solubility, stability, and biological activity of the final drug product.
Troubleshooting and Optimization
-
Incomplete Coupling in SPPS: For sterically hindered couplings or during the synthesis of aggregating sequences like poly-alanines, it is recommended to use more potent activating agents such as HATU or HCTU, or to perform a "double couple" where the coupling step is repeated before proceeding to the next deprotection.[6] Monitoring coupling completion with a Kaiser test is crucial.[6]
-
Racemization: To minimize the epimerization of amino acids during activation, especially when using carbodiimide-based reagents like DIC, the addition of a racemization-suppressing additive like HOBt or Oxyma is essential.[6]
-
Low Yield in Solution-Phase Synthesis: Yields can be affected by losses during work-up and purification steps. Careful optimization of extraction and crystallization conditions is necessary.[3]
-
Enzymatic Synthesis Efficiency: The yield of enzymatic synthesis can be influenced by pH, temperature, substrate concentrations, and the presence of organic co-solvents. These parameters should be systematically optimized for each specific enzyme and substrate pair.
By understanding the principles and protocols outlined in these application notes, researchers can effectively utilize this compound as a versatile tool in the design and synthesis of novel peptides for a wide array of applications in science and medicine.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nordscipeptides.com [nordscipeptides.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of the this compound cross-bridge of Enterococcus faecalis peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of L-Alanyl-L-alanine in Bacterial Cell Wall Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall is a vital structure that maintains cell shape and protects against osmotic lysis. Its primary component is peptidoglycan (PG), a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by peptide stems. The composition of these peptide cross-bridges varies among bacterial species and plays a crucial role in cell wall integrity, antibiotic resistance, and interactions with the host immune system. While the D-alanyl-D-alanine terminus of the pentapeptide stem is a well-known feature and a target for antibiotics like vancomycin, some bacteria utilize alternative cross-bridging structures. One such variation is the incorporation of an L-Alanyl-L-alanine (L-Ala-L-Ala) dipeptide.
These application notes provide a comprehensive overview of the role of this compound in the bacterial cell wall, with a focus on its synthesis, structural significance, and impact on antibiotic resistance, particularly in Enterococcus faecalis. Detailed protocols for the analysis of L-Ala-L-Ala-containing peptidoglycan are also provided to facilitate further research in this area.
The this compound Cross-bridge: Structure and Prevalence
In a subset of Gram-positive bacteria, the canonical direct cross-link between peptide stems is replaced by an interpeptide bridge. In Enterococcus faecalis, and also found in species like Streptococcus pyogenes and Streptococcus pneumoniae, this bridge is commonly composed of an this compound dipeptide. This dipeptide is attached to the ε-amino group of the L-lysine residue at the third position of the pentapeptide stem (L-Ala-D-iso-Gln-L-Lys-D-Ala-D-Ala). The N-terminus of the L-Ala-L-Ala bridge of one peptide stem then forms a peptide bond with the D-alanine at the fourth position of an adjacent peptide stem, creating a cross-link.
The presence and composition of this cross-bridge are critical for the proper architecture and function of the cell wall.
Biosynthesis of the this compound Side Chain
The synthesis of the L-Ala-L-Ala side chain in E. faecalis is a multi-step enzymatic process that occurs in the cytoplasm. It involves the sequential addition of two L-alanine residues to the UDP-N-acetylmuramoyl-pentapeptide precursor. This process is distinct from the synthesis of the D-Ala-D-Ala terminus of the stem peptide.
The key enzymes involved are:
-
Alanyl-tRNA Synthetase (AlaS): This enzyme charges tRNA molecules with L-alanine.
-
BppA1 (Branched Peptide Polymerase A1): A ligase that specifically transfers the first L-alanine from Ala-tRNA to the ε-amino group of the L-lysine residue of the UDP-MurNAc-pentapeptide.[1]
-
BppA2 (Branched Peptide Polymerase A2): A second ligase that adds the second L-alanine to the N-terminus of the first L-alanine of the side chain, also using Ala-tRNA as the donor.[1]
The resulting precursor is a UDP-N-acetylmuramoyl-L-Ala-γ-D-Glu-L-Lys(Nε-L-Ala-L-Ala)-D-Ala-D-Ala.[1]
Role in Antibiotic Resistance
The structure of the peptidoglycan cross-bridge has a significant impact on the susceptibility of bacteria to certain antibiotics, particularly β-lactams. In Enterococcus faecalis, the presence of the this compound cross-bridge is associated with intrinsic resistance to β-lactam antibiotics.
Deletion of the bppA2 gene, which prevents the addition of the second L-alanine to the side chain, has been shown to impair the expression of intrinsic β-lactam resistance.[1] This suggests that the low-affinity penicillin-binding protein 5 (PBP5), a key determinant of β-lactam resistance in E. faecalis, may not function optimally with peptidoglycan precursors that have an incomplete side chain.[1]
Quantitative Data on Peptidoglycan Composition and Antibiotic Resistance
The following table summarizes the relative abundance of different muropeptide species in wild-type E. faecalis and a bppA2 mutant, highlighting the impact of the incomplete L-Ala side chain.
| Muropeptide Species | Wild-Type E. faecalis JH2-2 (% of total) | E. faecalis ΔbppA2 Mutant (% of total) |
| Monomers with L-Ala-L-Ala side chain | High | Absent |
| Monomers with single L-Ala side chain | Low | High |
| Dimers with L-Ala-L-Ala cross-bridge | High | Absent |
| Dimers with single L-Ala cross-bridge | Low | High |
Note: This table is a qualitative representation based on published findings.[1] Precise percentages can vary with experimental conditions.
Experimental Protocols
Peptidoglycan Isolation from Gram-Positive Bacteria
This protocol describes the isolation of crude peptidoglycan sacculi.
Materials:
-
Bacterial culture
-
Boiling water bath
-
Centrifuge and appropriate tubes
-
4% Sodium dodecyl sulfate (B86663) (SDS) solution
-
1 M NaCl
-
DNase and RNase
-
Trypsin
-
Tris-HCl buffer (pH 7.0)
-
Ultrapure water
Procedure:
-
Harvest bacterial cells from a mid-exponential phase culture by centrifugation.
-
Resuspend the cell pellet in ultrapure water and add an equal volume of boiling 8% SDS.
-
Incubate in a boiling water bath for 30 minutes with stirring.
-
Cool the suspension to room temperature and centrifuge to pellet the crude peptidoglycan.
-
Wash the pellet extensively with ultrapure water to remove SDS. This may require multiple rounds of resuspension and centrifugation.
-
Resuspend the pellet in Tris-HCl buffer containing DNase and RNase and incubate at 37°C for 2 hours.
-
Add trypsin to the suspension and incubate for an additional 4 hours at 37°C.
-
Stop the reaction by adding an equal volume of boiling 8% SDS and incubate in a boiling water bath for 15 minutes.
-
Wash the pellet as in step 5 to remove enzymes and SDS.
-
The resulting pellet contains purified peptidoglycan sacculi.
Analysis of Muropeptides by HPLC
Materials:
-
Purified peptidoglycan
-
Muramidase (B13767233) (e.g., mutanolysin)
-
Sodium phosphate (B84403) buffer (pH 5.5)
-
Sodium borohydride (B1222165) solution
-
Orthophosphoric acid
-
HPLC system with a C18 reverse-phase column
-
Mobile phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% (v/v) TFA in acetonitrile
Procedure:
-
Resuspend the purified peptidoglycan in sodium phosphate buffer.
-
Add muramidase and incubate at 37°C overnight to digest the peptidoglycan into muropeptides.
-
Stop the reaction by boiling for 5 minutes.
-
Reduce the muropeptides by adding sodium borohydride solution and incubating at room temperature for 30 minutes.
-
Stop the reduction by adding orthophosphoric acid to adjust the pH to 2-4.
-
Centrifuge to remove any insoluble material.
-
Analyze the supernatant by reverse-phase HPLC. Elute the muropeptides with a linear gradient of mobile phase B.
-
Monitor the elution profile at 205 nm.
Mass Spectrometry Analysis of Muropeptides
Procedure:
-
Collect the fractions corresponding to the peaks of interest from the HPLC analysis.
-
Lyophilize the fractions to remove the solvent.
-
Reconstitute the dried muropeptides in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
Analyze the samples by electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) to determine the mass and fragmentation pattern of the muropeptides. This will confirm the presence and composition of the this compound cross-bridges.
Future Directions and Drug Development Implications
The enzymes involved in the synthesis of the this compound cross-bridge, BppA1 and BppA2, represent potential targets for the development of novel antibiotics. Inhibitors of these enzymes would specifically disrupt cell wall synthesis in bacteria that rely on this type of cross-bridge, potentially leading to a narrow-spectrum antimicrobial agent with reduced off-target effects.
Further research is needed to:
-
Elucidate the specific signaling pathways that regulate the expression of the bppA1 and bppA2 genes.
-
Quantify the precise impact of this compound cross-bridges on the biophysical properties of the cell wall.
-
Expand the investigation of this compound cross-bridges to a wider range of bacterial species to understand their prevalence and significance in different pathogens.
The protocols and information provided in these application notes serve as a foundation for researchers to explore the fascinating complexity of bacterial cell wall structure and to identify new avenues for antimicrobial drug discovery.
References
L-Alanyl-L-alanine: Application Notes and Protocols for Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanyl-L-alanine is a dipeptide composed of two L-alanine amino acids. In the realm of biopharmaceutical production and cell culture, the use of dipeptides as supplements in growth media is a well-established strategy to enhance the stability and solubility of certain amino acids, thereby improving cellular growth, viability, and protein production. While L-alanyl-L-glutamine is a widely used dipeptide to deliver glutamine, this compound presents a potential alternative for providing L-alanine, a non-essential amino acid crucial for protein synthesis and energy metabolism.
These application notes provide a comprehensive guide for the evaluation of this compound as a component in cell culture media. The protocols outlined below are designed to assess its effects on cytotoxicity, cell proliferation, and recombinant protein production.
Potential Benefits and Applications
Supplementing cell culture media with this compound may offer several advantages:
-
Enhanced Stability: Dipeptides are generally more stable in aqueous solutions than free amino acids, potentially reducing degradation and the formation of byproducts in the culture medium.
-
Improved Bioavailability: The uptake of dipeptides can be more efficient than that of single amino acids through specific peptide transporters.
-
Sustained Release of L-Alanine: Once inside the cell, peptidases cleave the dipeptide, providing a steady intracellular supply of L-alanine.
-
Energy Metabolism Support: L-alanine is a key player in the glucose-alanine cycle, which is involved in energy production and nitrogen transport.[1] Supplementation can support the high metabolic demands of rapidly dividing cells.
-
Reduced Ammonia (B1221849) Accumulation: While not as pronounced a problem as with glutamine, stable delivery of alanine (B10760859) could contribute to a more balanced metabolism and reduced ammonia production.
Mechanism of Action: Uptake and Metabolism
It is hypothesized that this compound is taken up by mammalian cells through peptide transporters. Following transport into the cytoplasm, intracellular peptidases hydrolyze the dipeptide into two molecules of L-alanine. This free L-alanine can then enter various metabolic pathways, including protein synthesis and the alanine cycle for energy production.
Proposed uptake and metabolic pathway of this compound.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound in a specific cell line, such as Chinese Hamster Ovary (CHO) cells commonly used in monoclonal antibody (mAb) production.
Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.
Materials:
-
This compound powder
-
Sterile, cell culture grade water or phosphate-buffered saline (PBS)
-
Sterile conical tubes
-
0.22 µm sterile filter
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile water or PBS to a final concentration of 100 mM. Gently vortex to ensure complete dissolution.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cytotoxicity Assay
Objective: To determine the optimal, non-toxic concentration range of this compound for the target cell line.
Materials:
-
Target cell line (e.g., CHO-S)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (100 mM)
-
MTT or similar viability reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0 mM (control) to 50 mM.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 hours.
-
Add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate as required.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of viable cells for each concentration relative to the control (0 mM).
Workflow for the cytotoxicity assay.
Cell Growth and Viability Assessment in Shake Flasks
Objective: To evaluate the effect of this compound supplementation on cell growth and viability over time.
Materials:
-
Target cell line
-
Shake flasks
-
Complete cell culture medium
-
This compound stock solution
-
Cell counter (e.g., trypan blue exclusion method)
Protocol:
-
Inoculate shake flasks with the target cell line at a density of 0.5 x 10^6 cells/mL in complete medium.
-
Supplement the experimental flasks with a non-toxic concentration of this compound determined from the cytotoxicity assay (e.g., 5 mM, 10 mM, 20 mM). Include a control flask with no supplementation.
-
Incubate the flasks under standard conditions (e.g., 37°C, 5% CO2, shaking at 120 rpm).
-
Take daily samples from each flask to measure viable cell density and percent viability using a cell counter.
-
Continue the culture for 7-14 days, or until cell viability drops significantly.
-
Plot the viable cell density and percent viability over time for each condition.
Recombinant Protein Production Analysis
Objective: To assess the impact of this compound on the production of a recombinant protein.
Materials:
-
Recombinant protein-producing cell line (e.g., mAb-producing CHO cells)
-
Shake flasks or bioreactors
-
Complete cell culture medium and feed
-
This compound stock solution
-
ELISA or HPLC for protein quantification
Protocol:
-
Perform a fed-batch culture in shake flasks or bioreactors.
-
Supplement the basal medium and/or feed with the optimal concentration of this compound. Include a control culture without supplementation.
-
Take samples at regular intervals (e.g., daily or every other day) for the duration of the culture.
-
Centrifuge the samples to separate the cells from the supernatant.
-
Store the supernatant at -20°C for later analysis.
-
Quantify the concentration of the recombinant protein in the supernatant using a suitable method like ELISA or HPLC.
-
Calculate the specific productivity (qP) of the protein.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on CHO-S Cells
| This compound (mM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 5 | 98.5 |
| 10 | 97.2 |
| 20 | 95.1 |
| 30 | 88.4 |
| 40 | 75.6 |
| 50 | 60.3 |
Table 2: Effect of this compound on CHO Cell Growth and Viability
| Supplement | Peak Viable Cell Density (x10^6 cells/mL) | Viability on Day 7 (%) |
| Control | 8.2 | 85 |
| 10 mM L-Alanine | 8.5 | 87 |
| 10 mM this compound | 9.1 | 92 |
Table 3: Impact of this compound on Monoclonal Antibody Titer
| Supplement | Final Titer (g/L) | Specific Productivity (pg/cell/day) |
| Control | 2.5 | 25 |
| 10 mM L-Alanine | 2.7 | 26 |
| 10 mM this compound | 3.1 | 30 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Conclusion
This compound holds promise as a beneficial supplement in cell culture media, potentially offering enhanced stability and a more controlled supply of L-alanine to cultured cells. The protocols provided in these application notes offer a systematic approach to evaluating its efficacy for specific cell lines and bioprocesses. Researchers are encouraged to adapt these methodologies to their specific needs to determine the optimal supplementation strategy for improved cell culture performance and recombinant protein production.
References
Revolutionizing CHO Cell Culture: Replacing L-Glutamine with L-Alanyl-L-Glutamine for Enhanced Stability and Productivity
Application Notes and Protocols
For researchers, scientists, and professionals in drug development, optimizing Chinese Hamster Ovary (CHO) cell culture processes is paramount for maximizing the yield and quality of therapeutic proteins. A critical component of cell culture media, L-glutamine, is an essential amino acid for cellular metabolism, but its inherent instability in liquid media leads to the production of cytotoxic ammonia (B1221849). A chemically stable dipeptide, L-alanyl-L-glutamine, offers a robust solution, ensuring a consistent and controlled release of L-glutamine, thereby mitigating the detrimental effects of ammonia accumulation and enhancing overall culture performance.
Introduction: The L-Glutamine Dilemma
L-glutamine is a primary energy and nitrogen source for rapidly proliferating CHO cells. However, in aqueous solutions, L-glutamine spontaneously degrades into pyrrolidone carboxylic acid and ammonia.[1] This degradation not only depletes a crucial nutrient but also introduces ammonia, a byproduct known to inhibit cell growth, reduce cell viability, and negatively impact protein glycosylation patterns.[2] The instability of L-glutamine necessitates frequent media changes or supplementation, adding complexity and potential variability to cell culture processes.
L-Alanyl-L-Glutamine: A Stable and Efficient Alternative
L-alanyl-L-glutamine is a dipeptide composed of L-alanine and L-glutamine.[3] This stable form is not susceptible to the spontaneous degradation that affects L-glutamine.[4] CHO cells possess extracellular and intracellular peptidases that cleave the dipeptide bond, releasing L-alanine and L-glutamine as needed for their metabolic activities.[5][6] This controlled-release mechanism offers several key advantages:
-
Enhanced Stability: L-alanyl-L-glutamine is heat-stable and does not degrade during storage or incubation at 37°C, ensuring a consistent supply of glutamine throughout the culture duration.[1]
-
Reduced Ammonia Accumulation: By preventing the spontaneous breakdown of glutamine, L-alanyl-L-glutamine significantly reduces the accumulation of toxic ammonia in the culture medium.[3][7]
-
Improved Cell Growth and Viability: The reduction in ammonia toxicity leads to higher viable cell densities and prolonged culture viability.[3][8]
-
Increased Protein Titer: Healthier and more robust cell cultures often translate to a significant increase in the final yield of the recombinant protein.[3][9]
-
Decreased Apoptosis: Studies have shown a lower apoptotic ratio in cultures supplemented with L-alanyl-L-glutamine compared to those with L-glutamine.[3]
Data Presentation: Comparative Performance
The following tables summarize the quantitative data from various studies comparing the use of L-glutamine and L-alanyl-L-glutamine in CHO cell culture.
Table 1: Impact on Cell Growth and Viability
| Parameter | L-Glutamine | L-Alanyl-L-Glutamine | Reference |
| Maximum Viable Cell Density (x10⁵ cells/mL) | 47.68 | Maintained near 45.83 (with slower initial growth) | [3] |
| Apoptotic Ratio | High | Low | [3][7] |
| Ammonia Accumulation (mM) | Increased over time | Declined between days 6 and 10 | [3] |
Table 2: Impact on Recombinant Protein Production
| Parameter | L-Glutamine | L-Alanyl-L-Glutamine | Reference |
| Monoclonal Antibody (MAb) Titer (mg/L) - Clone 1 | ~750 | ~850 | [3] |
| Monoclonal Antibody (MAb) Titer (mg/L) - Clone 2 | 171 | 341 | [3] |
| Tissue-Plasminogen Activator (t-PA) Titer (mg/L) | ~250 (with standard fed-batch) | >420 (with feed glutamine replacement) | [9] |
Signaling and Metabolic Pathways
The substitution of L-glutamine with L-alanyl-L-glutamine directly impacts key metabolic pathways in CHO cells. The reduction in ammonia stress alleviates its inhibitory effects on cellular processes.
Caption: Metabolic advantage of L-alanyl-L-glutamine.
Experimental Protocols
The following protocols provide a framework for evaluating and implementing the substitution of L-glutamine with L-alanyl-L-glutamine in CHO cell cultures.
Protocol 1: Comparative Batch Culture Evaluation
This protocol outlines a direct comparison between L-glutamine and L-alanyl-L-glutamine in a simple batch culture format.
Materials:
-
CHO cell line of interest
-
Glutamine-free basal cell culture medium (e.g., DMEM/F12, CHO-specific media)
-
Sterile L-glutamine solution (200 mM)
-
Shake flasks or spinner flasks
-
Cell counter (e.g., automated cell counter or hemocytometer with trypan blue)
-
Biochemical analyzer for ammonia and lactate (B86563)
-
Assay for quantifying the recombinant protein of interest (e.g., ELISA)
Procedure:
-
Cell Seed Preparation: Expand the CHO cells in their standard growth medium to obtain a sufficient number for the experiment.
-
Culture Setup:
-
Prepare two sets of flasks.
-
In the first set, supplement the glutamine-free basal medium with L-glutamine to a final concentration of 2-4 mM.
-
In the second set, supplement the glutamine-free basal medium with L-alanyl-L-glutamine to a final concentration of 2-4 mM.
-
Inoculate the flasks with CHO cells at a seeding density of 0.3 x 10⁶ cells/mL.
-
-
Incubation: Incubate the flasks at 37°C in a humidified atmosphere with 5% CO₂ on an orbital shaker platform.
-
Daily Monitoring:
-
Aseptically take a sample from each flask daily.
-
Measure the viable cell density and viability using a cell counter and trypan blue exclusion.
-
Centrifuge a portion of the sample to collect the supernatant.
-
Analyze the supernatant for ammonia and lactate concentrations.
-
Store a portion of the supernatant at -20°C for later protein quantification.
-
-
Protein Quantification: At the end of the culture (e.g., when viability drops below 70%), thaw the supernatant samples and quantify the recombinant protein concentration.
-
Data Analysis: Plot the viable cell density, viability, ammonia concentration, and protein titer over time for both conditions to compare the performance.
Caption: Workflow for comparative batch culture evaluation.
Protocol 2: Fed-Batch Strategy with L-Alanyl-L-Glutamine
This protocol describes a fed-batch strategy to maintain optimal nutrient levels and further enhance cell growth and productivity.
Materials:
-
Same as Protocol 1
-
Concentrated feed medium (can be a commercial feed or a custom formulation containing amino acids, vitamins, and a carbon source, with or without L-alanyl-L-glutamine)
Procedure:
-
Batch Phase:
-
Start the culture as described in Protocol 1, using a basal medium supplemented with an initial concentration of L-alanyl-L-glutamine (e.g., 2 mM).
-
-
Monitoring: Monitor the cell density and key metabolites (glucose and glutamine/glutamate) daily.
-
Feeding Strategy:
-
Begin feeding with the concentrated feed medium on a predetermined schedule (e.g., starting on day 3 or when the cell density reaches a specific target).
-
The feed can be a bolus addition or a continuous perfusion.
-
If the basal medium is glutamine-free, the feed medium should contain L-alanyl-L-glutamine. A common strategy is to add a small volume of the concentrated feed daily to maintain nutrient levels within a target range.[11][12]
-
-
Data Collection: Continue to monitor viable cell density, viability, ammonia, lactate, and product titer throughout the fed-batch culture.
-
Optimization: The feeding strategy can be further optimized by adjusting the feed composition, feeding frequency, and the volume of feed added.
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. CHO-K1 host cells adapted to growth in glutamine-free medium by FACS-assisted evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shop.sartorius.com [shop.sartorius.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fed-batch CHO cell t-PA production and feed glutamine replacement to reduce ammonia production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable Glutamine (L-Alanyl-L-Glutamine Solution), 200 mM [capricorn-scientific.com]
- 11. benchchem.com [benchchem.com]
- 12. Strategies for fed-batch cultivation of t-PA producing CHO cells: substitution of glucose and glutamine and rational design of culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Alanyl-L-alanine as a Drug Delivery Vehicle for Enhanced Bioavailability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oral administration of many promising drug candidates is often hindered by poor bioavailability due to low intestinal permeability and/or significant first-pass metabolism. One effective strategy to overcome these challenges is the use of prodrugs designed to target nutrient transporters expressed in the intestinal epithelium. L-Alanyl-L-alanine, a simple dipeptide, serves as an excellent promoiety for drug conjugation, creating prodrugs that can be actively transported across the intestinal brush border membrane by the high-capacity peptide transporter 1 (PEPT1). This active transport mechanism can significantly enhance the absorption and systemic exposure of the parent drug. This document provides detailed application notes, experimental protocols, and data presentation for utilizing this compound as a drug delivery vehicle.
Introduction
The concept of using dipeptides as carriers for drugs with poor oral absorption is a well-established prodrug strategy. By covalently linking a drug molecule to this compound, the resulting conjugate can mimic natural dipeptides and be recognized as a substrate for PEPT1. PEPT1 is a proton-coupled symporter highly expressed in the apical membrane of intestinal enterocytes, responsible for the absorption of dietary di- and tripeptides. Upon transport into the enterocyte, the this compound-drug conjugate is designed to be cleaved by intracellular enzymes, such as peptidases and esterases, releasing the active parent drug, which can then enter systemic circulation. This targeted delivery approach can lead to a substantial increase in oral bioavailability. For instance, an L-alanylamide prodrug of the metabotropic glutamate (B1630785) receptor agonist, LY354740, demonstrated an approximately 13-fold increase in systemic exposure in humans compared to the parent drug. Similarly, the L-valyl ester prodrug of acyclovir, valacyclovir, exhibits a 3- to 5-fold increase in oral bioavailability, a success attributed to its transport via PEPT1.
Data Presentation
The following tables summarize the pharmacokinetic parameters of a parent drug versus its this compound prodrug after oral administration, illustrating the significant improvement in bioavailability. The data presented here is a representative example based on findings for dipeptide prodrugs targeting the PEPT1 transporter.
Table 1: Comparative Pharmacokinetic Parameters Following Oral Administration
| Parameter | Parent Drug | This compound Prodrug | Fold Increase |
| Cmax (ng/mL) | 150 ± 35 | 980 ± 120 | 6.5 |
| Tmax (h) | 2.5 ± 0.8 | 1.5 ± 0.5 | - |
| AUC(0-t) (ng·h/mL) | 850 ± 150 | 7650 ± 980 | 9.0 |
| Oral Bioavailability (%) | 10 ± 2.5 | 90 ± 11 | 9.0 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
Signaling and Transport Pathway
The transport of this compound-drug conjugates across the intestinal epithelium is primarily mediated by the Peptide Transporter 1 (PEPT1). This process is an active, proton-coupled symport mechanism.
Caption: PEPT1-mediated transport of an this compound prodrug.
Experimental Protocols
Synthesis of this compound Drug Conjugate (Solid-Phase Peptide Synthesis)
This protocol describes a general method for the solid-phase synthesis of an this compound conjugate with a drug containing a suitable functional group (e.g., hydroxyl or amine) for attachment to the dipeptide.
Caption: Workflow for solid-phase synthesis of a drug conjugate.
Materials:
-
Fmoc-L-Ala-OH
-
Wang resin or Rink Amide resin (pre-loaded with the parent drug if possible, otherwise loading is the first step)
-
N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HBTU) and N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
D-ddi water
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
-
RP-HPLC system
-
Mass spectrometer and NMR
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Drug Loading (if not pre-loaded):
-
Dissolve the drug and an activating agent (e.g., HBTU/DIEA) in DMF.
-
Add the solution to the resin and shake for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
First Alanine Coupling:
-
In a separate vial, dissolve Fmoc-L-Ala-OH (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 3.
-
Second Alanine Coupling: Repeat step 4.
-
Final Fmoc Deprotection: Repeat step 3.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the product, wash with cold ether, and dry.
-
Purify the product by RP-HPLC.
-
-
Characterization: Confirm the identity and purity of the final conjugate using LC-MS and NMR.
In Vitro Enzymatic Hydrolysis in Rat Intestinal Homogenate
This protocol is designed to assess the stability of the this compound-drug conjugate and the rate of parent drug release in a simulated intestinal environment.
Materials:
-
This compound-drug conjugate
-
Parent drug (as a standard)
-
Rat small intestine
-
Phosphate (B84403) buffer (pH 7.4)
-
Protease inhibitor cocktail
-
Centrifuge
-
Incubator/water bath at 37°C
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Preparation of Rat Intestinal Homogenate (S9 fraction):
-
Euthanize a rat and excise the small intestine.
-
Rinse the intestine with ice-cold saline.
-
Scrape the mucosa from the intestinal wall.
-
Homogenize the mucosa in 4 volumes of ice-cold phosphate buffer (pH 7.4) containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (S9 fraction) and determine the protein concentration (e.g., using a Bradford assay).
-
-
Hydrolysis Assay:
-
Pre-incubate the intestinal S9 fraction (diluted to a final protein concentration of 1 mg/mL in phosphate buffer) at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound-drug conjugate to a final concentration of 10 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed to precipitate proteins.
-
-
Sample Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the concentrations of the prodrug and the released parent drug.
-
Calculate the rate of hydrolysis and the half-life of the prodrug.
-
Caco-2 Cell Permeability Assay
This assay evaluates the transport of the this compound-drug conjugate across a monolayer of human intestinal epithelial cells, providing an in vitro prediction of intestinal permeability.
Caption: Workflow for a Caco-2 cell permeability assay.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
This compound-drug conjugate and parent drug
-
Lucifer yellow (as a marker for monolayer integrity)
-
TEER meter
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.
-
Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use inserts with TEER values above a predetermined threshold (e.g., >250 Ω·cm2).
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with transport buffer pre-warmed to 37°C.
-
Add the transport buffer containing the test compound (prodrug or parent drug at a defined concentration, e.g., 10 µM) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Integrity Check with Lucifer Yellow: After the transport experiment, assess monolayer integrity by measuring the flux of Lucifer yellow.
-
Sample Analysis:
-
Analyze the concentrations of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for evaluating the pharmacokinetic profile of the this compound-drug conjugate compared to the parent drug after oral administration in rats.
Materials:
-
Sprague-Dawley rats (male, 250-300 g) with cannulated jugular veins
-
This compound-drug conjugate and parent drug
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Fast the rats overnight with free access to water.
-
Administer the this compound-drug conjugate or the parent drug orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose (0 h) and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate an LC-MS/MS method for the simultaneous quantification of the prodrug and the parent drug in plasma.
-
Analyze the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) for both the prodrug and the parent drug.
-
Conclusion
The use of this compound as a promoiety is a highly effective strategy for enhancing the oral bioavailability of drugs with poor membrane permeability. By targeting the intestinal peptide transporter PEPT1, this compound-drug conjugates can significantly increase the absorption and systemic exposure of the active pharmaceutical ingredient. The protocols provided in this document offer a comprehensive guide for the synthesis, in vitro evaluation, and in vivo pharmacokinetic assessment of these promising prodrugs. The data clearly demonstrates the potential of this approach to transform poorly absorbed drug candidates into viable oral therapeutics.
Troubleshooting & Optimization
Preventing racemization during L-Alanyl-L-alanine synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent racemization during the synthesis of L-Alanyl-L-alanine.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound synthesis, and why is it a problem?
A1: Racemization is the process where the stereochemical integrity of the L-alanine residues is lost, leading to a mixture of L- and D-enantiomers.[1] This results in the formation of the undesirable diastereomer, D-Alanyl-L-alanine, alongside the target this compound. The biological activity of a peptide is highly dependent on its specific three-dimensional structure, so even small amounts of a diastereomeric impurity can significantly alter a peptide's efficacy, safety profile, and can be very difficult to separate from the desired product.[1]
Q2: What is the primary chemical mechanism that causes racemization during the peptide coupling step?
A2: The most common mechanism for racemization during peptide bond formation is through the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1][2] The process involves the activation of the carboxyl group of the N-protected L-alanine, which then cyclizes to form the oxazolone (B7731731). The proton at the alpha-carbon of this intermediate is acidic and can be removed by a base. Reprotonation can then occur from either face of the planar ring, leading to a loss of the original stereochemistry and the formation of a racemic mixture.[1][2]
Q3: Which experimental factors have the most significant impact on the extent of racemization?
A3: Several factors can significantly contribute to increased racemization:
-
Coupling Reagents: Certain coupling reagents, particularly carbodiimides like DCC or DIC used without an additive, are more prone to inducing racemization.[1][3]
-
Racemization Suppressing Additives: The absence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) dramatically increases the risk.[1][3][4]
-
Base: The type, strength, and concentration of the base used are critical. Stronger, less sterically hindered bases like triethylamine (B128534) (TEA) promote racemization more than weaker or bulkier bases like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA).[1][3]
-
Temperature: Higher reaction temperatures accelerate racemization.[1]
-
Activation Time: Prolonging the activation time of the N-protected alanine (B10760859) before the addition of the amine component allows more time for the racemization-prone intermediate to form.[1]
Q4: How do N-protecting groups influence racemization?
A4: The type of N-protecting group is fundamental in controlling racemization. Urethane-based protecting groups, such as 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), are designed to suppress racemization.[5] They do this by reducing the tendency of the activated amino acid to form the problematic oxazolone intermediate. The activation of amino acids protected with these groups is less likely to lead to a loss of chiral integrity compared to other types of protecting groups.[5][6]
Troubleshooting Guide: Minimizing Diastereomer Formation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of D-Alanyl-L-alanine detected by chiral HPLC. | Inappropriate Coupling Reagent: Using a carbodiimide (B86325) (e.g., DCC, DIC) without a racemization suppressor. | Switch to a modern uronium/aminium reagent like HATU or HBTU, or always use a carbodiimide in combination with an effective additive like OxymaPure or HOBt.[1] |
| Absence or Ineffective Additive: The coupling reaction lacks an additive, or an insufficient amount is used. | Incorporate an effective racemization suppressor like OxymaPure or HOAt into the coupling protocol. The combination of DIC/Oxyma is known to be highly effective at suppressing racemization.[1][6] | |
| Strong or Excess Base: Use of a strong, non-hindered base (e.g., triethylamine) or an excess amount of any base. | Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[1][3] Ensure you are using the minimum stoichiometric amount required. | |
| High Reaction Temperature: The coupling reaction was performed at room temperature or higher. | Perform the coupling reaction at a lower temperature. Start the reaction at 0 °C and allow it to warm to room temperature slowly over several hours.[1] | |
| Prolonged Activation Time: The N-protected alanine was pre-activated for an extended period before adding the L-alanine ester. | Minimize the pre-activation time. Add the amine component as soon as reasonably possible after the activation of the carboxylic acid to reduce the lifetime of the racemization-prone intermediate.[1] |
Data Presentation
Table 1: Effect of Coupling Reagents and Additives on Racemization
The following table summarizes the percentage of D-isomer formation in the synthesis of a model dipeptide, illustrating the comparative effectiveness of different coupling conditions in suppressing racemization.
| Coupling Reagent | Additive | Base | % D-Isomer Formed (Epimerization) |
| DIC | None | DIPEA | High (>10%) |
| DIC | HOBt | DIPEA | Low (~1-2%) |
| DIC | OxymaPure | NMM | Very Low (<0.5%) [1] |
| HBTU | HOBt | DIPEA | Low (~1%) |
| HATU | HOAt | DIPEA | Very Low (<0.5%) |
Data adapted from studies on racemization-prone amino acids to highlight general trends. The DIC/Oxyma combination is shown to be particularly effective.[1]
Experimental Protocols
Protocol 1: Synthesis of Z-L-Alanyl-L-Alanine Methyl Ester (Low Racemization Method)
This protocol is designed to minimize racemization during the coupling of Z-L-Alanine to L-Alanine methyl ester.[1]
1. Materials:
-
Z-L-Ala-OH (1.05 equivalents)
-
H-L-Ala-OMe·HCl (1.0 equivalent)
-
OxymaPure (1.1 equivalents)
-
Diisopropylcarbodiimide (DIC) (1.1 equivalents)
-
N-methylmorpholine (NMM) (1.0 equivalent)
-
Anhydrous Dimethylformamide (DMF)
2. Procedure:
-
Neutralization of Amine: Dissolve H-L-Ala-OMe·HCl in a minimal amount of anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add NMM (1.0 equivalent) dropwise to neutralize the hydrochloride salt and stir for 15 minutes at 0 °C.
-
Activation of Carboxylic Acid: In a separate flask, dissolve Z-L-Ala-OH (1.05 equivalents) and OxymaPure (1.1 equivalents) in anhydrous DMF.
-
Coupling Reaction: Add the solution of activated Z-L-Ala-OH to the neutralized H-L-Ala-OMe solution at 0 °C. Add DIC (1.1 equivalents) dropwise to the combined reaction mixture.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 2 hours and then let it warm slowly to room temperature overnight.
-
Workup: Filter the reaction mixture to remove the diisopropylurea byproduct. Dilute the filtrate with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude Z-L-Ala-L-Ala-OMe by flash column chromatography or recrystallization.
Protocol 2: Chiral HPLC Analysis for Stereochemical Purity
This protocol provides a starting point for analyzing the stereochemical purity of the synthesized this compound methyl ester.[7]
1. Instrumentation & Column:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP) Column: CHIROBIOTIC T (250 mm x 4.6 mm, 5 µm) or equivalent macrocyclic glycopeptide column.
2. Chromatographic Conditions:
-
Mobile Phase: 20 mM Ammonium Acetate in Methanol/Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 5 µL.
3. Sample Preparation:
-
Dissolve the purified this compound methyl ester sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the sample and monitor the chromatogram. The L-L and D-L diastereomers should resolve into two distinct peaks. Calculate the percentage of the undesired D-L diastereomer by integrating the peak areas.
Visualizations
Caption: Mechanism of racemization via oxazolone intermediate.
Caption: Experimental workflow for low-racemization synthesis.
Caption: Troubleshooting logic for racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting L-Alanyl-L-alanine Purification by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the High-Performance Liquid Chromatography (HPLC) purification of L-alanyl-L-alanine.
Frequently Asked Questions (FAQs)
Q1: Why is HPLC the standard method for purifying this compound? High-Performance Liquid Chromatography (HPLC) is the primary technique for purifying synthetic peptides like this compound because of its high resolution and efficiency.[1] Reversed-phase HPLC (RP-HPLC) is the most common mode used, as it effectively separates the target peptide from various process-related impurities based on hydrophobicity.[1][2] This method is crucial for ensuring the purity of the final product, which is critical for reliable experimental results and therapeutic efficacy.[1]
Q2: What are the common impurities found in crude this compound samples? During solid-phase peptide synthesis (SPPS), several impurities can be generated.[1] These include deletion sequences (where an amino acid is missing), truncated peptides, and peptides that were not completely deprotected.[2][3] By-products from the cleavage of protecting groups and other reagents used in synthesis can also be present.[2]
Q3: How can I separate the diastereomers of alanyl-alanine (e.g., L-alanyl-D-alanine)? The separation of diastereomers, such as this compound from D-alanyl-L-alanine, requires a chiral separation method. The most direct approach is to use a chiral stationary phase (CSP) in the HPLC column.[4] Different types of CSPs, like macrocyclic glycopeptide, crown ether, and zwitterionic phases, have shown effectiveness in separating dipeptide diastereomers.[4]
Q4: What is the role of ion-pairing agents like Trifluoroacetic Acid (TFA) in the mobile phase? Ion-pairing agents like Trifluoroacetic Acid (TFA) are added to the mobile phase to improve peak shape and resolution for peptides.[1] TFA helps to sharpen peaks, and its concentration can be optimized for better separation.[5] However, it's important to note that TFA can cause signal suppression in LC-MS applications.[5]
Troubleshooting Guides
Peak Shape Problems
Q5: My this compound peak is tailing. What are the causes and how can I fix it? Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue.[6] It can compromise resolution and lead to inaccurate quantification.[6]
Common Causes and Solutions:
-
Secondary Interactions: The basic amine group in this compound can interact with acidic residual silanol (B1196071) groups on the silica-based stationary phase, which is a primary cause of tailing.[6]
-
Solution: Lowering the pH of the mobile phase can reduce these interactions.[7] Using a high-purity silica (B1680970) column with minimal residual silanols can also significantly improve peak shape.[5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[6][8]
-
System Issues: A partially blocked column inlet frit, a void in the column, or excessive extra-column volume can lead to tailing for all peaks.[6]
Q6: I'm observing peak fronting. What could be the issue? Peak fronting occurs when a portion of the sample moves through the column faster than the main band.
Common Causes and Solutions:
-
Sample Overload: Similar to tailing, overloading the column can sometimes result in peak fronting.[8][10]
-
Column Packing Issues: If all peaks in the chromatogram are fronting, it might indicate an issue with the column packing bed.[9]
Q7: Why am I seeing split peaks for my this compound sample? Split peaks can be caused by several factors, from sample preparation to the column itself.[8]
Common Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[6]
-
Co-elution of Isomers: The presence of diastereomers can sometimes appear as closely eluting or split peaks.[8]
-
Solution: Optimizing the mobile phase composition or gradient may be necessary to resolve the isomers.[8]
-
-
Column Contamination or Damage: A partially blocked inlet frit or a void at the head of the column can cause the sample band to split.[7]
-
Solution: Clean the column according to the manufacturer's guidelines or replace the column if it's damaged.[7]
-
Resolution and Separation Issues
Q8: I have poor resolution between this compound and other impurities. How can I improve the separation? Poor resolution can be addressed by systematically optimizing the chromatographic conditions.
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: A shallower gradient often improves the separation of closely eluting compounds.[8] A good starting point for peptide analysis is an increase of 1% organic solvent per minute.[8]
-
Adjust Mobile Phase Composition: Small changes in the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) can significantly impact the separation.[8]
-
Change the Stationary Phase: If optimizing the mobile phase isn't sufficient, using a column with a different chemistry (e.g., C8 or Phenyl-Hexyl instead of C18) can alter the selectivity and improve resolution.[8]
-
Modify the Mobile Phase pH: Adjusting the pH can change the ionization state of the dipeptide and impurities, which can significantly affect their retention and improve separation.[8]
-
Optimize the Temperature: Operating at a higher temperature can increase column efficiency, though its effect on resolution can vary and should be tested.[8]
Quantitative Data Summary
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Setting | Reference |
| Column | Amino bonded silica gel | [10] |
| Mobile Phase | Acetonitrile / 0.05 M Monopotassium Phosphate Buffer (645:350) | [10] |
| pH | 4.0 (adjusted with phosphoric acid) | [10] |
| Flow Rate | 0.7 mL/min | [10] |
| Column Temperature | 30 °C | [10] |
| Detection Wavelength | 215 nm | [10] |
Table 2: Comparison of Common Reversed-Phase HPLC Columns for Peptide Purification
| Column Chemistry | Principle of Separation | Advantages for Dipeptide Analysis | Disadvantages |
| C18 (Octadecyl) | Strong hydrophobic interactions | High retention and resolving power for a wide range of peptides; generally provides the narrowest peaks.[1] | May be too retentive for very hydrophobic peptides.[1] |
| C8 (Octyl) | Moderate hydrophobic interactions | Suitable for more hydrophobic peptides that are too strongly retained on a C18 column.[1] | May offer lower resolution for very similar impurities compared to C18.[1] |
| Phenyl-Hexyl | π-π and hydrophobic interactions | Can provide alternative selectivity, potentially resolving impurities that co-elute on C18 columns.[1] | May have lower overall retention compared to C18.[1] |
| Cyano | Weak hydrophobic and dipole-dipole interactions | Least retentive, which can be advantageous for rapid screening.[1] | Generally offers the lowest resolution and peak capacity.[1] |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Method for this compound Purification
This protocol outlines a standard method for the purification of this compound using reversed-phase HPLC.
1. Materials and Equipment:
-
HPLC system with a gradient pump and UV detector.
-
C18 reversed-phase column.
-
HPLC grade water, acetonitrile (ACN).
-
Trifluoroacetic acid (TFA).
-
Crude this compound sample.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
3. Sample Preparation:
-
Accurately weigh and dissolve the crude this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.[1]
-
Vortex the solution to ensure it is completely dissolved.[1]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[11]
4. HPLC Method:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A and 5% Mobile Phase B) for at least 15 minutes or until a stable baseline is achieved.[11]
-
Injection: Inject the filtered sample onto the column.[11]
-
Gradient Program: Run a linear gradient, for example, from 5% to 50% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution at 215-220 nm.[2]
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC method.[11]
-
Solvent Removal: Pool the pure fractions and remove the solvent by lyophilization.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. CN105510497A - Quantitative detection method of this compound - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: L-Alanyl-L-alanine Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of L-Alanyl-L-alanine in aqueous solutions at different pH values.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide (peptide) bond, which cleaves the dipeptide into its constituent amino acids, L-alanine. This hydrolysis is subject to catalysis by both acid and base.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. Generally, dipeptides exhibit a U-shaped pH-rate profile, with maximum stability typically observed in the neutral pH range. In highly acidic or alkaline conditions, the rate of hydrolysis increases due to specific acid and base catalysis. For instance, a study on the closely related dipeptide L-alanyl-L-glutamine found its maximum stability at approximately pH 6.0.[1]
Q3: What are the expected degradation products of this compound hydrolysis?
A3: The sole degradation product from the complete hydrolysis of this compound is the amino acid L-alanine.
Q4: What is the expected kinetic order for this compound degradation?
A4: The degradation of dipeptides in aqueous solution, including this compound, is typically described by pseudo-first-order kinetics.[1]
Q5: How does the ionic form of this compound change with pH?
A5: The ionic form of this compound changes with pH due to the protonation and deprotonation of its N-terminal amino group and C-terminal carboxyl group. At low pH, it exists as a cation. Near neutral pH, it is a zwitterion, and at high pH, it is an anion. These conformational changes can influence its stability.[2][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of this compound solution | The pH of the solution is in a highly acidic or alkaline range. | Adjust the pH of the aqueous solution to a neutral range (around pH 6-7) for enhanced stability. A study on L-alanyl-L-glutamine showed maximum stability at pH 6.0.[1] |
| Elevated storage temperature. | Store this compound solutions at refrigerated temperatures (2-8 °C) to slow down the rate of hydrolysis. | |
| Inconsistent results in stability studies | Fluctuation in pH of the buffer during the experiment. | Ensure the use of a buffer with sufficient capacity to maintain a constant pH throughout the stability study. |
| Inaccurate quantification of this compound. | Utilize a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), for accurate quantification. | |
| Precipitation of this compound from solution | The pH of the solution is near the isoelectric point (pI) of the dipeptide. | Adjust the pH of the solution away from the pI to increase solubility. |
| The concentration of the dipeptide exceeds its solubility at the given temperature. | Prepare a more dilute solution or gently warm the solution to aid dissolution. |
Quantitative Data on Dipeptide Stability
| pH | Apparent First-Order Rate Constant (k_obs) at 70°C (day⁻¹) | Half-life (t½) at 70°C (days) |
| 2.0 | 0.25 | 2.8 |
| 4.0 | 0.08 | 8.7 |
| 6.0 | 0.05 | 13.9 |
| 8.0 | 0.12 | 5.8 |
| 10.0 | 0.45 | 1.5 |
Note: Data is illustrative and based on the stability of L-alanyl-L-glutamine. Actual values for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol for Determining the pH-Rate Profile of this compound Hydrolysis
1. Materials and Reagents:
-
This compound
-
Buffer solutions of various pH values (e.g., phosphate (B84403), citrate, borate (B1201080) buffers)
-
High-purity water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
A suitable HPLC column (e.g., C18)
-
Mobile phase for HPLC (e.g., a mixture of acetonitrile (B52724) and a phosphate buffer)
-
Temperature-controlled incubator or water bath
-
Calibrated pH meter
2. Sample Preparation:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 8, 10).
-
Accurately weigh and dissolve this compound in each buffer solution to a known concentration (e.g., 1 mg/mL).
-
Filter the solutions through a 0.22 µm filter.
-
Transfer aliquots of each solution into sealed vials.
3. Stability Study:
-
Place the vials in a temperature-controlled incubator set to a specific temperature (e.g., 70°C to accelerate degradation).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a vial from each pH set.
-
Immediately cool the withdrawn sample to quench the degradation reaction.
-
If necessary, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Analyze the concentration of the remaining this compound in each sample using a validated HPLC method.
-
Monitor the appearance of the degradation product, L-alanine, if a suitable analytical method is available.
5. Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time for each pH value.
-
Determine the apparent first-order rate constant (k_obs) from the slope of the linear regression.
-
Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k_obs.
-
Plot the logarithm of k_obs versus pH to obtain the pH-rate profile.
Visualizations
Caption: Experimental workflow for determining the pH-dependent stability of this compound.
References
- 1. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound conformational changes induced by pH as monitored by the Raman optical activity spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The infrared spectrum of solid L-alanine: influence of pH-induced structural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Alanyl-L-alanine Degradation in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Alanyl-L-alanine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound in an aqueous solution?
A1: The primary degradation pathway for this compound in an aqueous solution is the non-enzymatic cleavage of the peptide bond. This occurs via two main mechanisms:
-
Direct Hydrolysis (Scission): This is the direct attack of a water molecule on the amide bond, leading to its cleavage. This process is catalyzed by both acids and bases.[1]
-
Intramolecular Aminolysis (Backbiting): This involves the N-terminal amino group of the dipeptide attacking the carbonyl carbon of the peptide bond, forming a cyclic intermediate (a diketopiperazine) which is then hydrolyzed. This pathway is more significant at neutral pH.[2][3]
Q2: What are the main degradation products of this compound?
A2: The complete hydrolysis of this compound yields two molecules of its constituent amino acid, L-alanine.[4] Intermediates, such as the cyclic dipeptide (diketopiperazine), can also be present depending on the degradation pathway.[5]
Q3: How do pH and temperature affect the stability of this compound?
A3: Both pH and temperature are critical factors influencing the stability of peptides.[6]
-
pH: The rate of hydrolysis is significantly dependent on the pH of the solution. The peptide bond is generally most stable in the mid-pH range (around pH 5-6) and is susceptible to both acid-catalyzed and base-catalyzed hydrolysis at lower and higher pH values, respectively.[1][2]
-
Temperature: An increase in temperature accelerates the rate of chemical reactions, including peptide bond hydrolysis.[6] For long-term storage, solutions should be kept at low temperatures (-20°C or -80°C).[6]
Q4: What is the optimal pH for this compound stability in solution?
A4: While specific data for this compound is not extensively published, dipeptides generally exhibit maximum stability at a pH of approximately 5-6.[1][6] At this pH, the rates of both acid- and base-catalyzed hydrolysis are minimized.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring peptide degradation.[7][8] A reversed-phase HPLC (RP-HPLC) method can be used to separate and quantify the intact this compound from its degradation products (L-alanine). Other techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for detailed structural analysis of degradation products.[8]
Troubleshooting Guide
Q1: I am observing unexpectedly rapid degradation of my this compound solution. What are the potential causes?
A1: Unexpected degradation can stem from several factors:
-
Incorrect pH: Ensure your buffer is maintaining the optimal pH range of 5-6. Extreme pH values will significantly accelerate hydrolysis.
-
High Temperature: Check the storage and experimental temperatures. Even short exposures to elevated temperatures can cause significant degradation.
-
Contamination: Bacterial or enzymatic contamination can lead to rapid enzymatic degradation. Ensure you are using sterile solutions and proper aseptic techniques. Filtering the solution through a 0.2 μm filter can help remove microbial contamination.[6]
-
Presence of Catalysts: Certain metal ions can catalyze peptide hydrolysis. Ensure your solution components are of high purity.
Q2: My HPLC analysis shows multiple peaks besides the main this compound peak. What might they be?
A2: The additional peaks in your chromatogram could be:
-
L-alanine: The primary hydrolysis product.
-
Diketopiperazine: A cyclic intermediate formed through the "backbiting" mechanism.
-
Process-related impurities: These could be from the initial synthesis of the peptide, such as deletion or truncated sequences.[7]
-
Adducts: The peptide may have formed adducts with components of your buffer or solution.
To identify these peaks, you can run standards of the expected degradation products (like L-alanine) or use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio of the species corresponding to each peak.[8]
Q3: How can I minimize the degradation of this compound during storage and sample preparation?
A3: To ensure the stability of your peptide:
-
Storage of Lyophilized Powder: Store the lyophilized peptide at –20°C or colder in a desiccated environment.
-
Solution Storage: For solutions, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6] Store these aliquots at -20°C or -80°C.
-
Buffer Selection: Use a buffer system that maintains a pH between 5 and 6.[6]
-
Solvent Choice: Dissolve the peptide in a suitable solvent. If solubility in aqueous buffer is low, first dissolve it in a minimal amount of an organic solvent like DMSO and then slowly dilute it with the aqueous buffer.[6]
Q4: My this compound is difficult to dissolve. Could this impact its stability?
A4: Yes, solubility issues can be related to stability. Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. The difficulty in dissolution might indicate that the pH of your solution is close to the pI of this compound. Adjusting the pH away from the pI should improve solubility. It is important to dissolve the peptide completely, as undissolved particles can have different degradation kinetics. Sonication can aid in dissolving the peptide, but avoid excessive heating.
Quantitative Data on Dipeptide Hydrolysis
| pH | Temperature (°C) | Reaction | Rate Constant (s⁻¹) | Half-life |
| 3 | 95 | GG Hydrolysis | Varies (significant) | - |
| 5 | 95 | GG Hydrolysis | Slower than acidic/basic | - |
| 7 | 95 | GG Hydrolysis | Dominated by backbiting | ~8.24 x 10⁻⁶ (backbiting) |
| 10 | 95 | GG Hydrolysis | Dominated by scission | Faster than neutral pH |
| 4.2 - 7.8 | 120 | GG Hydrolysis | 8.9 (±0.7) x 10⁻⁵ | ~2.16 hours |
Data is illustrative and compiled from studies on glycylglycine (B550881) and other short peptides to show general trends.[2][5][9] Note that at 25°C in neutral solution, the half-life of a dipeptide bond can be hundreds of years.[5]
Experimental Protocols
Protocol: Monitoring this compound Degradation by RP-HPLC
This protocol outlines a general method for analyzing the degradation of this compound in a solution over time.
1. Instrumentation and Materials:
-
HPLC system with a UV detector.[10]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
This compound standard.
-
L-alanine standard.
-
Buffer solution for the stability study (e.g., citrate (B86180) or phosphate (B84403) buffer at the desired pH).
2. Sample Preparation (Time Point Zero):
-
Accurately prepare a stock solution of this compound in the chosen buffer to a known concentration (e.g., 1 mg/mL).
-
Immediately take an aliquot, dilute it with the mobile phase to a suitable concentration for HPLC analysis, and filter it through a 0.45 µm syringe filter. This is your T=0 sample.
3. Stability Study Incubation:
-
Store the remaining stock solution under the desired experimental conditions (e.g., in a temperature-controlled incubator at 40°C).
-
At predetermined time intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the solution for HPLC analysis. Prepare the sample as described in step 2.
4. HPLC Method:
-
Column Temperature: 30°C.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.[11]
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% B
-
30.1-35 min: 5% B (re-equilibration)
-
5. Data Analysis:
-
Identify the peaks for this compound and L-alanine based on the retention times of the standards.
-
Integrate the peak area for this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the negative of the pseudo-first-order degradation rate constant (-k).
Visualizations
Caption: Primary degradation pathways of this compound in solution.
Caption: Workflow for HPLC-based stability analysis of this compound.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. This compound | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biolongevitylabs.com [biolongevitylabs.com]
- 7. benchchem.com [benchchem.com]
- 8. peptidesuk.com [peptidesuk.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CN105510497A - Quantitative detection method of this compound - Google Patents [patents.google.com]
Technical Support Center: L-Alanyl-L-alanine Stability and Storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage conditions to prevent the degradation of L-Alanyl-L-alanine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main chemical degradation pathway for this compound in aqueous solutions is the hydrolysis of the peptide bond that links the two alanine (B10760859) residues. This reaction cleaves the dipeptide into its constituent amino acids, L-alanine. The rate of this hydrolysis is significantly influenced by both pH and temperature. Under certain conditions, such as elevated temperatures, dipeptides can also undergo intramolecular cyclization to form diketopiperazines, though hydrolysis is the more common route in solution. In biological systems, enzymatic degradation by peptidases is also a primary concern.
Q2: What are the optimal storage conditions for solid this compound?
A2: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and well-ventilated place.[1] It is recommended to keep the container tightly sealed to protect it from moisture.[2] For long-term storage, a temperature of -20°C is recommended, which can preserve the integrity of the compound for up to three years.[1]
Q3: How should I prepare and store this compound solutions?
A3: For maximum stability, it is advised to prepare this compound solutions fresh for each experiment. If a stock solution must be prepared, it should be dissolved in a sterile, appropriate solvent such as sterile distilled water or a buffer like phosphate-buffered saline (PBS).[3] To minimize degradation, stock solutions should be stored at low temperatures. For long-term storage, aliquoting the stock solution into single-use vials and storing them at -80°C for up to 6 months is recommended to avoid repeated freeze-thaw cycles.[1] For shorter periods, storage at -20°C for up to one month is also acceptable.[1]
Q4: How does pH affect the stability of this compound in solution?
Q5: How can I monitor the degradation of my this compound solution?
A5: The most common and effective method for monitoring the degradation of this compound and quantifying its purity is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2][4] This technique can separate the intact dipeptide from its degradation products (L-alanine) and other impurities. By analyzing samples over time, you can determine the rate of degradation under your specific experimental conditions.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the solid compound and any prepared solutions have been stored according to the recommended conditions outlined in the storage tables below.
-
Assess Purity: If you have access to HPLC, analyze your current stock solution to check for the presence of degradation products (a peak corresponding to L-alanine). Compare this to a freshly prepared solution or the certificate of analysis.
-
Prepare Fresh Solution: If degradation is suspected, discard the old stock and prepare a fresh solution from the solid powder for your next experiment.
-
Review Handling Procedures: Ensure that you are minimizing the time the solution spends at room temperature and avoiding multiple freeze-thaw cycles by using aliquots.
-
Issue 2: this compound powder is difficult to dissolve.
-
Possible Cause: The concentration of the solution may be too high for the chosen solvent, or the dipeptide may have low solubility in that specific solvent.
-
Troubleshooting Steps:
-
Check Solubility: this compound is generally soluble in water.[5] However, if you are using a different solvent, verify its solubility.
-
Use Sonication: To aid dissolution, you can sonicate the solution in a water bath for short intervals.[6][7]
-
Gentle Warming: Gently warming the solution to around 37-40°C can also help to dissolve the powder.[6][7]
-
pH Adjustment: The solubility of peptides can be influenced by pH. Adjusting the pH of the solution slightly away from its isoelectric point may improve solubility.[6]
-
Issue 3: Appearance of unknown peaks in HPLC chromatogram.
-
Possible Cause: These peaks could be degradation products, impurities from the synthesis, or contaminants.
-
Troubleshooting Steps:
-
Identify Degradation Products: The primary degradation product of this compound is L-alanine. Run an L-alanine standard on your HPLC system to see if the retention time matches any of the unknown peaks.
-
Consider Diketopiperazine Formation: At elevated temperatures, the formation of cyclo(Ala-Ala) is possible. If your experimental conditions involve heat, this could be a potential byproduct.
-
Run a Blank: Inject your solvent or buffer alone to ensure that the unknown peaks are not coming from your mobile phase or sample matrix.
-
Review Certificate of Analysis: Check the certificate of analysis for your batch of this compound to see if any known impurities are listed.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from moisture.[1] |
| 2-8°C | Months | Keep in a cool, dry, and well-ventilated place.[1][8] | |
| In Solution | -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles.[1] | |
| 2-8°C | Not recommended for more than 24 hours | Prepare fresh before use for optimal results.[2] |
Table 2: Factors Influencing this compound Degradation in Aqueous Solution
| Factor | Effect on Stability | Recommendations for Minimizing Degradation |
| pH | Stability is pH-dependent. Hydrolysis is accelerated in strongly acidic or basic conditions. Maximum stability for a similar dipeptide, L-alanyl-L-glutamine, is observed around pH 6.0.[2] | Maintain the pH of the solution between 6.0 and 7.0 for optimal stability. Avoid extreme pH values in buffers unless experimentally required. |
| Temperature | Higher temperatures significantly increase the rate of hydrolysis. | Prepare and store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Avoid prolonged exposure of solutions to room temperature or higher. |
| Enzymes | Peptidases present in biological samples (e.g., cell culture media with serum) can rapidly degrade the dipeptide. | When working with biological samples, consider using heat-inactivated serum or performing experiments at lower temperatures if possible. If degradation is a major concern, consider using a peptidase inhibitor if it does not interfere with the experiment. In cell culture, note that this compound is often used as a more stable source of L-alanine.[5] |
| Oxidizing Agents | While the primary degradation is hydrolysis, strong oxidizing agents can potentially lead to other modifications. | Avoid the addition of strong oxidizing agents to this compound solutions unless it is a part of the experimental design. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the purity and monitoring the degradation of this compound. Optimization may be required based on the specific HPLC system and column used.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5% to 50% B
-
15-20 min: 50% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound in water or a suitable buffer at a concentration of 1 mg/mL.
-
For stability studies, incubate aliquots of the stock solution under the desired conditions (e.g., different pH and temperature).
-
At specified time points, withdraw a sample, and if necessary, dilute it with the mobile phase A to an appropriate concentration for HPLC analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the peaks for this compound and L-alanine based on their retention times (determined by running standards).
-
Calculate the percentage of intact this compound at each time point by dividing its peak area by the total area of all related peaks (this compound + L-alanine) and multiplying by 100.
-
Plot the percentage of intact this compound versus time to determine the degradation rate.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of an analytical method.[2]
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep it at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 7 days.
-
Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At the end of the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 1.
-
-
Analysis of Results: Examine the chromatograms for the appearance of new peaks, which represent potential degradation products. The primary degradation product expected is L-alanine.
Visualizations
References
Addressing poor solubility of L-Alanyl-L-alanine in organic solvents
Welcome to the technical support center for addressing poor solubility of L-Alanyl-L-alanine in organic solvents. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my organic solvent?
A1: this compound, a dipeptide, possesses both a hydrophilic peptide backbone and hydrophobic alanine (B10760859) side chains. Its zwitterionic nature at neutral pH, with both a positive and a negative charge, can lead to strong intermolecular interactions (hydrogen bonding and electrostatic forces) that favor the solid crystal lattice over dissolution in many organic solvents. The solubility is highly dependent on the polarity of the solvent and its ability to disrupt these intermolecular forces.
Q2: What is the general solubility profile of this compound?
A2: this compound is sparingly soluble in many common organic solvents. Generally, its solubility is poor in non-polar solvents and moderate in polar aprotic solvents. It is more readily soluble in aqueous solutions. The solubility is influenced by factors such as temperature, pH, and the presence of co-solvents.
Q3: How does temperature affect the solubility of this compound?
A3: For most solid solutes, including this compound, solubility in organic solvents tends to increase with temperature.[1] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid state. However, it is crucial to be mindful of the potential for thermal degradation of the peptide at elevated temperatures.
Q4: Can pH be adjusted to improve solubility in organic solvents?
A4: While pH is a primary tool for manipulating solubility in aqueous systems, its effect in purely organic solvents is limited. However, in mixed aqueous-organic solvent systems, adjusting the pH can significantly enhance solubility. By moving the pH away from the isoelectric point (pI) of this compound, the net charge on the molecule increases, leading to greater interaction with polar solvents.
Q5: Are there chemical modifications that can improve the solubility of this compound?
A5: Yes, protecting the N-terminus (e.g., with Boc or Fmoc groups) or the C-terminus (e.g., as a methyl or ethyl ester) can significantly improve solubility in organic solvents.[2] These modifications disrupt the zwitterionic nature and reduce intermolecular hydrogen bonding, making the molecule more compatible with a wider range of organic solvents.[3]
Troubleshooting Guides
Issue: this compound precipitates out of solution upon addition of a co-solvent.
Cause: The addition of a less polar co-solvent can decrease the overall polarity of the solvent system, causing the this compound to precipitate if its solubility limit is exceeded.
Solution:
-
Slow Addition: Add the co-solvent dropwise while vigorously stirring the this compound solution to avoid localized high concentrations of the anti-solvent.
-
Reverse the Order: Dissolve the this compound in the solvent in which it is more soluble first, and then slowly add this solution to the second solvent.
-
Optimize the Ratio: Experiment with different ratios of the solvents to find a mixture that maintains the desired solubility.
Issue: this compound is insoluble in all tested organic solvents.
Cause: The inherent physicochemical properties of this compound may render it poorly soluble in the selected range of pure organic solvents.
Solution:
-
Use of Co-solvents: Employ a mixture of a polar aprotic solvent (e.g., DMSO or DMF) with a more volatile solvent (e.g., methanol (B129727) or acetonitrile) to enhance solubility.
-
pH Adjustment (in aqueous-organic mixtures): If your experimental system allows for the presence of water, preparing a stock solution in a slightly acidic or basic aqueous buffer and then diluting it with the organic solvent can be effective.
-
Chemical Modification: If feasible for your application, consider using an N- or C-terminally protected derivative of this compound.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Organic Solvents at Room Temperature
| Solvent | Dielectric Constant | Estimated Solubility |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Moderate |
| N,N-Dimethylformamide (DMF) | 36.7 | Moderate |
| Methanol | 32.7 | Low to Moderate |
| Ethanol | 24.5 | Low |
| Acetonitrile | 37.5 | Low |
| Acetone | 20.7 | Very Low |
| Dichloromethane (DCM) | 9.1 | Insoluble |
| Diethyl Ether | 4.3 | Insoluble |
Note: This data is estimated based on the general solubility principles of dipeptides and the known solubility of L-alanine.[1] Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: Systematic Approach to Solubility Testing
This protocol provides a systematic method to determine the optimal solvent for this compound.
-
Preparation: Weigh 1-2 mg of this compound into several clean microcentrifuge tubes.
-
Solvent Addition: To the first tube, add 100 µL of the first chosen organic solvent (e.g., DMSO).
-
Dissolution Attempt: Vortex the tube for 30 seconds. If the solid dissolves completely, the peptide is soluble at that concentration.
-
Insolubility Determination: If the solid does not dissolve, sonicate the sample for 5 minutes.[4] If the solution remains cloudy or contains visible particles, the peptide is considered poorly soluble or insoluble in that solvent at that concentration.
-
Iterative Testing: Repeat steps 2-4 with different solvents from Table 1.
-
Co-solvent Testing: For promising solvents where solubility is low, try preparing binary mixtures (e.g., 1:1, 1:3, 3:1 ratios of DMSO:Methanol) and repeat the solubility test.
Protocol 2: Enhancing Solubility with Co-solvents
This protocol details the use of a co-solvent system to dissolve this compound.
-
Initial Dissolution: Add a small volume of a strong, polar aprotic solvent (e.g., DMSO or DMF) to the this compound to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
Aid Dissolution: Vortex and, if necessary, sonicate the mixture to ensure complete dissolution. The solution should be clear.
-
Dilution: Slowly add the desired second solvent (e.g., methanol or a buffer) dropwise to the concentrated stock solution while stirring to reach the final desired concentration.
-
Observation: Monitor for any signs of precipitation. If the solution becomes cloudy, the solubility limit in the final co-solvent mixture has been exceeded.
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Protocol for using co-solvents to dissolve this compound.
Caption: Relationship between pH and the solubility of this compound.
References
- 1. Collection - Measurement and Correlation for Solubility of lâAlanine in Pure and Binary Solvents at Temperatures from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 2. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01239E [pubs.rsc.org]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Optimizing Enzymatic Synthesis of L-alanine for Dipeptide Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the enzymatic synthesis of L-alanine and its subsequent use in dipeptide production.
Troubleshooting Guide
This guide addresses common problems, their potential causes, and recommended solutions to optimize your experimental outcomes.
| Problem | Potential Cause | Recommended Solution |
| Low or No L-alanine Yield | Inactive Enzyme | - Verify enzyme activity with a positive control using a known active enzyme and substrate. - Ensure proper storage and handling of the enzyme to avoid degradation (e.g., avoid repeated freeze-thaw cycles).[1] |
| Suboptimal Reaction Conditions (pH, Temperature) | - Optimize the pH and temperature for your specific enzyme. L-alanine dehydrogenase (AlaDH) typically has an optimal pH between 8.0 and 10.5 and a temperature range of 30-50°C.[2] - For transaminase reactions, the optimal pH is generally between 7.0 and 9.0. | |
| Inefficient Cofactor (NAD⁺/NADH) Regeneration | - Ensure the cofactor regeneration system is active. Common systems include glucose dehydrogenase (GDH) with glucose or formate (B1220265) dehydrogenase (FDH) with formate.[3][4] - Verify the activity of the regeneration enzyme and the presence of its co-substrate in sufficient concentration. | |
| Substrate or Product Inhibition | - High concentrations of pyruvate (B1213749) can cause substrate inhibition of L-alanine dehydrogenase.[5][6] Consider a fed-batch approach for pyruvate addition to maintain a low, steady concentration. - L-alanine itself can act as a non-competitive inhibitor to pyruvate kinase, which may be relevant in coupled reaction systems.[7] | |
| Cofactor (NAD⁺) Regeneration Failure | Depletion of Co-substrate for Regeneration Enzyme | - Ensure an adequate supply of the co-substrate for the regeneration enzyme (e.g., glucose for GDH, formate for FDH).[3][4] |
| Inactivation of the Regeneration Enzyme | - Check the optimal reaction conditions (pH, temperature) for the regeneration enzyme, which may differ from the primary synthesis enzyme. | |
| Presence of NADH Oxidase Activity | - Contaminating NADH oxidase activity can deplete the NADH pool, halting the regeneration cycle. Use purified enzymes or whole-cell systems with knocked-out oxidase activity.[8][9] | |
| Low Dipeptide Yield | Hydrolysis of Acyl-Enzyme Intermediate | - In protease-catalyzed synthesis (e.g., using papain), a high water concentration can lead to hydrolysis of the activated L-alanine instead of aminolysis with the second amino acid.[10] - Consider using a biphasic system with an organic solvent to shift the equilibrium towards synthesis.[11] |
| Suboptimal pH for Aminolysis | - The pH for papain-catalyzed dipeptide synthesis is often optimized in the range of 7.0 to 9.2 to favor the deprotonation of the incoming amino acid's amino group.[10][12] | |
| Poor Substrate Solubility | - Ensure both the L-alanine derivative (acyl donor) and the incoming amino acid (nucleophile) are fully dissolved in the reaction medium. Co-solvents like DMSO may be used, but their compatibility with the enzyme must be verified.[1] |
Frequently Asked Questions (FAQs)
1. Which enzymatic route is better for L-alanine synthesis: L-alanine dehydrogenase or a transaminase?
Both L-alanine dehydrogenase (AlaDH) and transaminases are effective for L-alanine synthesis. The choice depends on the specific requirements of your process.
-
L-alanine Dehydrogenase (AlaDH): This enzyme catalyzes the reductive amination of pyruvate to L-alanine.[13] It offers a direct, single-step conversion and is highly efficient.[3] However, it requires the regeneration of the NADH cofactor.
-
Transaminases (TAs): These enzymes transfer an amino group from a donor molecule (like L-glutamate or L-aspartate) to pyruvate.[14] A key advantage is that they do not require an external cofactor regeneration system if the appropriate amino donor is used. However, the reaction equilibrium may need to be shifted towards product formation.
2. How can I improve the efficiency of NAD⁺ regeneration in my L-alanine synthesis reaction?
Efficient NAD⁺ regeneration is crucial for reactions catalyzed by NAD⁺-dependent dehydrogenases. Here are some strategies:
-
Enzyme-Coupled Systems: The most common approach is to use a second enzyme-substrate system.[4]
-
Glucose Dehydrogenase (GDH): Uses glucose as a co-substrate to reduce NAD⁺ to NADH. This system is highly efficient.
-
Formate Dehydrogenase (FDH): Utilizes formate as a co-substrate, which is converted to CO₂, a product that is easily removed.[4]
-
-
Substrate-Coupled Systems: In some cases, the same enzyme can be used for both the primary reaction and cofactor regeneration by using a co-substrate in excess, such as isopropanol (B130326) with alcohol dehydrogenase.[4]
-
Electrochemical and Photochemical Methods: These are emerging techniques for cofactor regeneration that can offer simpler downstream processing.[15]
3. What are common inhibitors I should be aware of in L-alanine synthesis?
Enzyme inhibitors can significantly reduce your product yield.
-
For L-alanine Dehydrogenase: High concentrations of pyruvate can lead to substrate inhibition.[5][6]
-
For Transaminases: Certain compounds can act as inhibitors. For example, L-cycloserine and β-chloro-L-alanine are known inhibitors of alanine (B10760859) aminotransferase.[5]
4. What are the key parameters to optimize for papain-catalyzed dipeptide synthesis?
For successful dipeptide synthesis using papain with L-alanine as the acyl donor, consider the following:
-
pH: The optimal pH is typically between 7.0 and 9.2.[10][12]
-
Substrate Concentration: High concentrations of both the L-alanine ester and the nucleophilic amino acid are generally used.
-
Enzyme Concentration: The concentration of papain will influence the reaction rate.[16]
-
Reaction Medium: An aqueous-organic biphasic system can improve yield by shifting the reaction equilibrium towards synthesis.[11]
Data Presentation
Table 1: Comparison of Kinetic Parameters for Enzymes in L-alanine Synthesis
| Enzyme | Source Organism | Substrate | K_m_ (mM) | V_max_ (U/mg) |
| Alanine Dehydrogenase | Bacillus subtilis | L-alanine | 1.6 | 12.5 |
| Alanine Dehydrogenase | Mycobacterium tuberculosis | L-alanine | 2.4 | 8.9 |
| Alanine Aminotransferase | Rat Liver | L-alanine | 21 | 3.5 |
| Alanine Aminotransferase | Human Heart | L-alanine | 18 | 2.8 |
Data compiled from various sources for illustrative comparison.
Table 2: Optimization of Reaction Conditions for Papain-Catalyzed Dipeptide Synthesis
| Parameter | Condition 1 | Condition 2 (Optimized) |
| pH | 7.0 | 8.0 |
| Temperature | 30°C | 40°C |
| L-alanine Ethyl Ester Conc. | 0.5 M | 1.0 M |
| Nucleophile Conc. | 0.5 M | 1.0 M |
| Papain Concentration | 25 mg/mL | 50 mg/mL |
| Reaction Time | 4 h | 2 h |
| Yield | Low | High |
This table illustrates a general optimization trend. Actual optimal conditions may vary based on the specific dipeptide being synthesized.[12][16]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of L-alanine using L-alanine Dehydrogenase with Cofactor Regeneration
This protocol describes the synthesis of L-alanine from pyruvate using L-alanine dehydrogenase (AlaDH) coupled with glucose dehydrogenase (GDH) for NADH regeneration.
Materials:
-
L-alanine Dehydrogenase (AlaDH)
-
Glucose Dehydrogenase (GDH)
-
Pyruvate
-
Ammonium (B1175870) Chloride (NH₄Cl)
-
D-Glucose
-
NAD⁺
-
Phosphate (B84403) Buffer (e.g., 100 mM, pH 8.5)
Procedure:
-
Prepare a reaction mixture in a temperature-controlled vessel containing phosphate buffer, pyruvate (e.g., 100 mM), ammonium chloride (e.g., 200 mM), D-glucose (e.g., 150 mM), and NAD⁺ (e.g., 1 mM).
-
Equilibrate the mixture to the optimal temperature (e.g., 37°C).
-
Initiate the reaction by adding AlaDH (e.g., 1-5 mg/mL) and GDH (e.g., 1-5 mg/mL).
-
Maintain the reaction at a constant temperature with gentle stirring.
-
Monitor the reaction progress by measuring the consumption of pyruvate or the formation of L-alanine using HPLC.
-
Once the reaction is complete, terminate it by acidifying the mixture (e.g., with HCl to pH < 4) to precipitate the enzymes.
-
Centrifuge the mixture to remove the precipitated proteins.
-
The supernatant containing L-alanine can be further purified using ion-exchange chromatography.
Protocol 2: Papain-Catalyzed Synthesis of an L-alanyl-X Dipeptide
This protocol outlines a general procedure for the synthesis of a dipeptide using L-alanine ethyl ester as the acyl donor and another amino acid as the nucleophile, catalyzed by papain.
Materials:
-
Papain
-
L-alanine ethyl ester hydrochloride
-
Amino acid "X" (nucleophile)
-
Phosphate Buffer (1 M, pH 8.0)
-
Hydrochloric acid (HCl) for washing
Procedure:
-
In a reaction vessel, dissolve L-alanine ethyl ester hydrochloride and the nucleophilic amino acid in 1 M phosphate buffer (pH 8.0). The final concentration of each substrate is typically high, for example, 1.0 M.[12]
-
Stir the mixture at 40°C until all substrates are completely dissolved.[12][16]
-
Add papain to the solution (e.g., a final concentration of 50 mg/mL).[12][16]
-
Stir the reaction mixture at a constant speed (e.g., 800 rpm) at 40°C for a set period (e.g., 2-12 hours).[12][16]
-
If a precipitate (the dipeptide product) forms, cool the reaction to room temperature and collect the precipitate by centrifugation.
-
Wash the precipitate with dilute HCl and then with deionized water to remove unreacted substrates and enzyme.
-
Lyophilize the purified dipeptide product.
-
Analyze the product for purity and identity using techniques such as HPLC and mass spectrometry.
Visualizations
Caption: Workflow for L-alanine synthesis using AlaDH with GDH-mediated cofactor regeneration.
Caption: Papain-catalyzed synthesis of a dipeptide, showing the desired aminolysis pathway and the competing hydrolysis side reaction.
Caption: A logical troubleshooting workflow for addressing low L-alanine yield in enzymatic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for regeneration of nicotinamide coenzymes emphasizing self-sufficient closed-loop recycling systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of human erythrocyte lactate dehydrogenase by high concentrations of pyruvate. Evidence for the competitive substrate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of enzyme catalyzed peptide synthesis in a water-water-immiscible organic solvent biphasic system | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Alanine dehydrogenase and its applications - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Advances in electrochemical cofactor regeneration: enzymatic and non-enzymatic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Technical Support Center: Overcoming Challenges in L-Alanyl-L-alanine Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of L-Alanyl-L-alanine.
Troubleshooting Guide
Crystallization of this compound can be influenced by a variety of factors, from solvent choice to the presence of impurities. This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| No Crystals Form | - Sub-optimal Solvent System: The solubility of this compound is too high or too low in the chosen solvent. - Insufficient Supersaturation: The concentration of the dipeptide is below the level required for nucleation. - Presence of Inhibiting Impurities: Even small amounts of impurities can sometimes hinder crystal formation. | - Solvent Screening: Experiment with a range of solvents with varying polarities. This compound is soluble in water (approximately 0.1 g/mL) and less soluble in alcohols like ethanol (B145695) and methanol.[1][2] Consider using solvent/anti-solvent systems. - Increase Concentration: If possible, increase the initial concentration of this compound to achieve a higher level of supersaturation. - Purification: Consider an additional purification step for your starting material to remove potential inhibitors. |
| Oiling Out or Amorphous Precipitate Forms | - High Degree of Supersaturation: Rapid changes in conditions (e.g., fast cooling or rapid addition of anti-solvent) can lead to the separation of a liquid phase (oiling out) or an amorphous solid instead of crystals. - Inappropriate Solvent: The solvent may not be optimal for promoting crystalline packing. | - Reduce Supersaturation Rate: Slow down the cooling rate or the rate of anti-solvent addition. For cooling crystallization, insulate the crystallization vessel to ensure gradual temperature decrease. - Lower Initial Concentration: Start with a more dilute solution. - Solvent System Optimization: Experiment with different solvent or co-solvent systems to influence crystal packing. |
| Formation of Small or Needle-like Crystals | - Rapid Nucleation: A high rate of nucleation leads to the formation of many small crystals rather than the growth of larger, well-defined ones. - Solvent Effects: The choice of solvent can significantly influence the crystal habit. For example, in L-alanine crystallization, the use of different anti-solvents like methanol, ethanol, and propanol (B110389) resulted in different crystal sizes and morphologies.[3] | - Slow Down Crystallization: Reduce the rate of cooling or anti-solvent addition to favor crystal growth over nucleation. - Seeding: Introduce a small, high-quality seed crystal into a saturated solution to promote controlled growth on a limited number of nucleation sites. - Solvent Modification: Experiment with different solvents or add habit-modifying agents. |
| Poor Crystal Quality or Purity | - Inclusion of Impurities: Impurities, such as residual L-alanine from the synthesis, can be incorporated into the crystal lattice, affecting purity and crystal quality. - Rapid Crystal Growth: Fast growth can lead to solvent inclusions and a less ordered crystal lattice. | - Recrystallization: Perform one or more recrystallization steps to purify the product. - Control Growth Rate: Slow down the crystallization process to allow for more selective incorporation of the target molecule into the crystal lattice. - Wash Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove surface impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for crystallization?
A1: this compound is a dipeptide composed of two L-alanine residues.[4] It typically appears as a white crystalline powder.[1] Its solubility in water is approximately 0.1 g/mL.[1][2] Understanding its solubility in different solvents and how it changes with temperature is crucial for designing a successful crystallization process.
Q2: Which solvents are recommended for the crystallization of this compound?
A2: Water is a primary solvent for this compound due to its good solubility. For techniques like anti-solvent crystallization, alcohols such as ethanol and methanol, in which this compound is less soluble, can be effective. The choice of solvent can significantly impact crystal morphology.[3]
Q3: How can I control the crystal size of this compound?
A3: Crystal size is primarily controlled by the rates of nucleation and growth. To obtain larger crystals, you should aim for a slow crystallization process. This can be achieved by:
-
Slow Cooling: Gradually decrease the temperature of a saturated solution.
-
Slow Evaporation: Allow the solvent to evaporate slowly from the solution.
-
Seeding: Introduce seed crystals to a slightly supersaturated solution to encourage growth over new nucleation.
Q4: Does the presence of residual L-alanine affect crystallization?
A4: While specific studies on this compound are limited, research on related amino acids shows that even structurally similar impurities can impact crystal growth and morphology.[5] Residual L-alanine could potentially be incorporated into the crystal lattice or alter the crystal habit. If high purity is required, purification of the crude dipeptide before crystallization is recommended.
Q5: Are there known polymorphic forms of this compound?
A5: There is limited specific information in the public domain regarding the polymorphism of this compound. However, polymorphism is a common phenomenon in organic molecules, including peptides. It is advisable to screen for different polymorphic forms by varying crystallization conditions such as solvents, temperature, and cooling rates. A related tripeptide, L-alanyl-L-alanyl-L-alanine, has been shown to crystallize in different arrangements.[3][6]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂N₂O₃ | [4] |
| Molecular Weight | 160.17 g/mol | [4] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 280-285 °C | [1] |
| Solubility in Water | ~ 0.1 g/mL | [1][2] |
Experimental Protocols
Protocol 1: Cooling Crystallization from an Aqueous Solution
This protocol provides a general guideline for the cooling crystallization of this compound from water.
-
Dissolution: In a clean vessel, dissolve the this compound in deionized water at an elevated temperature (e.g., 60-70 °C) with stirring until a clear solution is obtained. Aim for a concentration close to saturation at this temperature.
-
Hot Filtration (Optional): If any particulate matter is present, perform a hot filtration through a pre-warmed filter to remove insoluble impurities.
-
Cooling: Cover the vessel and allow the solution to cool slowly and undisturbed to room temperature. To promote the formation of larger crystals, the cooling process can be further slowed by placing the vessel in an insulated container.
-
Maturation: Once the solution has reached room temperature, it can be placed in a refrigerator (4 °C) for several hours to overnight to maximize the crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold deionized water.
-
Drying: Dry the crystals under vacuum at a slightly elevated temperature (e.g., 40-50 °C).
Protocol 2: Anti-Solvent Crystallization
This protocol describes a general procedure for anti-solvent crystallization of this compound using water as the solvent and ethanol as the anti-solvent.
-
Dissolution: Prepare a concentrated solution of this compound in deionized water at room temperature.
-
Anti-Solvent Addition: Slowly add ethanol to the stirred aqueous solution. The addition rate should be controlled to maintain a low level of supersaturation. The appearance of turbidity indicates the onset of nucleation.
-
Crystallization: Continue the slow addition of the anti-solvent until a desired amount of precipitate has formed.
-
Maturation: Allow the resulting suspension to stir for a period (e.g., 1-2 hours) to allow for crystal growth and stabilization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a solvent mixture having a higher proportion of the anti-solvent (ethanol) to remove residual soluble impurities.
-
Drying: Dry the crystals under vacuum.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Crystallization of L-Alanine on Engineered Surfaces using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth and morphology of L-alanine crystals: influence of additive adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-alanyl-L-alanyl-L-alanine: parallel pleated sheet arrangement in unhydrated crystal structure, and comparisons with the antiparallel sheet structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to L-Alanyl-L-alanine Reference Standards for Quality Control
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and research, the quality and consistency of reagents are paramount. For entities utilizing L-Alanyl-L-alanine, the United States Pharmacopeia (USP) reference standard serves as the primary benchmark for quality control. This guide provides an objective comparison between the this compound USP reference standard and other viable alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate standard for your analytical needs.
Overview of this compound and its Significance
This compound is a dipeptide composed of two L-alanine amino acid residues. It is a crucial building block in peptide synthesis and finds applications in various research and pharmaceutical contexts, including its use in cell culture media and as a component of parenteral nutrition solutions.[1] The purity and identity of this compound are critical for ensuring the safety, efficacy, and consistency of final products.
The Role of Reference Standards in Quality Control
Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of substances. They are fundamental in analytical testing and quality control (QC) as they provide a basis for comparison and calibration. The USP reference standard for this compound is the official standard recognized by the United States Pharmacopeia and is intended for use in specified quality tests and assays.
Comparison of this compound Reference Standards
For quality control purposes, laboratories have several options for reference standards, each with its own set of characteristics, benefits, and considerations. The primary choices include:
-
USP Reference Standard: The primary compendial standard.
-
Pharmaceutical Secondary Standard: A certified reference material qualified against the primary USP standard, offering a cost-effective alternative for routine testing.[2]
-
In-house Prepared Standard: A standard prepared and characterized within the user's own laboratory.
The following tables present a comparative summary of these standards based on typical quality control parameters.
Table 1: Comparison of Identity and Purity Data
| Parameter | USP Reference Standard | Pharmaceutical Secondary Standard | In-house Prepared Standard |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Identity (LC-MS) | Matches theoretical m/z | Matches theoretical m/z | Matches theoretical m/z |
| Purity (HPLC, % area) | ≥ 99.8% | ≥ 99.5% | ≥ 99.0% |
| Related Substances (HPLC) | Individual impurity ≤ 0.1% | Individual impurity ≤ 0.2% | Individual impurity ≤ 0.5% |
| Enantiomeric Purity (% D-Ala-L-Ala) | ≤ 0.1% | ≤ 0.2% | ≤ 0.5% |
Table 2: Comparison of Content and Residuals
| Parameter | USP Reference Standard | Pharmaceutical Secondary Standard | In-house Prepared Standard |
| Assay (on dried basis) | 99.0% - 101.0% | 98.5% - 101.5% | 98.0% - 102.0% |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 1.0% | ≤ 1.5% |
| Residual Solvents | Meets USP <467> limits | Meets specified limits | Monitored, limits may vary |
| Net Peptide Content (AAA) | ~70-90% (typical)[3] | Reported on Certificate of Analysis | Determined internally |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the key experiments cited in the comparison tables.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is used to determine the purity of this compound by separating it from any related substances.[4][5]
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 30% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.[3]
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
-
Procedure:
-
Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity
This technique confirms the identity of the dipeptide by determining its mass-to-charge ratio (m/z).
-
LC System: (Same as HPLC method above)
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100 - 500.
-
-
Procedure:
-
Infuse the sample solution from the LC into the mass spectrometer.
-
Observe the mass spectrum for the protonated molecular ion [M+H]⁺ of this compound (expected m/z ≈ 161.09).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity
¹H NMR provides detailed structural information to confirm the identity of the molecule.
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterium oxide (D₂O).
-
Procedure:
-
Dissolve a small amount of the this compound in D₂O.
-
Acquire the ¹H NMR spectrum.
-
The resulting spectrum should be consistent with the known chemical shifts and coupling constants for this compound.
-
Karl Fischer Titration for Water Content
This method is used for the quantitative determination of water content.[4]
-
Apparatus: Volumetric or coulometric Karl Fischer titrator.
-
Reagent: Karl Fischer reagent.
-
Procedure:
-
Accurately weigh a suitable amount of the this compound standard or sample and introduce it into the titration vessel.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
Calculate the water content as a percentage.
-
Amino Acid Analysis (AAA) for Net Peptide Content
AAA determines the net peptide content by quantifying the constituent amino acids after hydrolysis.[3]
-
Procedure:
-
Accurately weigh the this compound standard or sample.
-
Hydrolyze the peptide using 6N HCl at 110°C for 24 hours.
-
Separate and quantify the resulting alanine (B10760859) using an amino acid analyzer or by a derivatization method followed by HPLC.
-
The net peptide content is calculated based on the amount of alanine recovered.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the quality control process and the selection of a reference standard, the following diagrams illustrate the experimental workflow and a logical decision-making tree.
Caption: Experimental Workflow for this compound Quality Control.
Caption: Logic for Selecting a Reference Standard.
Conclusion
The selection of an appropriate reference standard for this compound is a critical decision that impacts the validity of analytical results and the quality of the final product. The USP Reference Standard provides the highest level of assurance and is essential for regulatory compliance. Pharmaceutical secondary standards offer a reliable and cost-effective alternative for routine quality control, provided they are traceable to the primary standard. In-house prepared standards can be suitable for research and early-stage development but require extensive characterization and validation.
By understanding the comparative performance data and implementing robust analytical protocols, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and consistency of their work.
References
A Comparative Guide to Method Validation for L-Alanyl-L-alanine Quantification in Plasma
For researchers, scientists, and drug development professionals, the accurate quantification of dipeptides such as L-Alanyl-L-alanine in plasma is crucial for pharmacokinetic studies, metabolism research, and biomarker discovery. This guide provides a comparative overview of two prominent analytical methods: Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization.
Method Comparison at a Glance
The choice of analytical method for this compound quantification in plasma depends on the specific requirements for sensitivity, selectivity, and throughput. HILIC-LC-MS/MS is generally considered the gold standard due to its high specificity and sensitivity, while HPLC-FLD offers a robust and cost-effective alternative.
| Parameter | HILIC-LC-MS/MS | HPLC-FLD with OPA Derivatization |
| Principle | Separation based on hydrophilicity followed by mass-based detection of parent and fragment ions. | Chemical derivatization to attach a fluorescent tag, followed by separation and fluorescence detection. |
| Specificity | Very High (based on retention time and mass-to-charge ratio of precursor and product ions). | Moderate to High (dependent on chromatographic resolution and specificity of the derivatization reaction). |
| Sensitivity (LOQ) | Low ng/mL to high pg/mL range. | Low to mid ng/mL range. |
| Throughput | High (fast chromatography and automated sample processing). | Moderate (derivatization step can add time). |
| Sample Preparation | Protein precipitation, optional solid-phase extraction (SPE). | Protein precipitation, derivatization, optional SPE. |
| Instrumentation Cost | High | Moderate |
| Strengths | High specificity and sensitivity, no derivatization required. | Good sensitivity, widely available instrumentation. |
| Limitations | Susceptible to matrix effects, higher instrument cost. | Derivatization can be complex and introduce variability, less specific than MS/MS. |
Quantitative Performance Data
The following table summarizes representative performance characteristics for the quantification of small dipeptides in plasma using the two methodologies. These values are based on published data for similar analytes and should be considered as achievable targets for a validated method for this compound.[1]
| Validation Parameter | HILIC-LC-MS/MS (Representative Values) | HPLC-FLD with OPA Derivatization (Representative Values) |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) | 5 - 1000 ng/mL (r² > 0.99) |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
| Recovery | > 85% | > 80% |
Experimental Protocols
Detailed methodologies for both HILIC-LC-MS/MS and HPLC-FLD are provided below. These protocols are based on established methods for the analysis of small peptides and amino acids in plasma.[1][2][3][4]
Method 1: HILIC-LC-MS/MS
This method offers high sensitivity and selectivity for the direct quantification of the polar dipeptide this compound without the need for chemical derivatization.
1. Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound).
-
Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
For higher sensitivity, the supernatant can be evaporated to dryness and reconstituted in the initial mobile phase.
2. Chromatographic Conditions:
-
Column: HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%), with a linear decrease to around 40-50% B over several minutes to elute the polar analyte.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined by direct infusion. For this compound (MW: 160.17 g/mol ), the precursor ion would be [M+H]⁺ at m/z 161.1. Product ions would be generated by fragmentation of the peptide bond.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Method 2: HPLC with Pre-column OPA Derivatization and Fluorescence Detection
This method involves a chemical reaction to attach a fluorescent tag to the primary amine of this compound, enabling sensitive fluorescence detection.
1. Sample Preparation and Derivatization:
-
Protein Precipitation: To 100 µL of plasma, add 100 µL of 10% sulfosalicylic acid. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Derivatization:
-
Mix a portion of the supernatant (e.g., 20 µL) with a borate (B1201080) buffer (pH ~9.5).
-
Add the o-phthalaldehyde (B127526) (OPA) reagent, which typically contains OPA and a thiol (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid).
-
Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes) at room temperature.
-
The reaction is then stopped by acidification or immediate injection. Automated derivatization using an autosampler is highly recommended for reproducibility.[3]
-
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Sodium acetate (B1210297) or phosphate (B84403) buffer (e.g., 25 mM, pH 6.5).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A gradient starting with a low percentage of mobile phase B, increasing to elute the more hydrophobic derivatized analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
3. Fluorescence Detection:
-
Excitation Wavelength (λex): ~340 nm.
-
Emission Wavelength (λem): ~450 nm.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each method.
Logical Relationship of Method Selection
The decision between these two powerful techniques often comes down to balancing the need for specificity and sensitivity against available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Automated derivatization with o-phthalaldehyde for estimation of amino acids in plasma using reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
A Tale of Two Dipeptides: Unraveling the Contrasting Biological Activities of L-Alanyl-L-alanine and D-Alanyl-D-alanine
For Immediate Release
In the intricate world of molecular biology, even subtle changes in molecular architecture can lead to vastly different biological functions. This guide provides a comprehensive comparison of two such stereoisomers: L-Alanyl-L-alanine and D-Alanyl-D-alanine. While chemically identical in composition, their differing chirality dictates their distinct and crucial roles in biological systems, ranging from bacterial cell wall integrity to mammalian immune responses. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their biological activities, supported by quantitative data and experimental protocols.
At a Glance: Key Differences in Biological Activity
| Feature | This compound | D-Alanyl-D-alanine |
| Primary Role | Nutrient source for bacteria, potential immunomodulator in eukaryotes. | Essential structural component of bacterial peptidoglycan. |
| Interaction with Antibiotics | Can influence bacterial susceptibility to some antibiotics. | Direct target of glycopeptide antibiotics like vancomycin (B549263).[1] |
| Bacterial Cell Wall Synthesis | Does not directly participate in peptidoglycan cross-linking. | Crucial for the transpeptidation step in peptidoglycan synthesis.[1][2] |
| Immunomodulatory Effects | Promotes phagocytosis in macrophages and may protect pancreatic β-cells.[3] | Peptidoglycan precursors with D-Ala-D-Ala termini can induce inflammatory responses.[4][5] |
D-Alanyl-D-alanine: The Bedrock of Bacterial Defenses
D-Alanyl-D-alanine is a cornerstone of bacterial survival, serving as a critical component in the biosynthesis of the peptidoglycan cell wall. This rigid layer provides structural integrity to bacteria and protects them from osmotic stress. The terminal D-Ala-D-Ala motif of the peptidoglycan precursor is the substrate for DD-transpeptidases, enzymes that catalyze the cross-linking of peptidoglycan chains, thereby fortifying the cell wall.[1][2]
This essential role, however, also renders D-Alanyl-D-alanine a key vulnerability for bacteria. It is the specific target of last-resort glycopeptide antibiotics such as vancomycin. Vancomycin binds with high affinity to the D-Ala-D-Ala terminus, sterically hindering the transpeptidation reaction and ultimately leading to cell lysis.[6][7]
Quantitative Analysis: Vancomycin Binding Affinity
The efficacy of vancomycin is directly tied to its binding affinity for D-Alanyl-D-alanine. In contrast, vancomycin-resistant bacteria often substitute the terminal D-alanine with D-lactate, forming D-Alanyl-D-lactate, which significantly reduces the antibiotic's binding affinity.
| Ligand | Vancomycin Binding Affinity (Kd) | Reference |
| Acyl-D-Alanyl-D-alanine | ~1 µM | [This is a commonly cited approximate value in the literature] |
| Acyl-D-Alanyl-D-lactate | ~1 mM | [This is a commonly cited approximate value in the literature] |
This approximately 1000-fold decrease in binding affinity is a primary mechanism of vancomycin resistance.
This compound: A Modulator of Bacterial and Eukaryotic Processes
In stark contrast to its D-enantiomer, this compound is not a direct building block of the primary bacterial cell wall structure. Instead, it can act as a nutrient source for various bacteria. Supplementation of growth media with L-alanine or this compound has been shown to protect certain Gram-negative bacteria from the effects of some antibiotics that target alanine (B10760859) racemase, an enzyme essential for providing D-alanine for cell wall synthesis.[8]
Recent research has also shed light on the immunomodulatory roles of L-alanine and its dipeptides in eukaryotic systems. Exogenous L-alanine has been demonstrated to promote the phagocytosis of multidrug-resistant bacteria by macrophages.[3] Furthermore, L-alanine has been shown to protect pancreatic beta-cells from pro-inflammatory cytokine-induced apoptosis.[9] While these studies focus on the amino acid L-alanine, they suggest potential bioactivities for this compound, which can be hydrolyzed to release L-alanine.
Signaling Pathways and Experimental Workflows
Bacterial Peptidoglycan Biosynthesis and Antibiotic Inhibition
The following diagram illustrates the central role of D-Alanyl-D-alanine in peptidoglycan synthesis and its inhibition by vancomycin.
Caption: Role of D-Ala-D-Ala in peptidoglycan synthesis and vancomycin's mechanism of action.
Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)
A crucial experiment to assess the antimicrobial activity of a compound or the susceptibility of bacteria is the determination of the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Experimental Protocols
Determination of Vancomycin Binding Affinity by Isothermal Titration Calorimetry (ITC)
Objective: To quantitatively determine the binding affinity (Kd) of vancomycin to D-Alanyl-D-alanine and this compound.
Materials:
-
Isothermal Titration Calorimeter
-
Vancomycin hydrochloride
-
N-acetyl-D-Alanyl-D-alanine
-
N-acetyl-L-Alanyl-L-alanine
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a 100 µM solution of vancomycin in PBS.
-
Prepare 1 mM solutions of N-acetyl-D-Alanyl-D-alanine and N-acetyl-L-Alanyl-L-alanine in PBS.
-
Degas all solutions prior to use.
-
Fill the ITC sample cell with the vancomycin solution.
-
Load the injection syringe with either the N-acetyl-D-Alanyl-D-alanine or N-acetyl-L-Alanyl-L-alanine solution.
-
Perform a series of injections (e.g., 20 injections of 2 µL) of the dipeptide solution into the vancomycin solution at a constant temperature (e.g., 25°C).
-
Record the heat changes associated with each injection.
-
Analyze the resulting data using the instrument's software to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the binding interaction.
Macrophage Phagocytosis Assay
Objective: To assess the effect of this compound on the phagocytic activity of macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Fluorescently labeled bacteria (e.g., FITC-labeled E. coli) or fluorescent beads
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture RAW 264.7 cells in a 24-well plate until they reach 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 µM) for a specified time (e.g., 2 hours).
-
Add fluorescently labeled bacteria or beads to the cells at a multiplicity of infection (MOI) of 10:1.
-
Incubate for 1-2 hours to allow for phagocytosis.
-
Wash the cells three times with cold PBS to remove non-phagocytosed particles.
-
Quench extracellular fluorescence by adding trypan blue solution.
-
Analyze the percentage of fluorescent cells and the mean fluorescence intensity using a flow cytometer or visualize and quantify phagocytosis using a fluorescence microscope.
Conclusion
The stark contrast in the biological activities of this compound and D-Alanyl-D-alanine underscores the profound impact of stereochemistry in biological systems. D-Alanyl-D-alanine's indispensable role in bacterial cell wall synthesis makes it a prime target for antibiotic intervention. Conversely, this compound's involvement in metabolic and immunomodulatory processes highlights its potential for different therapeutic applications. A thorough understanding of these differences is paramount for the rational design of novel antimicrobial agents and immunomodulatory therapies. The experimental protocols provided herein offer a framework for further investigation into the nuanced biological roles of these and other chiral biomolecules.
References
- 1. gosset.ai [gosset.ai]
- 2. old.iupac.org [old.iupac.org]
- 3. Exogenous L‐Alanine promotes phagocytosis of multidrug‐resistant bacterial pathogens | EMBO Reports [link.springer.com]
- 4. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]
- 5. Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vancomycin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Alanyl-L-alanine and Other Dipeptides in Drug Delivery
Dipeptides have emerged as versatile and critical components in modern drug delivery systems, particularly as linkers in antibody-drug conjugates (ADCs) and as promoieties in prodrugs. Their utility stems from their susceptibility to specific enzymatic cleavage in target tissues and their ability to hijack endogenous transport mechanisms to enhance drug absorption. The choice of dipeptide can significantly influence a drug conjugate's physicochemical properties, stability, and efficacy.
This guide provides a comparative analysis of L-Alanyl-L-alanine (Ala-Ala) against other commonly used dipeptides, such as Glycyl-glycine (Gly-Gly) and Valyl-alanine (Val-Ala), focusing on their impact on drug delivery performance. The comparison is supported by experimental data concerning stability, enzymatic cleavage, cellular uptake, and overall physicochemical properties.
Comparative Analysis of Dipeptide Performance
The selection of a dipeptide linker is a critical optimization step in drug conjugate design. The amino acid composition dictates properties like hydrophobicity, steric hindrance, and susceptibility to enzymatic cleavage, which in turn affect the conjugate's stability in circulation, aggregation propensity, and efficiency of payload release.
Physicochemical Properties
The inherent properties of the dipeptide influence the overall characteristics of the antibody-drug conjugate. Hydrophobicity, often estimated by the calculated Log P (cLogP), is a key parameter. While a certain degree of lipophilicity can aid membrane passage, excessive hydrophobicity can lead to aggregation, reduced solubility, and faster clearance from circulation[1].
| Property | This compound (Ala-Ala) | Glycyl-glycine (Gly-Gly) | Valyl-alanine (Val-Ala) | Valyl-citrulline (Val-Cit) |
| Molecular Weight ( g/mol ) | 160.17 | 132.12 | 216.27 | 274.30 |
| Structure | Small, non-polar side chains | Smallest, most flexible | Bulky, hydrophobic side chains | Bulky, hydrophobic & polar side chains |
| cLogP of Linker-Drug | Low-Moderate | Lowest | High | High |
| Key Characteristic | Balanced, low aggregation risk | Hydrophilic, flexible | Hydrophobic, protease-sensitive | Standard, protease-sensitive |
Note: cLogP values are highly dependent on the conjugated payload. The table reflects the relative contribution of the dipeptide to the overall hydrophobicity as observed in studies with a glucocorticoid receptor modulator payload[1][2].
A study comparing a library of dipeptides conjugated to a glucocorticoid receptor modulator found that Ala-Ala provides a superior balance, allowing for a high drug-to-antibody ratio (DAR) while maintaining low aggregation levels[1][2]. In contrast, more hydrophobic dipeptides containing valine contributed to higher aggregation[1].
In Vitro Performance Data
The performance of a dipeptide linker is primarily assessed by its stability in plasma versus its cleavability at the target site (e.g., within the lysosome) and its ability to facilitate cellular uptake.
| Performance Metric | This compound (Ala-Ala) | Glycyl-glycine (Gly-Gly) | Valyl-alanine (Val-Ala) / Valyl-citrulline (Val-Cit) |
| Plasma Stability | High | Very High | High (in human plasma) |
| Susceptibility to Lysosomal Proteases (e.g., Cathepsin B) | Moderate | Low | High |
| Primary Cellular Uptake Mechanism | Peptide Transporter 1 (PEPT1) | Peptide Transporter 1 (PEPT1)[3] | Passive (as part of ADC) / PEPT1 |
| Observed In Vitro Efficacy | Potent, low off-target effects | High stability may slow release | Potent, standard for ADCs[4][5] |
Discussion of Performance:
-
Plasma Stability: An ideal linker must be stable in circulation to prevent premature drug release and associated off-target toxicity[5]. While direct comparative half-life data is sparse, studies have shown that linkers composed of small, simple amino acids are generally stable. For instance, a triglycyl (Gly-Gly-Gly) linker demonstrated extremely high stability in mouse plasma, with a half-life comparable to stable, non-cleavable linkers[4]. The Val-Ala and Val-Cit linkers are well-established as being highly stable in human plasma[6]. Ala-Ala is also considered to have high plasma stability, contributing to its favorable profile in ADC development[1][2].
-
Enzymatic Cleavage: Efficient payload release inside target cells is crucial for efficacy. This is often achieved by designing linkers that are substrates for lysosomal proteases like Cathepsin B, which are overexpressed in many tumor cells[]. Cathepsin B preferentially cleaves peptide bonds with a hydrophobic amino acid (like Valine or Phenylalanine) at the P2 position[8]. Consequently, dipeptides like Val-Ala and Val-Cit are cleaved very efficiently[]. While less efficiently cleaved than Val-containing peptides, Ala-Ala still serves as a substrate for lysosomal proteases, enabling payload release at a potentially more controlled rate[1]. The low protease sensitivity of Gly-Gly makes it less suitable for applications requiring rapid intracellular drug release.
-
Cellular Uptake: For prodrugs of small molecules, dipeptides can facilitate active transport into cells via carriers like the H+-dependent Peptide Transporter 1 (PEPT1), which is highly expressed in the small intestine[3]. Dipeptides like Gly-Gly are known substrates for PEPT1[3][9]. The uptake of Ala-Ala is also expected to be mediated by PEPT1, enhancing oral bioavailability. For large molecules like ADCs, uptake is primarily driven by receptor-mediated endocytosis of the antibody, after which the dipeptide linker's role is confined to lysosomal release[10].
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of dipeptide-drug conjugates. The following are generalized protocols for key characterization experiments.
Generalized Protocol for Synthesis of a Dipeptide-Drug Conjugate
This protocol describes a common method for conjugating a drug containing a primary amine (e.g., Doxorubicin) to a dipeptide linker via an amide bond.
-
Materials:
-
Drug (e.g., Doxorubicin)
-
N-terminally protected dipeptide (e.g., Boc-Ala-Ala)
-
Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Base: Diisopropylethylamine (DIEA)
-
Deprotection agent: Trifluoroacetic acid (TFA)
-
Purification: Reversed-phase HPLC system
-
-
Procedure:
-
Activation of Dipeptide: Dissolve Boc-Ala-Ala (1.2 equivalents), EDC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes to activate the carboxyl group of the dipeptide.
-
Coupling Reaction: Dissolve the drug (1.0 eq.) in anhydrous DMF and add it to the activated dipeptide solution. Add DIEA (2.5 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature, protected from light, for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Deprotection: Once the coupling is complete, remove the solvent under vacuum. Add a solution of TFA in Dichloromethane (e.g., 20% v/v) to the residue to remove the Boc protecting group. Stir for 1-2 hours.
-
Purification: Evaporate the TFA solution. Purify the crude product using semi-preparative reversed-phase HPLC to obtain the final dipeptide-drug conjugate.
-
Characterization: Confirm the identity and purity of the final product using ESI-MS and analytical HPLC.
-
Protocol for In Vitro Plasma Stability Assay
This assay quantifies the stability of the dipeptide linker by measuring the amount of intact conjugate remaining over time when incubated in plasma.
-
Materials:
-
Dipeptide-drug conjugate
-
Human plasma (or other species as required)
-
Phosphate-buffered saline (PBS)
-
Quenching solution: Acetonitrile with an internal standard
-
Analysis: LC-MS/MS system
-
-
Procedure:
-
Incubation: Dilute the dipeptide-drug conjugate stock solution into pre-warmed (37°C) human plasma to a final concentration of 1-10 µM.
-
Time Points: Incubate the plasma samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the plasma mixture.
-
Sample Processing: Immediately quench the reaction by adding the plasma aliquot to 3-4 volumes of ice-cold quenching solution (acetonitrile with internal standard).
-
Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated plasma proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method to quantify the concentration of the intact drug conjugate.
-
Data Interpretation: Plot the percentage of intact conjugate remaining versus time. Calculate the half-life (t1/2) of the conjugate in plasma to determine its stability[5].
-
Protocol for Lysosomal Cathepsin B Cleavage Assay
This assay determines the susceptibility of the dipeptide linker to cleavage by Cathepsin B, a key lysosomal protease.
-
Materials:
-
Dipeptide-drug conjugate
-
Recombinant human Cathepsin B
-
Assay buffer: Sodium acetate (B1210297) buffer (pH 5.0) containing DTT (dithiothreitol)
-
Quenching solution: Acetonitrile with an internal standard
-
Analysis: LC-MS/MS system
-
-
Procedure:
-
Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer at 37°C for 10-15 minutes to ensure activation.
-
Reaction Initiation: Add the dipeptide-drug conjugate to the activated enzyme solution to a final concentration of 1-10 µM.
-
Incubation and Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to measure the concentration of the released free drug and the remaining intact conjugate.
-
Data Interpretation: Plot the percentage of drug released over time to determine the cleavage rate of the dipeptide linker by Cathepsin B.
-
Mandatory Visualizations
Diagrams created with Graphviz to illustrate key processes and relationships.
Caption: Workflow for the synthesis of a dipeptide-drug conjugate.
Caption: Pathway of ADC uptake and intracellular dipeptide linker cleavage.
References
- 1. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala-Ala as the optimal dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective cleavage of peptide bonds by cathepsins L and B from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. pubs.acs.org [pubs.acs.org]
Epimerization Rates of Cyclic Alanyl-Alanine Enantiomers: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the stereochemical stability of peptide-based molecules is paramount. This guide provides a comparative analysis of the epimerization rates of cyclic L-Alanyl-L-alanine (cyclo(L-Ala-L-Ala)) and its enantiomer, cyclic D-Alanyl-D-alanine (cyclo(D-Ala-D-Ala)), supported by experimental data.
The epimerization of chiral centers in active pharmaceutical ingredients can significantly impact their therapeutic efficacy and safety. In the context of cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), the rate of conversion between diastereomers is a critical parameter. Experimental evidence indicates that in basic aqueous solutions, both cyclo(L-Ala-L-Ala) and cyclo(D-Ala-D-Ala) exhibit a higher rate of epimerization compared to their meso counterpart, cyclo(L-Ala-D-Ala).[1][2][3]
Comparative Epimerization and Ring-Opening Rates
Studies have shown that the homochiral cyclic dipeptides, cyclo(L-Ala-L-Ala) and cyclo(D-Ala-D-Ala), epimerize faster than the heterochiral (meso) form, cyclo(L-Ala-D-Ala).[1][2] Conversely, the rate of hydrolytic ring-opening is slower for the homochiral enantiomers than for the meso diastereomer in basic conditions.[1][2] This suggests a greater overall stability of the homochiral forms in these solutions.
The observed rate constants for the decrease of the homochiral and heterochiral cyclic peptides in basic solutions are presented below. It is important to note that this decrease is a combination of both epimerization and ring-opening reactions.
| Compound | NaOH Concentration (mM) | Observed Rate Constant (k_obs, min⁻¹) |
| Cyclo(L-Ala-L-Ala) / Cyclo(D-Ala-D-Ala) (Homo-CP) | 25 | 0.00070 |
| 50 | 0.00033 | |
| Cyclo(L-Ala-D-Ala) (Hetero-CP) | 25 | 0.0011 |
| 50 | 0.0062 |
Data sourced from Oriental Journal of Chemistry.[1][2]
Experimental Protocol for Epimerization Analysis
The following methodology was employed to determine the epimerization and ring-opening rates of cyclic alanyl-alanine diastereomers.[1]
1. Materials:
-
Cyclo(L-Ala-L-Ala)
-
A racemic mixture containing cyclo(L-Ala-L-Ala), cyclo(D-Ala-D-Ala), and cyclo(L-Ala-D-Ala)
-
Sodium hydroxide (B78521) (NaOH) solutions of varying concentrations (e.g., 25 mM and 50 mM)
-
Water and acetonitrile (B52724) for HPLC mobile phase
2. Sample Preparation and Reaction:
-
A known amount (e.g., 15 mg, 0.106 mmol) of either pure cyclo(L-Ala-L-Ala) or the racemic mixture was dissolved in 20 mL of a specific concentration of NaOH solution at room temperature (25°C).[1]
-
The reaction was allowed to proceed, and aliquots of the sample solution were collected at selected time intervals.[1]
3. Analytical Method:
-
The collected samples were analyzed using a High-Performance Liquid Chromatography (HPLC) system.[1]
-
HPLC System: Jasco high-performance liquid chromatograph with an 880-pump and an 875-UV detector.[1]
-
Column: Lichrosorb R 100 RP-18 reversed-phase analytical column (250 × 4.6 mm I.D.).[1]
-
Mobile Phase: A mixture of water and acetonitrile (97.5:2.5 v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Detection: UV absorption at 210 nm.[1]
4. Data Analysis:
-
The change in the concentration of each diastereomer and any resulting linear dipeptides over time was monitored by integrating the peak areas in the HPLC chromatograms.
-
The observed rate constants (k_obs) for the decrease of each cyclic dipeptide were calculated from the kinetic data.
Experimental Workflow
Figure 1. Experimental workflow for determining the epimerization rate of cyclic alanyl-alanine.
Signaling Pathway of Epimerization in Basic Solution
The epimerization of cyclic dipeptides in a basic solution is initiated by the abstraction of a proton from one of the α-carbons of the alanine (B10760859) residues by a hydroxide ion. This results in the formation of a planar enolate intermediate. The subsequent reprotonation of this intermediate can occur from either face, leading to either the original stereoisomer or its epimer.
Figure 2. Simplified mechanism of epimerization for cyclo(L-Ala-L-Ala) in a basic solution.
References
Conformational Landscapes of L-Alanyl-L-alanine and its Diastereomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of constituent amino acids in a peptide chain dictates its three-dimensional structure and, consequently, its biological function. Understanding the conformational preferences of even simple dipeptides provides fundamental insights into protein folding, molecular recognition, and rational drug design. This guide offers an objective comparison of the conformational differences between L-Alanyl-L-alanine and its diastereomers: D-Alanyl-L-alanine, L-Alanyl-D-alanine, and D-Alanyl-D-alanine, supported by established experimental and computational data.
Conformational Preferences: A Quantitative Overview
The conformational flexibility of a dipeptide is primarily described by the torsional angles of its backbone, namely phi (φ) and psi (ψ). The energetically favorable combinations of these angles are visualized in a Ramachandran plot. Due to steric hindrance, only specific regions of the Ramachandran plot are accessible, leading to distinct conformational preferences for different amino acid sequences.
The stereochemistry at the α-carbon of each alanine (B10760859) residue significantly influences the accessible conformational space. While L-amino acids predominantly favor right-handed helical and extended beta-sheet conformations, D-amino acids exhibit a mirror-image preference. This fundamental principle governs the conformational differences among the alanyl-alanine diastereomers.
The following table summarizes the calculated low-energy conformations for the alanyl-alanine diastereomers based on computational studies. It is important to note that the Ramachandran plot for a D-amino acid is essentially a mirror image of that for an L-amino acid. The data for D-Alanyl-L-alanine, L-Alanyl-D-alanine, and D-Alanyl-D-alanine are derived based on this principle of symmetry.
| Diastereomer | Conformation | φ (phi) Angle (°) | ψ (psi) Angle (°) | Relative Energy (kcal/mol) |
| This compound | β-sheet (extended) | -139 | +135 | 0.00 |
| Polyproline II (PPII) | -75 | +145 | 0.8 | |
| α-helix (right-handed) | -57 | -47 | 1.0 | |
| D-Alanyl-L-alanine | ||||
| Data not readily available in comparative studies | ||||
| L-Alanyl-D-alanine | α-helix (left-handed) | +57 | +47 | Similar to L-L |
| Extended | +139 | -135 | Similar to L-L | |
| D-Alanyl-D-alanine | β-sheet (extended) | +139 | -135 | 0.00 |
| Polyproline II (PPII) | +75 | -145 | 0.8 | |
| α-helix (left-handed) | +57 | +47 | 1.0 |
Note: The relative energies are indicative and can vary based on the computational method and solvent model used. The data for diastereomers containing D-alanine are based on the symmetrical relationship to the L-alanine Ramachandran plot.
Experimental Protocols for Conformational Analysis
A variety of experimental and computational techniques are employed to elucidate the conformational landscapes of peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying peptide conformation in solution.
-
Protocol:
-
Sample Preparation: The dipeptide is dissolved in a suitable solvent, often D₂O to minimize the solvent proton signal.
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Parameter Extraction: Key parameters like ³J(HNα) coupling constants and Nuclear Overhauser Effects (NOEs) are extracted from the spectra.
-
Structural Interpretation: The Karplus equation is used to relate the ³J(HNα) coupling constants to the φ dihedral angle. NOEs provide information about through-space proximity between protons, which helps in determining the overall conformation.
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in the solid state.
-
Protocol:
-
Crystallization: Single crystals of the dipeptide are grown by slow evaporation of a saturated solution.
-
Diffraction Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is built into the electron density and refined to obtain the final crystal structure, including precise bond lengths, bond angles, and dihedral angles.
-
Raman Optical Activity (ROA)
ROA is a chiroptical spectroscopic technique that is highly sensitive to molecular conformation.
-
Protocol:
-
Sample Preparation: The dipeptide is dissolved in an appropriate solvent.
-
Spectral Acquisition: Raman and ROA spectra are recorded using a specialized spectrometer.
-
Computational Analysis: The experimental spectra are compared with spectra calculated for different conformations using quantum chemical methods (e.g., Density Functional Theory - DFT).
-
Conformational Assignment: By finding the best match between experimental and calculated spectra, the dominant solution-state conformation can be identified.
-
Computational Modeling
Theoretical calculations are essential for exploring the potential energy surface of a molecule and identifying stable conformers.
-
Protocol:
-
Initial Structure Generation: An initial 3D structure of the dipeptide is built.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the φ and ψ dihedral angles.
-
Energy Minimization and Calculation: The energy of each conformation is calculated using molecular mechanics or quantum mechanics methods. This allows for the identification of low-energy (stable) conformers.
-
Ramachandran Plot Generation: The calculated energies are plotted as a function of the φ and ψ angles to generate a Ramachandran plot, visualizing the allowed and disallowed conformational regions.
-
Logical Relationships and Experimental Workflow
The following diagrams illustrate the relationship between the diastereomers and a typical workflow for their conformational analysis.
D-alanyl-D-alanine Ligase: A Comparative Analysis of Substrate Specificity for D-Alanine versus L-Alanine
For researchers, scientists, and drug development professionals, a comprehensive understanding of the substrate specificity of D-alanyl-D-alanine ligase (Ddl) is critical for the development of novel antibacterial agents. This guide provides a comparative analysis of Ddl activity with its natural substrate, D-alanine, versus the L-enantiomer, L-alanine, supported by experimental data and detailed protocols.
D-alanyl-D-alanine ligase (EC 6.3.2.4) is a vital bacterial enzyme that catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[1][2] This dipeptide is an essential precursor for the synthesis of peptidoglycan, a major component of the bacterial cell wall. The high degree of stereospecificity of Ddl for its D-alanine substrate is a key feature of its catalytic activity. Experimental evidence overwhelmingly indicates that L-alanine is not a substrate for this enzyme, highlighting the strict chiral discrimination in the active site.
Quantitative Comparison of Ddl Activity: D-Alanine vs. L-Alanine
The following table summarizes the kinetic parameters of D-alanyl-D-alanine ligase from various bacterial species with its natural substrate, D-alanine. Notably, a study on the thermostable Ddl from Thermotoga maritima explicitly tested L-alanine as a substrate and reported no detectable activity.
| Bacterial Species | Isoform | Substrate | Km (mM) | kcat (s-1) | Reference |
| Thermus thermophilus | Ddl | D-Alanine (site 1) | 1.25 | 1.1 | |
| D-Alanine (site 2) | 4.02 | ||||
| Mycobacterium tuberculosis | Ddl | D-Alanine (site 1) | 0.075 | - | |
| D-Alanine (site 2) | 3.6 | - | |||
| Pseudomonas aeruginosa | PaDdlA | D-Alanine | 0.49 | 1.1 | [3] |
| PaDdlB | D-Alanine | 0.28 | 1.2 | [3] | |
| Thermotoga maritima | Ddl | L-Alanine | Not Detected | Not Detected |
Enzymatic Reaction Pathway
The catalytic mechanism of D-alanyl-D-alanine ligase proceeds through a two-step reaction involving the formation of a D-alanyl-phosphate intermediate.
Experimental Protocols
A common method for determining D-alanyl-D-alanine ligase activity is through a coupled-enzyme spectrophotometric assay. This assay measures the rate of ADP production, which is stoichiometric with the formation of D-alanyl-D-alanine.
Principle: The ADP produced by the Ddl reaction is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM HEPES or Tris-HCl buffer (pH 7.5-8.0), 100 mM KCl, 10 mM MgCl2.
-
Substrates: D-alanine, ATP.
-
Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH).
-
Coupling Substrates: Phosphoenolpyruvate (PEP), NADH.
-
Enzyme: Purified D-alanyl-D-alanine ligase.
Procedure:
-
Prepare a reaction mixture containing assay buffer, D-alanine, ATP, PEP, and NADH in a microplate well or a cuvette.
-
Add the coupling enzymes (PK and LDH) to the reaction mixture.
-
Initiate the reaction by adding the purified Ddl enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time curve, using the Beer-Lambert law for NADH (ε340 = 6220 M-1cm-1).
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the substrate specificity of D-alanyl-D-alanine ligase.
Conclusion
The strict stereospecificity of D-alanyl-D-alanine ligase for its D-alanine substrate is a well-established characteristic. The available experimental data consistently demonstrate that L-alanine is not a substrate for this enzyme. This high degree of enantioselectivity makes the active site of Ddl an attractive target for the design of specific inhibitors that can serve as novel antibacterial agents. The provided experimental protocols and workflows offer a robust framework for researchers to further investigate the activity and inhibition of this essential bacterial enzyme.
References
Spectroscopic comparison of L-Alanyl-L-alanine and its methyl ester
A Spectroscopic Showdown: L-Alanyl-L-alanine vs. Its Methyl Ester
In the realm of peptide chemistry and drug development, a nuanced understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of the dipeptide this compound and its derivative, this compound methyl ester. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can gain insights into the structural nuances conferred by the C-terminal methyl esterification. This comparison is crucial for identification, purity assessment, and structural elucidation in synthetic and analytical workflows.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and this compound methyl ester hydrochloride.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Assignment | This compound * | This compound Methyl Ester Hydrochloride |
| α-CH (N-terminus) | ~3.8 | ~4.1 (quartet) |
| α-CH (C-terminus) | ~4.4 | ~4.5 (quintet) |
| β-CH₃ (N-terminus) | ~1.4 (d) | ~1.6 (d) |
| β-CH₃ (C-terminus) | ~1.5 (d) | ~1.5 (d) |
| -OCH₃ | N/A | ~3.7 (s) |
| Amide NH | Broad signal | ~8.8 (d) |
| Amine NH₃⁺ | Broad signal | ~8.5 (broad s) |
Note: Chemical shifts for this compound can vary depending on the solvent and pH due to its zwitterionic nature. Data is compiled from typical values found in the literature.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Assignment | This compound * | This compound Methyl Ester Hydrochloride |
| Carbonyl (C=O) Amide | ~175 | ~170 |
| Carbonyl (C=O) Ester/Acid | ~177 | ~173 |
| α-C (N-terminus) | ~51 | ~49 |
| α-C (C-terminus) | ~50 | ~48 |
| β-C (N-terminus) | ~18 | ~16 |
| β-C (C-terminus) | ~17 | ~17 |
| -OCH₃ | N/A | ~53 |
Note: As with ¹H NMR, chemical shifts for this compound are sensitive to experimental conditions.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Vibrational Mode | This compound | This compound Methyl Ester Hydrochloride |
| N-H | Stretching (Amine/Amide) | 3400-3200 (broad) | 3400-3200 (broad) |
| C-H | Stretching | 3000-2850 | 3000-2850 |
| C=O | Stretching (Carboxylate) | ~1600-1550 | N/A |
| C=O | Stretching (Ester) | N/A | ~1740 |
| C=O | Stretching (Amide I) | ~1650 | ~1670 |
| N-H | Bending (Amide II) | ~1550 | ~1540 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ |
| This compound | C₆H₁₂N₂O₃ | 160.17 | 161.09 |
| This compound Methyl Ester | C₇H₁₄N₂O₃ | 174.20 | 175.11 |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A solution of approximately 10 mg/mL of the analyte (this compound or this compound methyl ester hydrochloride) is prepared in a suitable deuterated solvent, such as D₂O or DMSO-d₆.[1]
-
Data Acquisition : ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer at room temperature.[1]
-
Data Processing : The resulting spectra are processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : The IR spectrum is obtained using a Fourier-transform infrared (FT-IR) spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹.[1] A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
-
Data Processing : The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, often with the addition of 0.1% formic acid to promote ionization.[1][2]
-
Data Acquisition : The solution is introduced into an electrospray ionization (ESI) source of a mass spectrometer. The mass spectrum is acquired in positive ion mode over a relevant mass-to-charge (m/z) range.[1][2] For tandem MS (MS/MS) experiments, the protonated molecular ion [M+H]⁺ is selected and subjected to collision-induced dissociation (CID).[2]
-
Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for spectroscopic analysis and a logical relationship in peptide characterization.
References
A Comparative Guide to Isotopic Labeling of L-Alanyl-L-alanine for NMR and Raman Studies
For researchers, scientists, and drug development professionals, the precise analysis of peptide structure and conformation is paramount. Isotopic labeling of peptides, such as L-Alanyl-L-alanine, provides a powerful tool for enhancing spectroscopic signals in Nuclear Magnetic Resonance (NMR) and clarifying vibrational modes in Raman spectroscopy. This guide offers an objective comparison of different isotopic labeling strategies for this compound, supported by experimental data and detailed protocols to aid in experimental design and execution.
The use of stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is particularly advantageous due to their low natural abundance (approximately 1.1% for ¹³C and 0.37% for ¹⁵N)[]. This ensures that signals from the labeled sites are distinct and suffer minimal background interference, enabling localized structural and dynamic information to be obtained with high precision[][2].
Comparison of Isotopic Labeling Strategies
The choice between ¹³C, ¹⁵N, or dual labeling depends on the specific research goals and the analytical technique employed. While both isotopes are NMR-active with a nuclear spin of 1/2, they probe different aspects of the molecular environment[3]. For Raman spectroscopy, isotopic substitution induces a predictable mass-dependent shift in vibrational frequencies, which is invaluable for the accurate assignment of spectral bands[4][5].
| Feature | ¹³C Labeling | ¹⁵N Labeling | ¹³C/¹⁵N Dual Labeling |
| Primary Isotope | Carbon-13 | Nitrogen-15 | Carbon-13 and Nitrogen-15 |
| Primary Application | Elucidation of carbon backbone structure, conformation, and dynamics. Useful in solid-state NMR. | Analysis of peptide backbone conformation, protein folding, and hydrogen bonding interactions. | Comprehensive 3D structural analysis, detailed dynamics studies, and unambiguous resonance assignment in complex systems. |
| Key NMR Experiments | ¹H-¹³C HSQC, ¹³C-edited NOESY, Solid-State NMR (e.g., Dipolar Recoupling)[2][3]. | ¹H-¹⁵N HSQC (protein fingerprinting), ¹⁵N relaxation studies, triple-resonance experiments (e.g., HNCA, HNCO)[][3]. | 3D & 4D Heteronuclear NMR experiments (HNCA, HNCACB, HNCO) for complete backbone and side-chain assignment[]. |
| Information Gained | Provides site-specific structural details of the carbon skeleton and can probe ligand binding at specific residues[3]. | Yields information on backbone dynamics, protein-protein interactions, and serves as a foundation for further structural analysis[][3]. | Delivers atomic-resolution 3D structural information and enables detailed investigation of molecular dynamics[]. |
| Raman Spectroscopy Utility | Helps assign vibrational modes involving carbon atoms, such as C-C and C-N stretching, and C=O modes. | Aids in the definitive assignment of amide bands and other vibrations involving nitrogen atoms[4]. | Allows for the verification of complex vibrational modes involving both carbon and nitrogen atoms[4]. |
| Relative Cost | Cost varies depending on the position and extent of labeling. | Generally less expensive than ¹³C labeled amino acids. | The most expensive option due to the requirement for doubly labeled starting materials. |
Experimental Data
Isotopic labeling leads to predictable changes in spectroscopic data. Below are representative data for L-alanine, which serve as a basis for understanding the effects on the this compound dipeptide.
Table 2: Representative NMR Chemical Shift Data for L-Alanine
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Typical ¹⁵N Chemical Shift (ppm) |
| N | ~8.25 (Amide H) | - | ~120-135 (Amide N)[3] |
| Cα | ~4.35 | ~52.5 | - |
| Cβ | ~1.48 | ~19.0 | - |
| C' (Carbonyl) | - | ~177.5 | - |
| Note: Chemical shifts are highly dependent on solvent, pH, and temperature. Data presented are typical values for reference. |
Table 3: Effect of Isotopic Labeling on Key Raman Vibrational Frequencies
| Vibrational Mode | Unlabeled Frequency (cm⁻¹) | ¹³C or ¹⁵N Labeled Frequency (cm⁻¹) | Description |
| Amide I (C=O stretch) | ~1670 | Lower (with ¹³C labeling at carbonyl) | Sensitive to backbone conformation and hydrogen bonding. |
| Amide II (N-H bend, C-N stretch) | ~1550 | Lower (with ¹⁵N and/or ¹³C labeling) | Also sensitive to secondary structure. |
| Amide III (C-N stretch, N-H bend) | ~1300 | Lower (with ¹⁵N and/or ¹³C labeling) | A complex mode useful for conformational analysis. |
| Cα-Cβ Stretch | ~920 | Lower (with ¹³C labeling) | Probes side-chain conformation. |
| Note: The magnitude of the frequency shift depends on the specific atoms involved in the vibrational mode and the extent of their displacement. A study on this compound confirmed that calculated frequency shifts for an isotopically labeled analogue agreed well with experimental results, verifying vibrational assignments[4]. |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of Isotopically Labeled this compound
This protocol describes a generalized approach for dipeptide synthesis using the widely adopted Fluorenyl-9-methoxycarbonyl (FMOC) solid-phase peptide synthesis (SPPS) chemistry[2]. The process begins with an isotopically labeled L-alanine attached to a solid support resin.
Materials:
-
Fmoc-L-Alanine-¹³C,¹⁵N (or other desired label)
-
Fmoc-L-Alanine attached to Wang or Rink Amide resin
-
Coupling reagents: HBTU, HOBt
-
Base: DIPEA
-
Deprotection agent: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Alanine-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound alanine (B10760859) by treating with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the isotopically labeled Fmoc-L-Alanine, HBTU, and HOBt in DMF. Add DIPEA to activate the carboxylic acid.
-
Coupling: Add the activated amino acid solution to the deprotected resin and allow it to react for 2-4 hours.
-
Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents.
-
Final Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.
-
Verification: Confirm the final product identity and isotopic incorporation using mass spectrometry.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of labeled this compound.
Protocol 2: NMR Data Acquisition (¹H-¹⁵N HSQC)
The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of protein and peptide NMR, providing a "fingerprint" of the sample where each peak corresponds to a specific amide N-H pair[3].
Procedure:
-
Sample Preparation: Dissolve the lyophilized labeled this compound in a suitable buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5) to a concentration of 0.1-1.0 mM. Add 5-10% D₂O for the spectrometer's frequency lock[3].
-
Spectrometer Setup: Use a high-field NMR spectrometer (600 MHz or higher is recommended) equipped with a cryoprobe for enhanced sensitivity[3]. Tune and match the probe for ¹H and ¹⁵N frequencies.
-
Data Acquisition:
-
Load a standard 2D ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker systems)[3].
-
Set the spectral width in the direct dimension (¹H) to cover the amide proton region (~6-11 ppm).
-
Set the spectral width in the indirect dimension (¹⁵N) to cover the amide nitrogen region (~105-135 ppm)[3].
-
Optimize acquisition parameters, including the number of scans and relaxation delay, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the acquired 2D data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.
-
Analysis: Analyze the resulting spectrum to identify correlation peaks, which confirm the presence of the N-H bonds in the dipeptide.
Caption: Standard experimental workflow for acquiring 2D ¹H-¹⁵N HSQC NMR spectra.
Protocol 3: Raman Spectroscopy Data Acquisition
Raman spectroscopy provides detailed information about the vibrational modes of a molecule, which are sensitive to conformation and environment.
Procedure:
-
Sample Preparation: Prepare a concentrated solution (e.g., >50 mM) of the labeled dipeptide in a suitable solvent (typically H₂O or D₂O). The sample can be held in a quartz cuvette or capillary tube.
-
Instrument Setup:
-
Use a Raman spectrometer equipped with a laser of appropriate wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.
-
Calibrate the spectrometer using a known standard (e.g., silicon or naphthalene).
-
Focus the laser onto the sample.
-
-
Data Acquisition:
-
Set the acquisition parameters, including laser power, exposure time, and number of accumulations, to achieve a good signal-to-noise ratio without causing sample degradation.
-
Acquire the Raman spectrum of the labeled dipeptide.
-
For comparison, acquire a spectrum of the corresponding unlabeled dipeptide under identical conditions.
-
-
Data Processing:
-
Perform cosmic ray removal and baseline correction on the raw spectra.
-
Normalize the spectra if necessary for comparison.
-
-
Analysis: Compare the spectra of the labeled and unlabeled samples. Identify frequency shifts in specific bands to confirm vibrational mode assignments, as demonstrated in studies of this compound's conformational changes[4][5].
References
- 2. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound conformational changes induced by pH as monitored by the Raman optical activity spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to L-Alanyl-L-alanine Synthesis: Purity and Yield Benchmarking
For researchers, scientists, and drug development professionals, the efficient and high-purity synthesis of dipeptides like L-Alanyl-L-alanine is a cornerstone of peptide chemistry. This guide provides an objective comparison of the primary methods for synthesizing this compound: solid-phase peptide synthesis (SPPS), liquid-phase peptide synthesis (LPPS), and enzymatic synthesis. The performance of these methods is benchmarked based on product purity and yield, with supporting experimental data and detailed protocols to inform methodology selection.
Data Presentation: A Comparative Analysis
The selection of a synthesis method for this compound is often a trade-off between speed, scalability, purity, and yield. The following table summarizes quantitative data from various studies to facilitate a direct comparison of the expected outcomes for each method.
| Synthesis Method | Key Reagents/Enzymes | Typical Yield | Purity | Reference |
| Solid-Phase Peptide Synthesis (SPPS) | Fmoc-Ala-OH, Wang resin, HBTU/DIPEA | 75-98% (for various peptides) | >95% (after HPLC) | [1] |
| Liquid-Phase Peptide Synthesis (LPPS) | Boc-Ala-OH, H-Ala-OMe, DCC | >95% (protected dipeptide) | High (recrystallization) | [1] |
| Enzymatic Synthesis (Chemo-enzymatic) | L-Alanine methyl ester, Papain | >40% | High | [1] |
| Enzymatic Synthesis (Acyltransferase) | L-Alanine methyl ester, L-Tyrosine, α-ester acyltransferase | 50% | 96.8% | [1] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and desired outcomes.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This method involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support.
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-Ala-OH
-
Coupling agents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and N,N-Diisopropylethylamine (DIPEA)
-
Deprotection agent: 20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), water, Triisopropylsilane (TIS) (e.g., 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound alanine (B10760859) by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Activate Fmoc-Ala-OH with HBTU and DIPEA in DMF and couple it to the deprotected resin-bound alanine.
-
Washing: Thoroughly wash the resin with DMF and DCM after coupling.
-
Cleavage: Cleave the synthesized this compound from the resin using the cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Liquid-Phase Peptide Synthesis (LPPS) of this compound
This classical approach involves the synthesis of the peptide in solution.
Materials:
-
N-Boc-L-alanine (Boc-Ala-OH)
-
L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Coupling agent: N,N'-Dicyclohexylcarbodiimide (DCC)
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Aqueous solutions for workup: 1M HCl, saturated NaHCO₃, brine
-
Drying agent: Anhydrous sodium sulfate
Procedure:
-
Activation of Boc-Ala-OH: Dissolve Boc-Ala-OH and DCC in DCM.
-
Neutralization of H-Ala-OMe·HCl: In a separate flask, dissolve H-Ala-OMe·HCl and TEA in DCM.
-
Coupling: Add the neutralized H-Ala-OMe solution to the activated Boc-Ala-OH solution and stir.
-
Workup: After the reaction is complete, filter the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Isolation of Protected Dipeptide: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Boc-L-Alanyl-L-alanine-OMe.
-
Deprotection: Remove the Boc and methyl ester protecting groups to yield this compound.
-
Purification: Purify the final product by recrystallization or chromatography.[1]
Enzymatic Synthesis of this compound
This method utilizes enzymes to catalyze the formation of the peptide bond, offering high stereospecificity.
Materials:
-
L-alanine methyl ester (as acyl donor)
-
L-alanine (as acyl acceptor)
-
Enzyme: Papain or a suitable ligase (e.g., from the peptidase C1 family)
-
Buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer at optimal pH for the enzyme)
-
Solvent for product extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve L-alanine methyl ester and L-alanine in the buffer solution.
-
Enzyme Addition: Add the enzyme (e.g., papain) to the substrate solution.
-
Incubation: Incubate the reaction mixture under optimal temperature and pH conditions with gentle agitation.
-
Reaction Monitoring: Monitor the formation of this compound over time using techniques like TLC or HPLC.
-
Product Isolation and Purification: Once the reaction reaches equilibrium or the desired conversion, stop the reaction (e.g., by heat inactivation of the enzyme or pH shift). Extract the product and purify it using chromatography.[1]
Mandatory Visualization
The following diagrams illustrate the generalized workflows for the chemical and enzymatic synthesis of this compound.
Caption: Comparative workflows for this compound synthesis.
References
Safety Operating Guide
Navigating the Disposal of L-Alanyl-L-alanine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other scientific endeavors, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of L-Alanyl-L-alanine, a dipeptide common in biological and chemical research. While this compound is not generally classified as a hazardous substance, adherence to proper disposal protocols is necessary to ensure a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[1] Work should be conducted in a well-ventilated area to minimize the potential for inhalation of any dust.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as non-hazardous chemical waste. Under no circumstances should it be disposed of in general laboratory trash or down the sanitary sewer without adhering to institutional and local regulations.[1]
-
Solid Waste Collection :
-
Collect unused or waste solid this compound in a designated and clearly labeled chemical waste container.[1] The container should be made of a compatible material, such as high-density polyethylene, and have a secure lid.
-
Label the container with the full chemical name, "this compound," and avoid using abbreviations or chemical formulas.[2]
-
-
Contaminated Materials :
-
Any materials that have come into contact with this compound, such as weighing paper, spatulas, and gloves, should be considered contaminated waste and placed in the same designated chemical waste container.[1]
-
-
Empty Containers :
-
The original product container, even if appearing empty, may contain residual chemical and should be disposed of as chemical waste.[1] Alternatively, some institutional guidelines may permit the container to be triple-rinsed with an appropriate solvent. The rinsate from the initial rinse must be collected and treated as hazardous waste.[2][3] Subsequent rinses may be permissible for drain disposal depending on local regulations.
-
-
Aqueous Solutions :
-
Aqueous solutions of this compound should not be disposed of down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4] If permitted, the pH of the solution may need to be neutralized to a specific range.
-
-
Waste Storage :
-
Store the sealed waste container in a designated, secure area away from incompatible materials.[2] This area should be cool, dry, and well-ventilated.
-
-
Final Disposal :
Quantitative Data for Aqueous Solution Disposal
| Parameter | Guideline | Source |
| pH Range | 5.0 - 9.0 | [5] |
| Dilution | Flush with at least an equal volume of water | [5] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
